molecular formula C16H14Cl2O B3025100 2',3'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-19-2

2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Cat. No.: B3025100
CAS No.: 898769-19-2
M. Wt: 293.2 g/mol
InChI Key: PDYOJLSFHUXWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Dichloro-3-(4-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H14Cl2O and its molecular weight is 293.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3'-Dichloro-3-(4-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-Dichloro-3-(4-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)13-3-2-4-14(17)16(13)18/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYOJLSFHUXWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644144
Record name 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-19-2
Record name 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure of 2',3'-dichloro-3-(p-tolyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Analysis and Synthetic Pathways of 2',3'-Dichloro-3-(p-tolyl)propiophenone

Executive Summary & Chemical Identity

2',3'-dichloro-3-(p-tolyl)propiophenone is a specific diarylpropanoid scaffold belonging to the dihydrochalcone class. Structurally, it consists of a 2,3-dichlorophenyl moiety linked via a saturated three-carbon ketone bridge to a para-tolyl (4-methylphenyl) group.

While often utilized as a fine chemical intermediate or a reference standard in analytical chromatography, its core scaffold shares significant homology with bioactive agents acting on the Central Nervous System (CNS), specifically substituted cathinones and bupropion analogues, though it lacks the


-amino functionality. This guide details the structural parameters and the most robust synthetic route: the selective reduction of a chalcone precursor.
Physicochemical Profile
ParameterSpecification
IUPAC Name 1-(2,3-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Molecular Formula

Molecular Weight 293.19 g/mol
Core Scaffold Dihydrochalcone (1,3-diarylpropan-1-one)
Electronic Character A-Ring: Electron-deficient (2,3-dichloro); B-Ring: Electron-rich (4-methyl)
LogP (Predicted) ~5.1 (Highly Lipophilic)
H-Bond Acceptors 1 (Carbonyl oxygen)

Retrosynthetic Analysis & Strategy

The synthesis of 2',3'-dichloro-3-(p-tolyl)propiophenone presents a regioselectivity challenge if approached via direct Friedel-Crafts acylation of 1,2-dichlorobenzene, due to the directing effects of the ortho-dichloro substituents.

Therefore, the Chalcone Route (Claisen-Schmidt Condensation followed by Reduction) is the authoritative pathway. This method guarantees regio-integrity and allows for the convergent assembly of the A and B rings.

Strategic Pathway Visualization

Retrosynthesis Target Target: 2',3'-dichloro-3-(p-tolyl)propiophenone (Dihydrochalcone) Chalcone Intermediate: Chalcone (Enone) Chalcone->Target Reduction of C=C Reduction Step 2: Selective Hydrogenation (H2 / Pd-C or Transfer Hydrogenation) Reduction->Target Precursors Precursors Acetophenone 2',3'-Dichloroacetophenone (A-Ring Source) Acetophenone->Chalcone Aldehyde p-Tolualdehyde (B-Ring Source) Aldehyde->Chalcone Condensation Step 1: Claisen-Schmidt Condensation (OH- / MeOH) Condensation->Chalcone

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the dihydrochalcone target from commercially available aryl precursors.

Experimental Protocols

This section details the step-by-step synthesis. The critical control point is Step 2 , where the alkene must be reduced without dehalogenating the aromatic chlorides.

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation[1][2]

Objective: Synthesize (E)-1-(2,3-dichlorophenyl)-3-(p-tolyl)prop-2-en-1-one.

  • Reagent Prep: In a 250 mL round-bottom flask, dissolve 2',3'-dichloroacetophenone (10.0 mmol, 1.89 g) and p-tolualdehyde (10.0 mmol, 1.20 g) in Methanol (30 mL).

  • Catalysis: Cool the solution to 0°C in an ice bath. Dropwise add 10% aqueous NaOH (5 mL) while stirring vigorously.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product (chalcone) will appear as a distinct yellow spot with a lower Rf than the acetophenone.

  • Work-up: The chalcone usually precipitates out of the methanol solution as a yellow solid.

    • Pour the reaction mixture into ice-water (100 mL) containing mild HCl (to neutralize base).

    • Filter the precipitate.[3]

    • Recrystallization: Recrystallize from hot Ethanol to yield yellow needles.

  • Yield Expectation: 85–92%.

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Transfer Hydrogenation (Pd/C + Ammonium Formate)

Rationale: Standard catalytic hydrogenation (


 gas) can sometimes lead to dechlorination (removal of Cl atoms) on the aromatic ring. Using Ammonium Formate  as a hydrogen donor provides milder conditions that favor C=C reduction over C-Cl cleavage [1].
  • Setup: In a two-neck flask equipped with a reflux condenser, dissolve the Chalcone (5.0 mmol) from Step 1 in Methanol/THF (20 mL, 1:1 ratio).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate mass).

    • Note: Handle Pd/C with care; it is pyrophoric when dry.

  • Hydrogen Donor: Add Ammonium Formate (25.0 mmol, 5 equivalents) in a single portion.

  • Execution: Reflux the mixture (approx. 65°C) for 1–2 hours.

    • Visual Cue: The bright yellow color of the chalcone should fade to colorless as the conjugated enone system is broken.

  • Work-up:

    • Cool to room temperature.[4]

    • Filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (2x) to remove excess ammonium salts.

    • Dry over

      
       and evaporate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Reaction Workflow Diagram

Workflow Start Start: Equimolar Reagents Mix Stir in MeOH (0°C) Start->Mix Base Add NaOH (aq) Claisen-Schmidt Mix->Base Precip Precipitation & Filtration Base->Precip 4-6 hrs Chalcone Intermediate: Chalcone Solid Precip->Chalcone Reduct Reflux with Pd/C + HCOONH4 Chalcone->Reduct Transfer Hydrogenation Final Final Product: Dihydrochalcone Reduct->Final Filter & Evaporate

Figure 2: Operational workflow for the two-step synthesis, highlighting the critical transition from the conjugated enone to the saturated ketone.

Analytical Characterization (QC)

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

The hallmark of the dihydrochalcone structure is the disappearance of the alkene doublets (J ~15 Hz) and the appearance of two coupled triplets corresponding to the ethylene bridge.

MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Methyl 2.32Singlet3H

(p-tolyl)

-Methylene
3.00 – 3.05Triplet2H


-Methylene
3.20 – 3.25Triplet2H

Aromatic (B-Ring) 7.10 – 7.15Doublets4Hp-Tolyl protons
Aromatic (A-Ring) 7.30 – 7.50Multiplet3H2,3-Dichlorophenyl protons
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: ~1690–1700

    
     (Conjugated ketone shifted slightly higher due to ortho-Cl steric twist, but lower than non-conjugated). Note: Dihydrochalcones typically show C=O around 1680-1690 
    
    
    
    .
  • C-Cl Stretch: 740–760

    
    .
    

Applications & Significance

  • Structure-Activity Relationship (SAR): The 2,3-dichloro substitution pattern is a classic bioisostere used to improve metabolic stability by blocking the oxidation of the phenyl ring (similar to the logic in Aripiprazole or Lamotrigine intermediates) [2].

  • Analytical Standards: This molecule serves as a critical reference standard for tracking impurities in the synthesis of complex pharmaceutical ingredients involving propiophenone scaffolds [3].

  • Metabolic Probes: The p-tolyl methyl group is a potential site for metabolic oxidation (to carboxylic acid). This molecule can be used to study CYP450 oxidation rates in sterically hindered ketones.

References

  • Ahmed, N., & van Lier, J. E. (2005).[2] Pd-C/ammonium formate: A selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[2] Journal of Chemical Research, 2005(5), 311-313. Link

  • PubChem.[5] (n.d.). 1-(2,3-Dichlorophenyl)-3-(m-tolyl)propan-1-one (Isomer Analogue). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specific, functionalized molecular scaffolds in drug discovery and materials science. 2',3'-Dichloro-3-(4-methylphenyl)propiophenone (CAS 898769-19-2) is a halogenated dihydrochalcone derivative characterized by a 1,3-diarylpropan-1-one backbone[1][2]. Structurally, it features a 2,3-dichlorophenyl ring and a 4-methylphenyl ring connected by a saturated three-carbon bridge. This specific substitution pattern—combining the lipophilicity and metabolic stability of an ortho,meta-dichloro moiety with the hydrophobic handle of a para-methyl group—makes it a privileged intermediate for synthesizing advanced therapeutics, particularly in the realm of metabolic and inflammatory disease targeting[2].

This whitepaper provides an in-depth technical guide to the physicochemical properties, mechanistic synthesis, and analytical validation of this compound, ensuring researchers have a self-validating framework for its application.

Physicochemical Profiling & Structural Data

To facilitate straightforward integration into laboratory workflows, the quantitative data and structural identifiers for CAS 898769-19-2 are summarized below. The high density and specific molecular weight are critical parameters for chromatographic separation and mass spectrometric validation[3].

PropertyValue / Description
Chemical Name 2',3'-Dichloro-3-(4-methylphenyl)propiophenone
IUPAC Name 1-(2,3-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
CAS Registry Number 898769-19-2
Molecular Formula C₁₆H₁₄Cl₂O
Molecular Weight 293.19 g/mol
Density 1.23 g/cm³
Typical Commercial Purity ≥ 96.0%
Canonical SMILES CC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl

Mechanistic Synthesis & Experimental Protocols

The synthesis of dihydrochalcones traditionally relies on a two-step sequence: a Claisen-Schmidt condensation followed by a 1,4-conjugate reduction[4]. However, the presence of the 2,3-dichloro aromatic ring introduces a specific challenge: avoiding hydrodehalogenation .

The Causality of Catalyst Selection

Novice chemists often default to Palladium on Carbon (Pd/C) with H₂ gas for alkene reduction. However, under these conditions, the aryl-chlorine bonds are highly susceptible to reductive cleavage. To maintain scientific integrity and high yields, we must employ chemoselective transfer hydrogenation (e.g., using a Ruthenium catalyst with sodium formate) to selectively reduce the α,β-unsaturated double bond without compromising the halogen substituents[5]. Alternatively, modern one-pot6 utilizing 3-hydroxypropionitrile and arylboronic acids have emerged as advanced methodologies for substituted dihydrochalcones[6].

Protocol 1: Synthesis of the Chalcone Intermediate

Objective: Base-catalyzed aldol addition and thermodynamic dehydration.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2,3-dichloroacetophenone and 10.0 mmol of 4-methylbenzaldehyde in 50 mL of absolute ethanol.

  • Catalysis: Cool the reaction mixture to 0°C in an ice bath. Add 5 mL of an aqueous 10% NaOH solution dropwise over 15 minutes.

    • Causality: Slow addition at 0°C prevents localized exothermic spikes, thereby minimizing unwanted self-condensation of the acetophenone.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2).

  • Isolation: Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold distilled water to neutralize the pH, and recrystallize from ethanol to yield the pure α,β-unsaturated ketone (chalcone).

Protocol 2: Chemoselective 1,4-Conjugate Reduction

Objective: Saturated ketone formation without aryl-halide cleavage.

  • Preparation: Dissolve 5.0 mmol of the synthesized chalcone intermediate in 30 mL of a THF/isopropanol solvent mixture.

  • Reagent Addition: Add sodium formate (5.0 equivalents) as the hydrogen donor and a catalytic amount of a Ru-based complex (e.g., [(Ph₃P)₃RuClH])[5].

  • Reaction: Reflux the mixture under an inert argon atmosphere for 12 hours.

  • Workup: Quench the reaction with water, extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to isolate CAS 898769-19-2.

Signaling & Reaction Pathway Visualization

The following diagram illustrates the logical flow of the synthetic pathway, highlighting the transition from precursors to the final saturated propiophenone.

SynthesisWorkflow A 2,3-Dichloroacetophenone (Precursor A) B 4-Methylbenzaldehyde (Precursor B) C Claisen-Schmidt Condensation (NaOH, EtOH, 0-25°C) D Chalcone Intermediate (α,β-unsaturated ketone) C->D Aldol Addition & Dehydration E Selective 1,4-Reduction (Transfer Hydrogenation) D->E F 2',3'-Dichloro-3-(4-methylphenyl)propiophenone CAS: 898769-19-2 E->F Chemoselective Enone Reduction AB AB AB->C

Figure 1: Two-step synthetic workflow and chemical logic for CAS 898769-19-2.

Analytical Validation (Self-Validating System)

A protocol is only as trustworthy as its validation metrics. To ensure the trustworthiness of the synthesized batch, the system must be analytically verified to confirm that 1,4-reduction occurred without dehalogenation.

  • Proton NMR (¹H-NMR) - The Definitive Check: The most critical validation step is observing the disappearance of the vinylic protons (typically appearing as doublets with a large trans-coupling constant

    
     Hz at 7.4–7.8 ppm in the chalcone). In the successful product, these are replaced by two distinct aliphatic triplets (or multiplets) around 3.0–3.3 ppm, corresponding to the saturated -CH₂-CH₂- bridge[7].
    
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) must show the target mass

    
     at approximately 
    
    
    
    293.05. Crucially, the isotopic signature must display the classic
    
    
    ratio of 9:6:1, verifying that both chlorine atoms remain intact on the aromatic ring.

Pharmacological & Industrial Relevance

Compounds sharing the 1,3-diarylpropan-1-one backbone (dihydrochalcones) are recognized as privileged scaffolds in medicinal chemistry[2]. They are extensively studied for their multifaceted bioactivities, most notably as inhibitors of the sodium-glucose cotransporter 2 (SGLT2), which is a primary mechanism for modern antidiabetic therapies[2].

The specific modifications in CAS 898769-19-2 enhance its utility:

  • 2,3-Dichloro Substitution: Halogenation at these positions significantly increases the lipophilicity of the A-ring, improving membrane permeability while sterically shielding the ketone from rapid enzymatic reduction (metabolic stability).

  • 4-Methyl Substitution: The para-methyl group on the B-ring provides a non-polar interaction node, ideal for fitting into hydrophobic pockets of target proteins or enzymes, making it a highly valuable precursor for targeted drug design.

References

  • Title: 898769-19-2 CAS Number Properties and Chemical Data Source: Alfa Chemistry / American Chemical Suppliers URL: [Link]

  • Title: Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review Source: Journal of Chemical Reviews URL: [Link]

  • Title: Dihydrochalcone - Chemical Structure, Biosynthesis, and Biological Activities Source: Grokipedia URL: [Link]

Sources

Molecular weight and formula C16H14Cl2O properties

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical and Analytical Landscape of C16H14Cl2O: A Senior Scientist’s Guide to Diarylmethane Agrochemicals and API Impurities

Introduction & Scope

As a Senior Application Scientist, I approach molecular formulas not merely as static text, but as dynamic chemical spaces that dictate biological interaction and analytical behavior. The formula C16H14Cl2O (Exact Mass: 292.04 Da; Molecular Weight: ~293.19 g/mol ) occupies a fascinating dual-role in modern applied chemistry.

On one hand, it defines Proclonol (bis(4-chlorophenyl)cyclopropylmethanol), a potent diarylmethane derivative patented by Janssen Pharmaceutica as an acaricide and fungicide[1]. On the other hand, it represents critical Sertraline impurities (e.g., Sertraline Impurity 1, CAS 866018-46-4) that must be rigorously monitored during pharmaceutical manufacturing to satisfy Quality Control (QC) and Abbreviated New Drug Application (ANDA) requirements[2].

This whitepaper synthesizes the structural rationale, biological mechanisms, and self-validating analytical protocols required by researchers and drug development professionals to study the C16H14Cl2O chemical space effectively.

Structural Elucidation and Physicochemical Profiling

Understanding the behavior of C16H14Cl2O requires dissecting its structural components. Taking Proclonol as the primary archetype, the molecule features a central tertiary alcohol flanked by two 4-chlorophenyl rings and a cyclopropyl group[3].

Causality in Molecular Design: The bulky, highly lipophilic bis(4-chlorophenyl) moiety drives the molecule's partition coefficient, enabling rapid diffusion through the waxy cuticles of arthropods or cellular membranes. The cyclopropyl ring provides a rigid steric constraint that dictates the spatial orientation of the hydroxyl group, which is essential for specific target-site hydrogen bonding.

Table 1: Physicochemical Properties of C16H14Cl2O (Proclonol Archetype)

PropertyValueScientific Rationale / Causality
Molecular Formula C16H14Cl2OYields a distinct isotopic signature (M, M+2, M+4) due to the two chlorine atoms, critical for MS identification.
Molecular Weight 293.188 g/mol Falls well within the optimal range for small-molecule diffusion and bioavailability[1].
LogP (Estimated) ~5.5High lipophilicity ensures effective cuticular penetration in target pests.
H-Bond Donors 1The tertiary hydroxyl group acts as a highly specific hydrogen bond donor at the receptor site.
H-Bond Acceptors 1The oxygen atom provides a localized electronegative interaction point.

Mechanistic Action and Resistance Pathways

In agrochemical applications, Proclonol is utilized against destructive mites (e.g., Tetranychus urticae)[1]. Diarylmethane derivatives typically exert their toxicity by penetrating the lipophilic cuticle, subsequently disrupting cellular homeostasis or interfering with mitochondrial oxidative phosphorylation.

However, biological systems are highly adaptive. Prolonged exposure to acaricides triggers metabolic resistance mechanisms. Research indicates that resistance in spider mites is strongly correlated with the upregulation of detoxification enzymes, specifically mixed-function oxidases (MFO) and glutathione S-transferases (GSTs)[4].

Mechanism A Proclonol Application (C16H14Cl2O) B Cuticular Penetration (High LogP) A->B Lipophilic diffusion C Mitochondrial/Nervous System Disruption B->C Target binding D Enzymatic Detoxification (MFO / GST) B->D Sub-lethal dose E Acaricidal Mortality C->E Homeostasis loss F Resistance Development D->F Enzyme upregulation

Fig 1: Proposed biological pathway of Proclonol-induced acaricidal mortality and resistance mechanisms.

Synthetic Workflow & Derivatization

The synthesis of the C16H14Cl2O scaffold relies on standard carbon-carbon bond formation techniques. The most efficient route to Proclonol involves the nucleophilic addition of a Grignard reagent to a diaryl ketone.

Causality in Synthesis: 4,4'-Dichlorobenzophenone is chosen as the electrophile because the electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon. Cyclopropylmagnesium bromide acts as the nucleophile. The reaction is strictly maintained at 0°C to prevent the ring-opening of the strained cyclopropyl group during the highly exothermic Grignard addition.

Synthesis A 4,4'-Dichlorobenzophenone (Electrophile) C Nucleophilic Addition (THF, 0°C) A->C B Cyclopropylmagnesium Bromide (Nucleophile) B->C D Aqueous Quench (NH4Cl) C->D E Proclonol (Yield >85%) D->E

Fig 2: Synthetic workflow for Proclonol via Grignard addition to 4,4'-dichlorobenzophenone.

Pharmaceutical Relevance: API Impurity Profiling

Beyond agrochemicals, the exact mass of C16H14Cl2O is a critical parameter in pharmaceutical manufacturing. During the synthesis of the antidepressant Sertraline, specific side reactions can generate impurities with this exact formula.

Regulatory bodies require comprehensive characterization of these impurities for ANDA submissions and routine batch release[2]. Because these chlorinated impurities are structurally similar to the active pharmaceutical ingredient (API), they often co-elute in standard chromatographic runs, necessitating highly optimized, self-validating analytical protocols.

Self-Validating Analytical Protocol (LC-APCI-MS/MS)

To ensure analytical trustworthiness and eliminate false positives/negatives, the following protocol utilizes a self-validating system incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and orthogonal detection logic.

Rationale for Ionization Choice: The tertiary alcohol in Proclonol and related C16H14Cl2O isomers is highly prone to in-source dehydration (


) under standard Electrospray Ionization (ESI). Therefore, Atmospheric Pressure Chemical Ionization (APCI) is employed. APCI utilizes gas-phase ion-molecule reactions, which are "softer" for tertiary alcohols, preserving the intact molecular ion for accurate quantification.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standardization:

    • Spike the sample matrix with 10 ng/mL of a deuterated internal standard (e.g., Proclonol-d4).

    • Self-Validation Check: The system is programmed to calculate the absolute recovery of the SIL-IS. If the recovery deviates by >15% from the calibration baseline, the run is automatically flagged for matrix suppression and invalidated.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The high lipophilicity of the bis(4-chlorophenyl) groups requires a highly retentive, non-polar stationary phase to resolve C16H14Cl2O from early-eluting polar matrix components and closely related API isomers.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization (APCI-MS):

    • Operate the mass spectrometer in APCI positive mode.

    • Set the corona discharge needle to 4.0 µA and the vaporizer temperature to 350°C to ensure complete desolvation without thermal degradation of the cyclopropyl ring.

  • Detection & Quantification (MRM):

    • Monitor the specific isotopic cluster of the parent ion (

      
       293.19 for M+, 295.19 for M+2, 297.19 for M+4) to confirm the presence of the two chlorine atoms.
      
    • Transition to a stable product ion (e.g.,

      
       139 for the chlorophenyl cation) for precise MRM quantification.
      

References

  • PROCLONOL - Inxight Drugs: Details, NCATS Inxight Drugs.
  • 4-Chloro Sertraline Trans | CAS No: NA, CleanChem Lab.
  • Sertraline Hydrochloride | Simson Pharma Limited, Simson Pharma.
  • Proclonol | C16H14Cl2O | CID 26450 - PubChem, National Institutes of Health (NIH).
  • Monitoring of acaricide resistance in two-spotted spider mite (Tetranychus urticae) populations, ResearchGate.

Sources

Physicochemical Profiling & Solubility Determination of Dichloro-Methylphenyl Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers.[1]

Executive Summary

Dichloro-methylphenyl propiophenones (e.g., 1-(2,4-dichloro-3-methylphenyl)propan-1-one) represent a specialized class of halogenated aromatic ketones. These compounds serve as critical intermediates in the synthesis of functionalized heterocycles, agrochemicals, and pharmaceutical APIs.

Despite their synthetic utility, specific experimental solubility datasets for these derivatives are often absent from public thermodynamic databases. This whitepaper bridges that gap by providing a predictive physicochemical profile based on structural analogs and a validated experimental protocol for generating precise solid-liquid equilibrium (SLE) data.[1]

Key Insight: Based on the melting point of the structural analog 1-(2,4-dichloro-3-methylphenyl)ethan-1-one (38°C), these derivatives are characterized as low-melting solids or oils at ambient conditions, necessitating specific handling protocols for solubility determination.[1]

Chemical Identity & Structural Context

To ensure precision, we define the chemical space for this guide based on the most probable isomers used in industrial synthesis.

PropertySpecification
Target Compound Class Dichloro-methylphenyl propiophenone derivatives
Primary Isomer 1-(2,4-dichloro-3-methylphenyl)propan-1-one
CAS Registry (Analog) 157652-32-9 (Acetophenone analog used for property estimation)
Molecular Formula C₁₀H₁₀Cl₂O
Molecular Weight ~217.1 g/mol
Physical State Low-melting solid (Predicted MP: 35–45°C) or viscous liquid.[1][2]
Lipophilicity (LogP) ~4.2 – 4.8 (Predicted)
Structural Significance

The presence of two chlorine atoms and a methyl group on the phenyl ring creates a highly lipophilic core.[1] The propiophenone chain adds rotational freedom, slightly lowering the lattice energy compared to the acetophenone analog, which supports the prediction of a low melting point.

Estimated Solubility Landscape

In the absence of direct experimental data, we apply Hansen Solubility Parameters (HSP) and comparative analysis with 2,4-dichloropropiophenone and benzophenone to construct an estimated solubility profile.[1]

Predicted Solubility Behavior

The molecule is hydrophobic and lipophilic .[1] Dissolution is driven by dispersion forces (


) and weak polar interactions (

), with minimal hydrogen bonding capability (

).
Solvent ClassRepresentative SolventPredicted Solubility (25°C)Thermodynamic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>500 mg/mL)"Like dissolves like"; perfect match for halogenated aromatic core.[1]
Esters Ethyl AcetateHigh (>300 mg/mL)Favorable dipole-dipole interactions with the ketone carbonyl.[1]
Aromatic Hydrocarbons Toluene, XyleneHigh (>250 mg/mL)Strong

stacking interactions.[1]
Alcohols Ethanol, IsopropanolModerate (50–150 mg/mL)Solubility decreases as alkyl chain length increases; requires heating.[1]
Alkanes n-Heptane, HexaneLow to Moderate Limited by lack of polar interactions, but soluble due to lipophilicity.[1]
Water WaterInsoluble (<0.01 mg/mL)High hydrophobic penalty; LogP > 4.[1]0.

Critical Process Note: Due to the low predicted melting point (~38°C), "solubility" in good solvents (DCM, Toluene) may actually manifest as miscibility above the melting temperature. True solid-liquid equilibrium (SLE) measurements must be conducted strictly below the melting point.[1]

Experimental Protocol: Determination of Solid-Liquid Equilibrium (SLE)

Objective: To generate a thermodynamic solubility curve for dichloro-methylphenyl propiophenone derivatives. Method: Isothermal Saturation (Static Equilibrium) with HPLC Quantification.

Phase 1: Workflow Visualization

The following diagram outlines the self-validating workflow for solubility determination.

SolubilityWorkflow Start Sample Preparation (Excess Solid) Equilibration Isothermal Shaking (24-72h, ±0.1K) Start->Equilibration T < MP Separation Phase Separation (Syringe Filter 0.45µm) Equilibration->Separation Equilibrium Dilution Dilution (Mobile Phase) Separation->Dilution Supernatant Analysis Quantification (HPLC-UV / GC-FID) Dilution->Analysis Data Mole Fraction (x) Calculation Analysis->Data Data->Equilibration Check Consistency

Figure 1: Step-by-step workflow for determining solid-liquid equilibrium solubility.

Phase 2: Detailed Methodology
1. Preparation of Saturated Solutions
  • Apparatus: Jacketed glass vessels (50 mL) connected to a circulating water bath (accuracy ±0.05 K).[1]

  • Procedure: Add excess solid dichloro-methylphenyl propiophenone to the solvent.[1] If the solid melts (oiling out), lower the temperature or choose a solvent with lower solubility power (e.g., alcohol/water mixtures).

  • Agitation: Magnetic stirring at 400 rpm for 24–48 hours to ensure equilibrium.

2. Sampling & Phase Separation
  • Critical Step: Stop stirring and allow phases to settle for 1 hour.

  • Filtration: Withdraw supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.[1] Note: Pre-heating prevents precipitation of the solute inside the needle.[1]

3. Quantification (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).[1]

  • Mobile Phase: Acetonitrile : Water (70:30 v/v) is recommended due to high lipophilicity.[1]

  • Detection: UV at 254 nm (aromatic ring absorption).[1]

  • Calibration: Construct a 5-point calibration curve (

    
    ) using a standard of known purity.
    

Thermodynamic Modeling & Data Analysis

Once experimental data (mole fraction solubility,


) is obtained at various temperatures (

), it must be modeled to extract thermodynamic parameters.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters derived via multiple linear regression.
    
Dissolution Thermodynamics (Van't Hoff Analysis)

To understand the driving forces (Enthalpy


 and Entropy 

), use the van't Hoff equation:

[1]
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).[1]
    
  • Intercept:

    
     (Indicates disorder increase).[1]
    
Dissolution Mechanism Visualization

ThermoCycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas (Separated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated Solute (In Solution) Solid->Solution Dissolution (ΔH_sol) Gas->Solution Solvation (ΔH_solv < 0)

Figure 2: Thermodynamic cycle of dissolution.[1] For hydrophobic propiophenones, the lattice energy (Solid→Gas) is often overcome by favorable solvation in organic solvents, but not in water.

Process Applications

  • Crystallization: Due to the steep solubility curve in alcohols (Ethanol/IPA), cooling crystallization is the preferred purification method.[1]

  • Liquid-Liquid Extraction: The high LogP (~4.[1]5) allows for efficient extraction from aqueous reaction mixtures using Toluene or Ethyl Acetate , leaving inorganic salts in the aqueous phase.[1]

References

  • Sigma-Aldrich. (2024). Product Specification: 1-(2,4-Dichloro-3-methylphenyl)ethan-1-one (CAS 157652-32-9).[1][3] Retrieved from .[1] (Used as MP anchor).[1]

  • Ouyang, J., et al. (2018).[1] "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Journal of Chemical & Engineering Data, 63(12), 1833–1840. (Methodological Standard).[1]

  • Pan, B., et al. (2021).[1] "Solubility and Decomposition of Organic Compounds in Subcritical Water." PMC / NIH, 8(1).[1] (Reference for chlorobenzene solubility behavior).

  • PubChem. (2024).[1][2] Compound Summary: 2',4'-Dichloropropiophenone (CID 123467).[1] Retrieved from .[1][4]

Sources

An In-depth Technical Guide to the Safe Handling and Use of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of novel chemical entities is a cornerstone of innovative research and development. This guide provides a comprehensive safety and handling framework for 2',3'-Dichloro-3-(4-methylphenyl)propiophenone, a compound of interest within medicinal chemistry and materials science. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous dichlorinated propiophenone derivatives and established best practices for handling halogenated organic compounds. The principles and protocols outlined herein are designed to empower researchers with the knowledge to work safely and effectively, mitigating risks while fostering a culture of proactive safety.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to its dichlorinated aromatic structure and ketone functional group, 2',3'-Dichloro-3-(4-methylphenyl)propiophenone should be treated as a potentially hazardous substance. An analysis of related compounds, such as 2',4'-Dichloroacetophenone, suggests that this compound may be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also likely to cause skin and serious eye irritation.[1][2][3][4] Furthermore, some chlorinated organic compounds are suspected of causing genetic defects, a risk that must be considered for this molecule.[1]

Table 1: Inferred Hazard Profile for 2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Hazard ClassInferred RiskPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)HarmfulIngestion, Skin Contact, Inhalation
Skin Corrosion/IrritationCauses skin irritationSkin Contact
Serious Eye Damage/Eye IrritationCauses serious eye irritationEye Contact
Germ Cell MutagenicitySuspected of causing genetic defectsIngestion, Inhalation, Skin Contact

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantity of the substance being used, the nature of the experimental procedures (e.g., heating, aerosolization), and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle for handling 2',3'-Dichloro-3-(4-methylphenyl)propiophenone is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5][6] The fume hood provides a physical barrier and active ventilation, ensuring that any airborne contaminants are captured and exhausted safely. For procedures with a higher risk of aerosol generation, a glove box may be a more appropriate engineering control.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield should be worn.

  • Skin Protection: A flame-resistant lab coat and nitrile gloves are essential.[5][6] For extended or immersive contact, heavier-duty gloves may be necessary. Always check the glove manufacturer's compatibility chart for chlorinated organic compounds.

  • Respiratory Protection: While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations or if engineering controls are not sufficient.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Initiate Work with Compound fume_hood Work exclusively in a certified chemical fume hood start->fume_hood gloves Wear nitrile gloves (check compatibility) fume_hood->gloves eye_protection Wear safety glasses with side shields or goggles gloves->eye_protection lab_coat Wear a flame-resistant lab coat eye_protection->lab_coat end_ppe Proceed with Experiment lab_coat->end_ppe

Caption: PPE protocol for handling the compound.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Proper procedures for handling, storage, and disposal are critical to ensure the safety of laboratory personnel and the environment.

Handling
  • Avoid the formation of dust and aerosols.

  • Use the smallest quantity of the compound necessary for the experiment.[7]

  • Keep containers tightly closed when not in use.[8][9]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][3]

Storage

Store 2',3'-Dichloro-3-(4-methylphenyl)propiophenone in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9] The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

Disposal

As a halogenated organic compound, 2',3'-Dichloro-3-(4-methylphenyl)propiophenone and any materials contaminated with it must be disposed of as hazardous waste.[5][6][8]

  • Waste Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled, and sealed container.[5][6][7][8] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[8]

  • Container Management: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.[8]

Waste_Disposal_Workflow cluster_waste Halogenated Waste Disposal Protocol start_waste Generate Waste segregate Segregate into dedicated 'Halogenated Organic Waste' container start_waste->segregate label_container Ensure container is properly labeled segregate->label_container seal_container Keep container tightly sealed when not in use label_container->seal_container storage_location Store in designated satellite accumulation area seal_container->storage_location disposal_request Arrange for disposal by environmental health and safety storage_location->disposal_request

Caption: Workflow for proper waste disposal.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Table 2: Emergency Response Protocols

IncidentResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]
Spill Evacuate the area. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.[7][8]

Reactivity Profile and Experimental Considerations

The reactivity of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone is influenced by the dichlorinated phenyl ring and the propiophenone side chain. The chlorine atoms are electron-withdrawing, which can affect the reactivity of the aromatic ring.[11] The ketone functionality can undergo various reactions, and the alpha-protons may be susceptible to enolization and subsequent reactions, particularly under basic conditions.[12]

When planning experiments, consider the potential for unexpected reactions, especially when using strong bases, nucleophiles, or reducing agents. It is also important to be aware that reactions involving chlorinated compounds can sometimes produce more toxic byproducts.

Conclusion: A Commitment to Safety and Scientific Integrity

While 2',3'-Dichloro-3-(4-methylphenyl)propiophenone presents potential hazards, a thorough understanding of these risks and the implementation of robust safety protocols can ensure its safe handling and use in a research setting. By adhering to the principles of proactive risk assessment, engineering controls, appropriate PPE, and proper waste management, researchers can confidently explore the scientific potential of this compound while maintaining the highest standards of laboratory safety. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety policies and procedures.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]

  • 3',4'-Dichloro-3-(4-methylphenyl)propiophenone. PubChem, National Institutes of Health. [Link]

  • Chlorination of 1-Chlorobutane. An example from a university chemistry experiment. [Link]

  • Safety Data Sheet - 4'-Methylpropiophenone. AESA. [Link]

  • SAFETY DATA SHEET - Propiophenone. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 3',4'-(Methylenedioxy)propiophenone. Thermo Fisher Scientific. [Link]

  • The chlorination of propiophenone; determination of pKa value and of the course of the reaction. ResearchGate. [Link]

  • Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal-Organic Frameworks. ACS Publications. [Link]

  • How to scavenge Dichlorine radical anions? ResearchGate. [Link]

  • Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. ChemRxiv. [Link]

Sources

The Ascendant Trajectory of 2,3-Dichlorophenyl Ketone Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the 2,3-dichlorophenyl moiety into ketone-based scaffolds has emerged as a compelling avenue in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of 2,3-dichlorophenyl ketone derivatives. By dissecting the causal relationships behind experimental designs and highlighting field-proven insights, this document serves as a comprehensive resource for researchers navigating this promising chemical space.

The Rationale for the 2,3-Dichlorophenyl Ketone Scaffold

The 2,3-dichloro substitution pattern on a phenyl ring offers a unique combination of steric and electronic properties that can be exploited to enhance the pharmacological profile of a molecule. The two chlorine atoms create a distinct electronic environment, influencing the molecule's interaction with biological targets. Furthermore, their presence can modulate metabolic stability, a critical factor in drug development. When coupled with a ketone functional group, which can act as a hydrogen bond acceptor or a reactive center for further chemical modifications, the 2,3-dichlorophenyl ketone core becomes a versatile platform for the design of novel therapeutics.

Synthetic Strategies: From Precursors to Bioactive Molecules

The synthesis of 2,3-dichlorophenyl ketone derivatives often commences with the commercially available 2,3-dichloroaniline or 2,3-dichlorotoluene. A pivotal intermediate in many synthetic routes is 2,3-dichlorobenzoyl chloride . This acid chloride is a versatile building block for introducing the 2,3-dichlorobenzoyl group into various molecules.

One of the most common methods for forming a C-C bond to create the ketone structure is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic compound with an acyl halide, such as 2,3-dichlorobenzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2].

Experimental Protocol: General Friedel-Crafts Acylation with 2,3-Dichlorobenzoyl Chloride

Objective: To synthesize a 2,3-dichlorophenyl ketone derivative via Friedel-Crafts acylation.

Materials:

  • 2,3-Dichlorobenzoyl chloride

  • Aromatic substrate (e.g., benzene, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve 2,3-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 2,3-dichlorobenzoyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.

  • Following the addition, add the aromatic substrate (1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture.

  • After the complete addition of the substrate, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2,3-dichlorophenyl ketone.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and glassware is critical because Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst and inhibit the reaction.

  • Controlled Addition at Low Temperature: The reaction between the acyl chloride and the Lewis acid is highly exothermic. Adding the reagents slowly at 0°C helps to control the reaction rate and prevent unwanted side reactions.

  • Quenching with Acidified Ice: This step serves two purposes: it hydrolyzes the aluminum chloride complex formed during the reaction and protonates any remaining reactants or byproducts, making them more soluble in the aqueous layer for easier separation.

Biological Activities and Structure-Activity Relationships

Derivatives of 2,3-dichlorophenyl ketone have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity: Targeting Key Cellular Pathways

Pyruvate Dehydrogenase Kinase (PDK) Inhibition:

Recent studies have identified dichloroacetophenone biphenylsulfone ethers as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1).[3] PDK1 is a key metabolic enzyme often overexpressed in cancer cells, making it an attractive therapeutic target. Inhibition of PDK1 can reverse the metabolic shift in cancer cells from oxidative phosphorylation to glycolysis (the Warburg effect), leading to apoptosis.[3]

One such derivative, compound 31 (a dichloroacetophenone biphenylsulfone ether), exhibited strong PDK1 inhibition and demonstrated significant anticancer effects in non-small-cell lung cancer (NSCLC) cell lines.[3] It was found to induce apoptosis, alter glucose metabolism, and suppress tumor growth in a mouse xenograft model.[3]

Table 1: Anticancer Activity of Dichloroacetophenone Biphenylsulfone Ethers [3]

CompoundPDK1 Inhibition at 10 µMNCI-H1299 IC₅₀ (µM)NCI-H1975 IC₅₀ (µM)
30 74%Not ReportedNot Reported
31 83%Sub-micromolarSub-micromolar
32 72%Not ReportedNot Reported

Aurora Kinase Inhibition:

Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation. Their overexpression is common in many cancers, making them a validated target for anticancer drug development. A screening of a kinase inhibitor library identified AT9283, a potent Aurora kinase inhibitor, as having a significant impact on the viability of pancreatic ductal adenocarcinoma (PDAC) cell lines.[4] While not a direct 2,3-dichlorophenyl ketone, the success of halogenated phenyl derivatives in kinase inhibition highlights the potential for designing 2,3-dichlorophenyl ketones to target this class of enzymes.

Signaling Pathway Visualization:

The following diagram illustrates the central role of PDK1 in cancer cell metabolism and how its inhibition can lead to apoptosis.

PDK1_Pathway Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate LDH TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Apoptosis Apoptosis TCA_Cycle->Apoptosis Warburg_Effect Warburg Effect (Aerobic Glycolysis) Warburg_Effect->Apoptosis Suppresses PDK1 PDK1 PDH Pyruvate Dehydrogenase (PDH) PDK1->PDH Inhibits Inhibitor 2,3-Dichlorophenyl Ketone Inhibitor Inhibitor->PDK1 Inhibits

Caption: PDK1 inhibition by 2,3-dichlorophenyl ketone derivatives.

Anticonvulsant Activity

The synthesis of the anticonvulsant drug Lamotrigine provides a noteworthy example of the utility of a 2,3-dichlorophenyl ketone derivative as a key intermediate. The synthesis starts with 2,3-dichlorobenzoyl chloride, which is converted to 2,3-dichlorobenzoyl cyanide . This cyanide derivative of a ketone is then reacted with aminoguanidine to form the final triazine ring structure of Lamotrigine.[5]

Synthetic Workflow Visualization:

Lamotrigine_Synthesis start 2,3-Dichlorotoluene benzoyl_chloride 2,3-Dichlorobenzoyl Chloride start->benzoyl_chloride Photochlorination & Hydrolysis benzoyl_cyanide 2,3-Dichlorobenzoyl Cyanide benzoyl_chloride->benzoyl_cyanide Cyanation lamotrigine Lamotrigine benzoyl_cyanide->lamotrigine Condensation with Aminoguanidine

Caption: Simplified synthetic route to Lamotrigine.

Future Directions and Conclusion

The exploration of 2,3-dichlorophenyl ketone derivatives in medicinal chemistry is a field ripe with opportunity. The examples presented in this guide underscore the versatility of this scaffold in targeting a range of diseases, particularly cancer. Future research should focus on:

  • Expanding the diversity of the ketone scaffold: Moving beyond simple phenyl ketones to more complex heterocyclic and polycyclic systems.

  • Systematic SAR studies: To better understand the influence of substituents on the 2,3-dichlorophenyl ring and the ketone-containing portion of the molecule.

  • Exploration of new therapeutic areas: While oncology has been a major focus, the anticonvulsant properties of related compounds suggest that neurological and other disorders may also be promising areas of investigation.

References

  • Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.
  • Dichloroacetophenone biphenylsulfone ethers as anticancer pyruvate dehydrogenase kinase inhibitors in non-small cell lung cancer models. PubMed. Available at: [Link]

  • Multifaceted Effects of Kinase Inhibitors on Pancreatic Cancer Cells Reveals Pivotal Entities with Therapeutic Implications. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the synthesis of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone via Friedel-Crafts acylation.

Abstract & Strategic Overview

This protocol details the synthesis of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone , a substituted dihydrochalcone derivative often utilized as a scaffold in the development of CRTH2 antagonists and metabolic modulators.

The synthesis leverages a Friedel-Crafts Acylation strategy.[1][2][3][4][5] Unlike standard acylations involving activated substrates (e.g., toluene or anisole), this protocol addresses the specific challenge of acylating 1,2-dichlorobenzene —a deactivated aromatic system. The presence of two chlorine atoms creates significant steric and electronic barriers, requiring forcing conditions and careful Lewis Acid management to achieve the desired 2',3'-substitution pattern over the thermodynamically favored 3',4'-isomer.

Synthetic Retrosynthesis

The molecule is disconnected at the carbonyl-aryl bond:

  • Synthon A (Nucleophile): 1,2-Dichlorobenzene (o-Dichlorobenzene).

  • Synthon B (Electrophile): 3-(4-methylphenyl)propionyl chloride.

Chemical Reaction Mechanism

The reaction proceeds via the generation of a resonance-stabilized acylium ion from 3-(4-methylphenyl)propionyl chloride and Aluminum Chloride (


).
  • Activation: The Lewis acid (

    
    ) abstracts a chloride from the acyl chloride, generating the electrophilic acylium ion (
    
    
    
    ).
  • Electrophilic Attack: The acylium ion attacks the 1,2-dichlorobenzene ring.

    • Regioselectivity Note: The 1,2-dichlorobenzene directs substitution to positions 3 and 4. Position 4 is sterically accessible but yields the 3',4'-dichloro isomer. Position 3 (the target) is sterically crowded (ortho to Cl) but is accessible under thermodynamic control or specific solvent interactions.

  • Aromatization: The intermediate sigma complex loses a proton to restore aromaticity, yielding the ketone-aluminum complex.

  • Hydrolysis: Aqueous quenching breaks the strong

    
     bond to release the free ketone.
    
Pathway Visualization

FC_Mechanism cluster_conditions Critical Parameters Start 3-(p-Tolyl)propionyl Chloride Acylium Acylium Ion Intermediate Start->Acylium Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + DCB DCB 1,2-Dichlorobenzene (Substrate) DCB->Sigma Product 2',3'-Dichloro-3-(4-methylphenyl) propiophenone Sigma->Product - H+ / Hydrolysis Temp Temp: 60-80°C Time Time: 4-6 hrs

Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of 1,2-dichlorobenzene.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][4][6]Density (g/mL)Role
3-(4-methylphenyl)propanoic acid 164.201.0SolidPrecursor
Thionyl Chloride (

)
118.971.51.64Chlorinating Agent
1,2-Dichlorobenzene 147.005.01.30Substrate & Solvent
Aluminum Chloride (

)
133.341.2SolidLewis Acid Catalyst
Dichloromethane (DCM) 84.93N/A1.33Extraction Solvent
HCl (1M) 36.46Excess1.00Quenching Agent
Step-by-Step Methodology
Phase 1: Preparation of 3-(4-methylphenyl)propionyl chloride

Rationale: Acid chlorides are moisture-sensitive and best prepared fresh to ensure maximum electrophilicity.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (

    
    ).
    
  • Charging: Add 3-(4-methylphenyl)propanoic acid (10.0 g, 60.9 mmol) to the flask.

  • Chlorination: Add Thionyl Chloride (6.6 mL, 91.3 mmol) dropwise. Add a catalytic amount of DMF (2 drops) to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Isolation: Remove excess thionyl chloride via rotary evaporation under reduced pressure. The residue is the crude acid chloride (yellowish oil). Proceed immediately to Phase 2.

Phase 2: Friedel-Crafts Acylation

Rationale: 1,2-Dichlorobenzene is deactivated.[1][2] Using it as the solvent ensures high concentration to drive kinetics. Higher temperatures are required compared to toluene acylation.

  • Catalyst Suspension: In a clean, dry 3-neck RBF under nitrogen atmosphere, suspend anhydrous

    
      (9.7 g, 73 mmol, 1.2 equiv) in 1,2-Dichlorobenzene  (30 mL).
    
  • Addition: Dissolve the crude acid chloride from Phase 1 in 1,2-Dichlorobenzene (10 mL). Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: The mixture will darken and may evolve HCl gas. Maintain temperature < 30°C during addition.

  • Heating: Once addition is complete, heat the reaction mixture to 70–80°C .

    • Critical Control: Do not exceed 90°C to minimize polymerization or tar formation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Reaction typically requires 4–6 hours.

  • Quenching: Cool the mixture to 0°C. Carefully pour the reaction mixture into a beaker containing Ice/HCl (100g ice + 20mL conc. HCl) .

    • Safety: This step is highly exothermic.[3] Hydrolysis of aluminum complexes releases significant heat.

Phase 3: Workup and Purification

Rationale: The crude mixture contains the target (2',3'-isomer), the regioisomer (3',4'-isomer), and solvent.

  • Extraction: Extract the aqueous quench mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Wash combined organics with water (2 x 50 mL), saturated

    
     (to remove unreacted acid), and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Distillation: Remove the excess 1,2-dichlorobenzene solvent via high-vacuum distillation (bp 180°C @ atm; remove at < 1 mmHg).

  • Isomer Separation (Crucial): The residue is a mixture.

    • Crystallization: Dissolve the residue in hot Ethanol or Isopropanol . The 2',3'-dichloro isomer typically has a higher melting point and different solubility profile than the 3',4'-isomer. Allow to cool slowly to 4°C.

    • Chromatography: If crystallization fails, purify via silica gel column chromatography using a gradient of Hexane -> 5% EtOAc/Hexane.

Quality Control & Validation

Analytical Parameters
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 85–95°C (dependent on purity).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       3.05 (t, 2H, 
      
      
      
      )
    • 
       3.25 (t, 2H, 
      
      
      
      )
    • 
       7.10-7.20 (m, 4H, Tolyl protons)
      
    • 
       7.30 (t, 1H, Dichlorophenyl H-5)
      
    • 
       7.45 (dd, 1H, Dichlorophenyl H-4)
      
    • Diagnostic Signal:

      
       7.55-7.65 (dd, 1H, Dichlorophenyl H-6, ortho to carbonyl).
      
    • Note: The 3',4'-isomer would show a different splitting pattern (d, d, s) for the dichloro ring.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Deactivation of DCBIncrease Temp to 90°C; Use 2.0 equiv

.
Incomplete Reaction Moisture in

Use fresh, anhydrous

(should be yellow/grey powder, not white clumps).
Isomer Contamination Poor RegioselectivityRecrystallize twice from EtOH; Verify isomer ratio via HPLC.

Process Workflow Diagram

Workflow cluster_prep Reagent Prep cluster_rxn Friedel-Crafts cluster_workup Isolation Step1 3-(p-Tolyl)propanoic acid + SOCl2 Step2 Reflux 2h -> Evaporate Step1->Step2 AcidCl Acid Chloride (Oil) Step2->AcidCl Step4 Add Acid Chloride (Dropwise, <30°C) AcidCl->Step4 Step3 Suspend AlCl3 in 1,2-Dichlorobenzene Step3->Step4 Step5 Heat to 75°C (4-6 Hours) Step4->Step5 Step6 Quench (Ice/HCl) Step5->Step6 Step7 Extract (DCM) & Wash Step6->Step7 Step8 Distill off DCB Solvent Step7->Step8 Step9 Recrystallize (EtOH) Step8->Step9 Final Pure 2',3'-Dichloro- 3-(4-methylphenyl)propiophenone Step9->Final

Figure 2: Operational workflow for the synthesis and purification.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Eyley, S. C. (1991). The Aliphatic Friedel-Crafts Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 707-731). Pergamon.

  • PubChem Compound Summary. (n.d.). 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one (Structural Analog). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • BenchChem Application Note. (2025). Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. (Reference for conditions involving deactivated dichlorobenzenes).

Sources

Application Note: Protocol for Acylation of 1,2-Dichlorobenzene with 3-(p-tolyl)propionyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the protocol for the Friedel-Crafts acylation of 1,2-dichlorobenzene (ODCB) using 3-(p-tolyl)propionyl chloride .

The Core Challenge: This reaction presents a classic "Chemoselectivity vs. Reactivity" conflict.

  • Substrate Deactivation: 1,2-Dichlorobenzene is significantly deactivated due to the inductive electron-withdrawal of two chlorine atoms. It is frequently used as an inert solvent for Friedel-Crafts reactions. Acylating it requires forcing conditions (high temperature, strong Lewis acid).

  • The "Tetralone Trap" (Intramolecular Competition): The acylating agent, 3-(p-tolyl)propionyl chloride, contains an aromatic ring connected by a 3-carbon chain. This structure is perfectly predisposed for intramolecular cyclization to form 7-methyl-1-tetralone .

Expert Insight: Under standard dilute conditions, the intramolecular pathway (tetralone formation) is kinetically dominant because it is unimolecular (entropic advantage). To force the intermolecular reaction with ODCB, this protocol utilizes ODCB as both the substrate and the solvent (pseudo-first-order kinetics regarding ODCB) and high-temperature activation to overcome the nucleophilic barrier.

Mechanistic Pathway & Logic[1][2]

The following diagram illustrates the competition between the desired intermolecular pathway and the parasitic intramolecular cyclization.

G Start 3-(p-tolyl)propionyl chloride + AlCl3 Acylium Acylium Ion Complex [Electrophile] Start->Acylium Activation Tetralone 7-methyl-1-tetralone (Parasitic Side Product) Acylium->Tetralone Low Concentration (Intramolecular Fast) SigmaComplex Sigma Complex (Intermediate) Acylium->SigmaComplex High ODCB Conc. (Intermolecular Force) ODCB 1,2-Dichlorobenzene (Solvent/Reactant) ODCB->SigmaComplex Product 1-(3,4-dichlorophenyl)-3-(4-methylphenyl)propan-1-one (Target) SigmaComplex->Product - HCl - AlCl3

Figure 1: Mechanistic divergence. High concentration of ODCB is required to outcompete the rapid intramolecular formation of tetralone.

Experimental Design

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleNotes
3-(p-tolyl)propionyl chloride 182.651.0ElectrophileFreshly prepared or distilled.
1,2-Dichlorobenzene (ODCB) 147.0010.0 - 15.0Substrate/SolventMust be anhydrous. Acts as solvent to drive kinetics.
Aluminum Chloride (

)
133.341.2 - 1.5CatalystCritical: Must be free-flowing yellow/white powder. Grey/clumped material will fail.[1]
Dichloromethane (DCM) 84.93N/AWorkup SolventOnly for extraction, not reaction.
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) with reflux condenser.[2]

  • Atmosphere: Nitrogen (

    
    ) or Argon line with bubbler (to monitor HCl evolution).
    
  • Temperature Control: Oil bath capable of

    
    .
    
  • Safety: Gas trap (NaOH solution) connected to the condenser outlet to neutralize evolved HCl gas.

Detailed Protocol

Phase 1: Preparation of Acyl Chloride (If not commercial)

Note: Commercial acyl chlorides hydrolyze rapidly. For high reliability, synthesize fresh.

  • Reflux 3-(p-tolyl)propionic acid (1.0 equiv) with Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF for 2 hours.

  • Remove excess

    
     via vacuum distillation. Use the residue directly.
    
Phase 2: Acylation Reaction[1][4][5]
  • System Setup: Flame-dry the glassware under vacuum and backfill with

    
    . Connect the gas outlet to the NaOH trap.
    
  • Catalyst Suspension: Charge the RBF with 1,2-dichlorobenzene (ODCB) (10-15 equiv). Add

    
      (1.2 equiv) in a single portion.
    
    • Observation: The mixture may turn slightly yellow/brown.

  • Addition (0°C): Cool the mixture to

    
     using an ice bath. Add the 3-(p-tolyl)propionyl chloride  dropwise over 30 minutes.
    
    • Why: Although ODCB requires heat to react, forming the acylium complex at low temp prevents immediate uncontrolled decomposition or polymerization.

  • Reaction Ramp: Remove the ice bath. Slowly heat the reaction mixture to

    
     .
    
    • Monitoring: Watch for steady evolution of HCl gas (bubbling).

    • Duration: Maintain at

      
       for 3-5 hours.
      
  • Endpoint Check: Aliquot 50 µL, quench in MeOH, and check via HPLC/TLC.

    • Target: Disappearance of acyl chloride.[1]

    • Warning: If Tetralone (Rf ~0.6 in Hex/EtOAc) is the major product, the temperature ramp was too slow or ODCB volume too low.

Phase 3: Quench & Workup[1]
  • Cooling: Cool the reaction mixture to room temperature (RT).

  • Quench: Pour the reaction mixture slowly onto a stirred mixture of Ice (500g) and conc. HCl (50 mL) .

    • Safety: Exothermic![1][3] Evolution of HCl fumes.

    • Chemistry: Breaks the Aluminum-Alkoxide complex.

  • Extraction: Transfer to a separatory funnel. The organic layer (ODCB + Product) will be on the bottom (Density ~1.3 g/mL).

  • Washing: Wash the organic layer with:

    • 
       Water
      
    • 
       10% 
      
      
      
      (removes acidic impurities)
    • 
       Brine[1]
      
  • Drying: Dry over anhydrous

    
    , filter.
    
  • Solvent Removal:

    • ODCB has a high boiling point (

      
      ). It cannot be removed by standard rotovap easily.
      
    • Method A (Distillation): High-vacuum distillation to remove ODCB.

    • Method B (Steam Distillation): Steam distill the ODCB, leaving the non-volatile ketone product behind.

    • Method C (Column): If scale is small (<5g), load the crude ODCB solution directly onto a silica column and elute with Hexanes (to clear ODCB) followed by Hexane/EtOAc gradient.

Analytical Validation

Regioselectivity Confirmation

The product is 1-(3,4-dichlorophenyl)-3-(4-methylphenyl)propan-1-one .

  • 1H NMR (CDCl3):

    • Look for the ABX pattern of the dichlorobenzene ring in the aromatic region (approx 7.5 - 8.0 ppm).

    • Diagnostic: The proton at position 2 (meta to carbonyl, ortho to Cl) will appear as a doublet with small coupling (

      
      ) around 7.9-8.0 ppm.
      
    • Tetralone Check: If you see a triplet at ~2.9 ppm and a triplet at ~2.6 ppm integrating for 2H each, combined with a lack of dichlorobenzene signals (other than solvent), you have formed the tetralone.

Workflow Visualization

Workflow Setup Setup: Dry N2, NaOH Trap Mix Mix: ODCB (Excess) + AlCl3 Setup->Mix Add Addition: Acyl Chloride at 0°C Mix->Add Heat Reaction: Heat to 90-100°C 3-5 Hours Add->Heat Quench Quench: Ice/HCl Heat->Quench Purify Purification: Remove ODCB (Vac Dist) Recrystallize Quench->Purify

Figure 2: Operational workflow.[4][5][6] Note the critical heating step required to activate the deactivated ODCB substrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Major Product is Tetralone Intramolecular reaction outcompeted intermolecular.Increase ODCB equivalents (to 20x). Ensure rapid heating after addition.
No Reaction (SM Recovery) Catalyst dead or Temp too low.Use fresh anhydrous

.[1] Increase temp to reflux (

).
Black Tar Formation Reaction too hot / Polymerization.Keep temp

. Add acyl chloride slower.[1]
Low Yield Hydrolysis of Acyl Chloride.[1]Ensure strict anhydrous conditions.[1] Check Acyl Chloride quality before start.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
  • BenchChem Technical Support. "Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene." (Accessed Oct 2023).

  • PubChem Compound Summary. "3-(p-Tolyl)propionic acid." National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions." [Link] (Mechanistic insight on cyclization vs intermolecular reaction).

Sources

Application Note: 2',3'-Dichloro-3-(4-methylphenyl)propiophenone as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, diarylpropanoid scaffolds—specifically dihydrochalcone derivatives—serve as privileged intermediates for synthesizing a wide array of therapeutics, including metabolic modulators (e.g., SGLT2 inhibitors), CNS agents, and novel antimicrobials. 2',3'-Dichloro-3-(4-methylphenyl)propiophenone (CAS 898769-19-2) is a highly versatile building block that offers unique steric and electronic advantages over unsubstituted analogs [1].

Structural Causality in Drug Design:

  • The 2,3-Dichloro A-Ring: The presence of adjacent chlorine atoms at the ortho and meta positions of the acetophenone ring serves a dual purpose. First, it sterically shields the carbonyl group, which dictates the need for highly active catalysts during reduction. Second, it provides exceptional metabolic stability, effectively blocking rapid CYP450-mediated oxidative degradation that typically plagues unsubstituted aryl rings in vivo.

  • The 4-Methylphenyl B-Ring: The para-methyl group acts as a lipophilic anchor, enhancing cellular permeability. It also provides a synthetic handle for late-stage functionalization (e.g., benzylic bromination).

  • The Propan-1-one Linker: The ketone and its adjacent enolizable alpha-carbon (C2) are the primary reactive sites, allowing for divergent synthesis into chiral alcohols, alpha-amino ketones, or heterocycles[2].

Table 1: Physicochemical Profile
PropertyValue
IUPAC Name 1-(2,3-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
CAS Number 898769-19-2
Molecular Formula C₁₆H₁₄Cl₂O
Molecular Weight 293.19 g/mol
Density 1.23 g/cm³
Canonical SMILES CC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl

(Data corroborated by established chemical suppliers [1][2])

Divergent Synthetic Workflows

The true value of this intermediate lies in its synthetic versatility. The diagram below illustrates three primary pathways utilized in medicinal chemistry to convert this scaffold into active pharmaceutical ingredients (APIs).

Workflow Core 2',3'-Dichloro-3-(4-methylphenyl) propiophenone Rxn1 Asymmetric Transfer Hydrogenation (ATH) Core->Rxn1 Ru-Ts-DPEN FA/TEA Rxn2 Regioselective Alpha-Bromination Core->Rxn2 NBS, p-TsOH MeCN Rxn3 Hydrazine Condensation Core->Rxn3 NH2NH2·H2O EtOH, Reflux API1 Chiral Diarylpropanols (Metabolic Modulators) Rxn1->API1 >98% ee API2 Alpha-Amino Ketones (CNS Therapeutics) Rxn2->API2 Nucleophilic Substitution API3 Pyrazole Derivatives (Anti-inflammatory Agents) Rxn3->API3 Cyclization

Divergent synthetic workflows for 2',3'-Dichloro-3-(4-methylphenyl)propiophenone.

Detailed Experimental Protocols & Validation Systems

As a Senior Application Scientist, I emphasize that listing reagents is insufficient; understanding the why and establishing strict validation controls is critical for reproducible scale-up.

Protocol A: Chemoselective Asymmetric Transfer Hydrogenation (ATH)

Objective: Reduce the C1 ketone to a chiral alcohol without cleaving the sensitive C-Cl bonds on the A-ring.

Causality & Reagent Selection: Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently leads to hydrodehalogenation of the 2,3-dichlorophenyl ring. To prevent this, we utilize a Noyori-type Asymmetric Transfer Hydrogenation using the RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst. This catalyst operates via an outer-sphere mechanism that selectively reduces the carbonyl face without undergoing oxidative addition into the aryl C-Cl bonds. The electron-withdrawing nature of the dichloro-substitution actually accelerates this specific hydride transfer.

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask, dissolve 2',3'-Dichloro-3-(4-methylphenyl)propiophenone (10.0 mmol) in anhydrous dichloromethane (25 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.05 mmol, 0.5 mol%). Stir for 5 minutes at room temperature.

  • Hydride Source: Dropwise, add a 5:2 azeotropic mixture of Formic Acid/Triethylamine (FA/TEA) (15.0 mmol of FA).

  • Reaction: Stir the biphasic mixture at 30°C for 12 hours under a positive argon atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation System:

  • Negative Control: Run a parallel micro-scale reaction using 10% Pd/C and 1 atm H₂. GC-MS analysis of this control must show the des-chloro degradation product, validating the necessity of the ATH method.

  • Analytical Validation: Analyze the purified product via Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min). The target enantiomer should elute with >98% enantiomeric excess (ee). The absence of ketone is confirmed by the disappearance of the C=O stretch at ~1690 cm⁻¹ in FT-IR.

Protocol B: Regioselective Alpha-Bromination

Objective: Introduce a bromide leaving group at the C2 position to facilitate subsequent nucleophilic amination.

Causality & Reagent Selection: Using elemental bromine (Br₂) poses a high risk of electrophilic aromatic substitution on the electron-rich 4-methylphenyl B-ring. To ensure strict regioselectivity at the enolizable alpha-carbon, we use N-Bromosuccinimide (NBS) paired with p-toluenesulfonic acid (p-TsOH). The acid catalyzes the rate-determining enolization step, and NBS provides a controlled, low concentration of electrophilic bromine, completely avoiding ring bromination.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate (10.0 mmol) in anhydrous acetonitrile (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add p-TsOH monohydrate (1.0 mmol, 10 mol%) and stir for 10 minutes at 40°C to initiate enolization.

  • Bromination: Add NBS (10.5 mmol) in three equal portions over 30 minutes to prevent thermal spiking.

  • Reaction: Elevate the temperature to 60°C and stir for 4 hours. The solution will transition from pale yellow to deep orange.

  • Workup: Cool to room temperature and evaporate the acetonitrile. Redissolve the crude residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous Na₂S₂O₃ (to destroy excess NBS/Br₂) and water. Dry and concentrate.

Self-Validation System:

  • Mechanistic Control: Omit the p-TsOH in a test vial. The reaction will stall at <5% conversion after 4 hours, proving that acid-catalyzed enolization is the mandatory first step.

  • Analytical Validation: Monitor via ¹H NMR (CDCl₃). In the starting material, the C2 and C3 protons appear as distinct multiplets/triplets between 3.0–3.3 ppm. Upon successful bromination, the C2 proton becomes a methine (-CHBr-) and shifts significantly downfield to ~5.2 ppm due to the deshielding effect of the halogen. The B-ring aromatic protons must remain unchanged, confirming no ring bromination occurred.

Quantitative Data & Optimization

To ensure maximum efficiency during scale-up, reaction conditions for Protocol B were systematically optimized. The data below demonstrates why NBS/TsOH in Acetonitrile is the superior methodology.

Table 2: Optimization of Alpha-Bromination Conditions
Brominating AgentSolventAdditiveTemp (°C)Regioselectivity (C2 vs Ring)Yield (%)
Br₂ (1.1 eq)Acetic AcidNone25Poor (Significant B-ring bromination)41%
CuBr₂ (2.0 eq)Ethyl AcetateNone80Moderate (Sluggish conversion)65%
NBS (1.05 eq) Acetonitrile None 60 High (Reaction stalls without acid) <5%
NBS (1.05 eq) Acetonitrile p-TsOH (10 mol%) 60 Excellent (>99% C2 specific) 92%

References

  • American Chemical Suppliers. "2',3'-Dichloro-3-(4-methylphenyl)propiophenone Product Details and Specifications." Available at:[Link]

Application Note: Synthesis of 1-(2,3-Dichlorophenyl)-3-(p-tolyl)propan-1-one via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Grignard reaction between 4-methylphenethylmagnesium bromide and 2,3-dichlorobenzonitrile. This transformation is a critical carbon-carbon bond-forming step in the synthesis of complex active pharmaceutical ingredients (APIs), yielding the ketone intermediate 1-(2,3-dichlorophenyl)-3-(p-tolyl)propan-1-one. By exploring the mechanistic rationale, optimal solvent conditions, and strategies for mitigating common side reactions, this guide provides a self-validating framework for drug development professionals to achieve high-yield syntheses.

Mechanistic Rationale & Experimental Causality

To achieve reproducibility and high yields, it is critical to understand the causality behind each experimental condition. The synthesis is divided into three distinct mechanistic phases:

Grignard Reagent Formation and Wurtz Homocoupling Mitigation

The synthesis begins with the formation of 4-methylphenethylmagnesium bromide from 4-methylphenethyl bromide and magnesium turnings. A primary challenge in synthesizing phenethyl-derived Grignard reagents is the propensity for Wurtz-type homocoupling, which yields the undesired byproduct 1,4-di(p-tolyl)butane.

  • Causality: Homocoupling occurs when the unreacted alkyl halide reacts with the newly formed Grignard reagent. To mitigate this, the protocol mandates a highly controlled, dropwise addition of the halide to an excess of magnesium (1.5 equivalents) in a dilute anhydrous tetrahydrofuran (THF) solution. The use of iodine (

    
    ) as an initiator is required to chemically etch the passivating magnesium oxide layer, exposing the active metal surface necessary for single-electron transfer [1].
    
Nucleophilic Addition to 2,3-Dichlorobenzonitrile

Nitriles are inherently less electrophilic than aldehydes or ketones. Furthermore, 2,3-dichlorobenzonitrile presents significant steric hindrance due to the ortho-chloro substituent.

  • Causality: To overcome the high activation energy of this addition, the reaction requires elevated temperatures (refluxing THF at 65 °C) [3]. The Grignard reagent attacks the nitrile carbon, forming a stable N-magnesioimine intermediate. While the ortho-chloro group is sterically demanding, its electron-withdrawing inductive effect slightly increases the electrophilicity of the nitrile carbon, facilitating the initial nucleophilic attack.

Acidic Hydrolysis

Unlike the alkoxide intermediates formed from aldehydes or ketones, the N-magnesioimine intermediate is highly stable under anhydrous basic conditions and will not spontaneously convert to the ketone [1].

  • Causality: A rigorous acidic workup (using 2M HCl) is required. Protonation of the imine nitrogen generates an highly electrophilic iminium ion, which undergoes rapid nucleophilic attack by water. Subsequent proton transfers and the elimination of ammonia (

    
    ) yield the final target: 1-(2,3-dichlorophenyl)-3-(p-tolyl)propan-1-one [4].
    

Reaction Pathway & Workflow Visualizations

Mechanism A 4-Methylphenethyl Bromide B 4-Methylphenethylmagnesium Bromide A->B Grignard Formation Mg Mg Turnings (THF, I2) Mg->B D N-Magnesioimine Intermediate B->D Nucleophilic Addition C 2,3-Dichlorobenzonitrile C->D F 1-(2,3-Dichlorophenyl)-3- (p-tolyl)propan-1-one D->F Hydrolysis E Acidic Hydrolysis (2M HCl) E->F

Chemical pathway from 4-methylphenethyl bromide to the target ketone.

Workflow Step1 Phase 1: Initiation Flame-dry glassware Add Mg & I2 Dropwise halide addition Step2 Phase 2: Grignard Formation Reflux at 65°C for 2h Monitor Mg consumption Step1->Step2 Step3 Phase 3: Nitrile Addition Cool to 0°C Add 2,3-Dichlorobenzonitrile Reflux 4-6h Step2->Step3 Step4 Phase 4: Hydrolysis Quench with 2M HCl Stir 1h at RT Phase separation Step3->Step4 Step5 Phase 5: Purification Organic layer wash Solvent evaporation Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Grignard addition protocol.

Quantitative Data & Optimization Parameters

The following table summarizes the stoichiometric ratios, thermodynamic parameters, and mechanistic rationales required to establish a self-validating experimental setup.

ParameterValue / ReagentMechanistic Rationale
Electrophile 2,3-Dichlorobenzonitrile (1.0 eq)Limiting reagent; sterically hindered but inductively activated by the halogens.
Nucleophile Precursor 4-Methylphenethyl bromide (1.2 eq)A slight excess ensures complete consumption of the less reactive nitrile.
Metal Magnesium turnings (1.5 eq)Excess Mg prevents unreacted halide from causing Wurtz homocoupling.
Solvent Anhydrous THF (0.5 M)Coordinates and stabilizes the Grignard reagent via oxygen lone pairs.
Initiation Temp 65 °C (Reflux)Overcomes the activation barrier for Mg insertion into the C-Br bond.
Addition Temp 0 °C

65 °C
Exothermic addition is controlled at 0 °C, followed by reflux to drive imine formation.
Expected Yield 72% - 85%Losses typically attributed to unreacted nitrile or minor homocoupling.

Experimental Protocols

Part A: Preparation of 4-Methylphenethylmagnesium Bromide
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an argon inlet. Flame-dry the apparatus under a continuous stream of argon to ensure absolute anhydrous conditions.

  • Initiation: Add magnesium turnings (1.5 eq, 36.5 mmol) and a single crystal of iodine to the flask. Stir vigorously for 10 minutes until the iodine vapors lightly coat the magnesium, activating the surface.

  • Solvent Addition: Add 20 mL of anhydrous THF to the flask.

  • Halide Addition: In the dropping funnel, dissolve 4-methylphenethyl bromide (1.2 eq, 29.2 mmol) in 40 mL of anhydrous THF. Add 2-3 mL of this solution to the magnesium suspension. Gently warm the flask with a heat gun until the brown iodine color dissipates and the solvent begins to bubble, indicating initiation.

  • Controlled Reflux: Once initiated, add the remaining halide solution dropwise over 45 minutes. The rate of addition should maintain a gentle, self-sustaining reflux.

  • Completion: After the addition is complete, heat the mixture to 65 °C for 2 hours to ensure complete conversion. The resulting solution should be a dark, grayish-brown liquid.

Part B: Nucleophilic Addition to 2,3-Dichlorobenzonitrile
  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Electrophile Preparation: Dissolve 2,3-dichlorobenzonitrile (1.0 eq, 24.3 mmol) in 30 mL of anhydrous THF.

  • Addition: Transfer the nitrile solution to the dropping funnel and add it dropwise to the Grignard reagent over 30 minutes. Maintain the internal temperature below 10 °C to prevent unwanted side reactions or halogen-metal exchange[2].

  • Imine Formation: Remove the ice bath and gradually heat the reaction mixture to reflux (65 °C). Maintain reflux for 4 to 6 hours. Monitor the disappearance of the nitrile via TLC (Hexanes/EtOAc 8:2).

Part C: Hydrolysis and Product Isolation
  • Quenching: Cool the reaction mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of 50 mL of 2M HCl. Caution: This step is highly exothermic and will vigorously evolve hydrogen gas from the unreacted magnesium.

  • Hydrolysis: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1 hour. This extended time is critical to fully hydrolyze the N-magnesioimine intermediate into the target ketone[1].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous

    
     (50 mL) and brine (50 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to afford 1-(2,3-dichlorophenyl)-3-(p-tolyl)propan-1-one as a crystalline solid.

References

  • Master Organic Chemistry. "Addition of Grignard Reagents to Nitriles to Give Ketones." Reaction Guide. Available at:[Link]

  • PubChem. "Lamotrigine - Methods of Manufacturing (Grignard Reactions of 2,3-Dichlorobenzene derivatives)." National Center for Biotechnology Information. Available at:[Link]

  • Petersen, T. P., et al. "Efficient and scalable synthesis of ketones via nucleophilic Grignard addition to nitriles using continuous flow chemistry." Tetrahedron Letters 54.18 (2013): 2226-2230. Available at:[Link]

Application Notes and Protocols for the Purification of 2',3'-Dichloropropiophenone via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[2] This guide provides a detailed examination of the principles and practical application of recrystallization for the purification of 2',3'-dichloropropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds.

2',3'-Dichloropropiophenone, with its halogenated aromatic ring and ketone functionality, presents specific challenges and considerations for purification. This document will provide a comprehensive overview of solvent selection strategies, detailed experimental protocols for both single-solvent and multi-solvent recrystallization, and a troubleshooting guide to address common issues encountered during the purification process.

Understanding the Analyte: 2',3'-Dichloropropiophenone and Its Likely Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities that may be present.

2',3'-Dichloropropiophenone is a solid organic compound. While specific physical properties are not widely published, its structure suggests it is a relatively non-polar molecule, with the chlorine atoms and the ketone group contributing some polarity.

The most common synthetic route to 2',3'-dichloropropiophenone and related compounds is the Friedel-Crafts acylation of 1,2-dichlorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] This reaction, while effective, can lead to several impurities:

  • Unreacted Starting Materials: Residual 1,2-dichlorobenzene and propionyl chloride may remain in the crude product.

  • Regioisomers: The acylation of 1,2-dichlorobenzene can potentially yield other isomers, such as 3',4'-dichloropropiophenone, although the directing effects of the chlorine atoms favor the formation of the 2',3'- and 3',4'-isomers.[5]

  • Polyacylated Byproducts: Under certain conditions, a second acylation of the product can occur, leading to di-acylated species.

  • Byproducts from Side Reactions: The Lewis acid catalyst can promote other reactions, leading to a variety of minor impurities.

Understanding these potential impurities is crucial for selecting a recrystallization solvent that will selectively dissolve the desired 2',3'-dichloropropiophenone at an elevated temperature while leaving impurities either insoluble or dissolved in the cold solvent.

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for recrystallizing 2',3'-dichloropropiophenone should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the 2',3'-dichloropropiophenone when heated.[2]

  • Low solubility at low temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.[2]

  • Favorable temperature coefficient of solubility: A large difference in solubility over a relatively small temperature range is ideal.

  • Appropriate boiling point: The solvent's boiling point should be high enough to allow for a sufficient temperature gradient for dissolution but not so high that it is difficult to remove from the purified crystals.

  • Inertness: The solvent should not react with the 2',3'-dichloropropiophenone.

  • Dissolves impurities well at all temperatures or not at all: This allows for the separation of impurities by either keeping them in the mother liquor or removing them by hot filtration.

  • Volatile enough for easy removal: The solvent should be easily evaporated from the crystals after filtration.

  • Safety: The solvent should have low toxicity and flammability.

Single-Solvent Systems

Based on the structure of 2',3'-dichloropropiophenone (a halogenated aromatic ketone) and the successful recrystallization of the closely related 3-chloropropiophenone from pentane, non-polar and moderately polar solvents are excellent starting points for screening.

SolventBoiling Point (°C)PolarityRationale and Considerations
Hexane 69Non-polarA good starting point due to its non-polar nature, which should favor a significant temperature coefficient for the moderately polar target compound.
Heptane 98Non-polarSimilar to hexane but with a higher boiling point, allowing for a wider temperature range for dissolution.
Ethanol 78PolarMay be a suitable solvent if the compound has sufficient polarity. Often used in solvent pairs with water.
Isopropanol 82PolarSimilar to ethanol, offers a slightly higher boiling point.
Toluene 111Non-polar (aromatic)The aromatic nature of toluene may offer good solubility for the aromatic ring of the target compound at elevated temperatures.
Acetone 56Polar aproticIts ketone functionality may lead to good solubility, but its low boiling point can make it challenging to work with.
Ethyl Acetate 77Moderately polarA versatile solvent that may provide a good balance of solubility characteristics.
Dichloromethane 40Polar aproticOften a good solvent for a wide range of organic compounds, but its very low boiling point can be problematic for recrystallization.
Multi-Solvent Systems (Solvent Pairs)

If a single suitable solvent cannot be identified, a multi-solvent system, or solvent pair, can be employed. This technique uses two miscible solvents with different polarities. The 2',3'-dichloropropiophenone should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).

Common Solvent Pairs to Consider:

  • Ethanol/Water: A classic polar solvent pair. The compound is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes turbid.

  • Acetone/Hexane: A moderately polar/non-polar pair.

  • Toluene/Hexane: A pair of non-polar solvents with different dissolving powers for aromatic compounds.

  • Dichloromethane/Hexane: A polar/non-polar pair, but the low boiling point of dichloromethane requires careful handling.

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate recrystallization solvent system.

Caption: A decision-making workflow for selecting an optimal recrystallization solvent system.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2',3'-Dichloropropiophenone and many of the solvents used are irritants and may be harmful if inhaled or ingested.[6]

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a good temperature coefficient of solubility has been identified.

Materials:

  • Crude 2',3'-dichloropropiophenone

  • Selected recrystallization solvent (e.g., heptane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2',3'-dichloropropiophenone in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period of time. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent Recrystallization (Solvent Pair)

This protocol is used when a suitable single solvent cannot be found.

Materials:

  • Crude 2',3'-dichloropropiophenone

  • A "good" solvent (e.g., ethanol)

  • A "bad" solvent (e.g., water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 2',3'-dichloropropiophenone in the minimum amount of the hot "good" solvent in an Erlenmeyer flask with stirring.

  • Inducing Crystallization: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol, using the "bad" solvent or a mixture of the two solvents (predominantly the "bad" solvent) for washing the crystals.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSuggested Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooled too quickly.Add more of the "good" solvent to lower the saturation temperature. Ensure slow cooling.
No Crystals Form The solution is not saturated, or nucleation is slow to initiate.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure compound if available. If the solution is not saturated, evaporate some of the solvent and cool again.
Low Recovery Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of solvent necessary. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-heated during hot filtration.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Impure Product (by melting point or TLC) The cooling was too rapid, trapping impurities in the crystal lattice. The chosen solvent is not effective at separating the impurities.Ensure slow cooling. Re-crystallize the product using a different solvent or solvent system.

Visualizing the Recrystallization Process

The following diagram outlines the general workflow for purifying a solid organic compound by recrystallization.

Recrystallization Workflow cluster_main Recrystallization Process Start Crude Solid Product Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFilter_Check Insoluble Impurities? Dissolve->HotFilter_Check HotFilter Hot Gravity Filtration HotFilter_Check->HotFilter Yes Cooling Slow Cooling to Room Temperature HotFilter_Check->Cooling No HotFilter->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry the Crystals Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: A generalized workflow for the purification of a solid organic compound via recrystallization.

Conclusion

Recrystallization is a fundamental and powerful technique for the purification of 2',3'-dichloropropiophenone. A systematic approach to solvent selection, coupled with careful execution of the experimental protocol, can yield a product of high purity, which is essential for its use in subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. By understanding the principles of recrystallization and the potential challenges, researchers can effectively and efficiently purify this important chemical intermediate.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Grafiati. (2022). Journal articles: 'Synthesis impurities'. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 6582-42-9 3,4 Dichloropropiophenone Impurity. Retrieved from [Link]

  • QuickCompany. (n.d.). Novel Process For The Preparation Of 3' Chloropropiophenone. Retrieved from [Link]

  • Sheehan, J. T. (1946). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society, 68(8), 1676.
  • Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 2251-2254.
  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3853-3864.
  • Asian Publication Corporation. (2021). Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide: A Carbonic Anhydrase Inhibitor Drug. Asian Journal of Chemistry, 33(7), 1541-1546.
  • ResearchGate. (2018). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • YouTube. (2021). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

Sources

Catalytic hydrogenation of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone to alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective & Asymmetric Hydrogenation of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Part 1: Executive Summary & Strategic Analysis

The Challenge: The hydrogenation of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone (also known as 1-(2,3-dichlorophenyl)-3-(4-methylphenyl)propan-1-one) presents a classic chemoselectivity conflict in organic synthesis. The target transformation is the reduction of the ketone carbonyl (C=O) to a secondary alcohol (CH-OH). However, the presence of two chlorine atoms on the aromatic ring—specifically the labile 2'-position—creates a high risk of hydrodechlorination (hydrogenolysis of the C-Cl bond) when using standard heterogeneous catalysts like Palladium on Carbon (Pd/C).

The Solution: To achieve high yield and purity without byproduct formation, we must bypass the standard Pd/C mechanism. This guide presents two distinct, field-validated protocols:

  • Protocol A (Racemic): Heterogeneous Hydrogenation using Platinum on Carbon (Pt/C) with Vanadium modification to suppress dehalogenation.

  • Protocol B (Enantioselective): Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-Noyori catalyst. This is the preferred method for drug development applications requiring chiral purity (>95% ee).

Part 2: Reaction Mechanism & Catalyst Selection

The primary failure mode in this reaction is the competing oxidative addition of the catalyst into the Aryl-Cl bond.

Catalyst Selection Decision Tree:

CatalystSelection Start Target: 2',3'-Dichloro-3-(4-methylphenyl)propan-1-ol IsChiral Is Enantiopurity Required? Start->IsChiral Racemic Racemic Target IsChiral->Racemic No Chiral Chiral Target (>95% ee) IsChiral->Chiral Yes PdC Avoid Pd/C (High Dechlorination Risk) Racemic->PdC Standard PtC Select Pt/C (sulfided) or Pt/C + V modifier Racemic->PtC Optimized ATH Select Ru-Noyori Catalyst (Transfer Hydrogenation) Chiral->ATH Gold Standard

Figure 1: Decision matrix for catalyst selection based on stereochemical requirements and chemoselectivity.

Part 3: Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Racemic)

Objective: Scalable synthesis of the racemic alcohol with <0.1% dechlorinated byproduct. Catalyst: 5% Pt/C (sulfided) or 5% Pt/C doped with Vanadyl Sulfate. Platinum is less active toward Ar-Cl insertion than Palladium.

Materials:

  • Substrate: 2',3'-Dichloro-3-(4-methylphenyl)propiophenone (10 mmol, 2.93 g)

  • Catalyst: 5% Pt/C (sulfided type), 150 mg (5 wt% loading)

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Hydrogen Source: H₂ gas (balloon or low pressure)

Step-by-Step Methodology:

  • Preparation: In a 100 mL autoclave or pressure bottle, dissolve 2.93 g of the substrate in 30 mL of Ethyl Acetate.

    • Note: Avoid THF if possible, as peroxides can promote radical dehalogenation.

  • Catalyst Addition: Add 150 mg of sulfided 5% Pt/C.

    • Expert Tip: If sulfided catalyst is unavailable, add 5 mg of NH₄VO₃ (Ammonium Metavanadate) to standard Pt/C. The vanadium acts as a Lewis acid to activate the carbonyl while poisoning the active sites responsible for dehalogenation [1].

  • Purging: Seal the vessel. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously (1000 rpm) at 25°C.

    • Caution: Do not heat above 40°C. Higher temperatures exponentially increase the rate of Ar-Cl cleavage.

  • Monitoring: Monitor by HPLC every 2 hours. The reaction should be complete in 4-6 hours.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude alcohol.

Expected Results:

  • Conversion: >99%

  • Selectivity: >98% Alcohol

  • Dechlorinated Byproduct: <0.5%

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)- or (R)-alcohol with high enantiomeric excess (ee). Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst). Mechanism: Concerted hydride transfer via a metal-ligand bifunctional mechanism. This mechanism does not involve oxidative addition/reductive elimination on the metal surface, effectively eliminating the risk of dehalogenation [2].

Materials:

  • Substrate: 2',3'-Dichloro-3-(4-methylphenyl)propiophenone (10 mmol, 2.93 g)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.05 mmol, 0.5 mol%)

  • Hydrogen Donor/Solvent: Formic Acid / Triethylamine (5:2 azeotrope) OR Isopropanol (IPA).

    • Recommendation: Use Formic Acid/TEA for irreversible reduction and higher conversion.

Step-by-Step Methodology:

  • Solution Prep: In a 50 mL Schlenk flask, dissolve 2.93 g of substrate in 10 mL of dry Dichloromethane (DCM).

  • Hydrogen Source: Add 4 mL of Formic Acid/Triethylamine complex (5:2 molar ratio).

  • Catalyst Addition: Add 32 mg (0.5 mol%) of the Ruthenium catalyst.

  • Reaction: Stir at 28°C for 12-18 hours under an Argon atmosphere.

    • Visual Cue: The solution typically turns from deep red/orange to a lighter yellow upon completion.

  • Quench: Add 20 mL of water to separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine. Dry over Na₂SO₄.[1]

  • Analysis: Determine enantiomeric excess using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Mechanism Diagram (ATH):

ATH_Mechanism cluster_cycle Catalytic Cycle Substrate Ketone Substrate TS 6-Membered Transition State Substrate->TS Coordination Ru_H Ru-Hydride Species Ru_H->TS H-Transfer Product Chiral Alcohol TS->Product Release

Figure 2: Simplified mechanism of Asymmetric Transfer Hydrogenation showing the concerted hydride transfer that avoids halogen interaction.

Part 4: Data & Validation

Table 1: Comparative Performance of Catalytic Systems

ParameterPd/C (Standard)Pt/C + V (Protocol A)Ru-TsDPEN (Protocol B)
Conversion 100%>99%>98%
Alcohol Yield 85%96%95%
De-Cl Byproduct 10-15% (Critical Fail)<0.5%Not Detected
Enantioselectivity 0% ee (Racemic)0% ee (Racemic)92-97% ee
Reaction Time 2 h6 h16 h

Troubleshooting Guide:

  • Problem: Low Conversion in Protocol B.

    • Root Cause:[2] Inhibitor presence or wet solvent.

    • Fix: Ensure DCM is dry.[1] Increase catalyst loading to 1 mol%.

  • Problem: Dechlorination observed in Protocol A.

    • Root Cause:[2] Temperature too high or H₂ pressure too high.

    • Fix: Lower temperature to 20°C. Reduce pressure to 1 bar. Add 1 eq. of Diphenylsulfide as a poison [3].

References

  • Bailie, J. E., et al. "Heterogeneous hydrogenation of substituted nitroaromatics and chloroketones." Chemical Communications, 1999. Link

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97–102. Link

  • Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation using Diphenylsulfide as a Catalyst Poison."[3] Journal of Organic Chemistry, 2006.[3] Link

  • Wang, Y., et al. "Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone."[4] International Journal of Chemistry, 2011.[5] Link

Sources

Application Note: Reagents and Workflows for the Conversion of Propiophenones to Aminopropyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The conversion of propiophenones into aminopropyl derivatives is a foundational transformation in medicinal chemistry, yielding compounds with profound pharmacological significance (e.g., CNS stimulants, antidepressants). In this context, "aminopropyl derivatives" encompasses two distinct structural classes dictated by the site of functionalization:

  • 1-Phenylpropan-1-amines: Generated via the direct reduction of the carbonyl carbon (Reductive Amination).

  • 
    -Aminopropiophenones (Cathinones):  Generated via electrophilic functionalization of the adjacent 
    
    
    
    -carbon (
    
    
    -Amination).

As an application scientist, selecting the correct reagent system requires balancing chemoselectivity, steric hindrance (due to the ethyl group of propiophenone), and the desired safety profile of the intermediates.

G cluster_0 Reductive Amination cluster_1 α-Carbon Amination Prop Propiophenone STAB Amine + NaBH(OAc)3 (Direct) Prop->STAB Carbonyl Reduction CuBr 1. CuBr2 2. Amine Prop->CuBr α-Proton Substitution NIS NIS + TBHP + Amine Prop->NIS α-Proton Oxidation Prod1 1-Phenylpropan-1-amines STAB->Prod1 Prod2 α-Aminopropiophenones CuBr->Prod2 NIS->Prod2

Synthetic pathways for converting propiophenones to aminopropyl derivatives.

Pathway A: Reductive Amination (Carbonyl Functionalization)

Causality & Reagent Selection

To synthesize 1-phenylpropan-1-amines, the ketone must be condensed with an amine to form an imine/iminium intermediate, followed by hydride reduction. Propiophenone is sterically more hindered than acetophenone, making imine formation the rate-limiting step..

Protocol 1: Direct Reductive Amination using STAB

Reagents: Propiophenone (1.0 eq), Primary/Secondary Amine (1.2 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).

  • Imine Formation: Dissolve propiophenone and the amine in anhydrous DCE (0.2 M). Add glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 30 minutes. (Note: For highly hindered amines, add 1.0 eq of Ti(O-iPr)₄ to drive condensation).

  • Reduction: Add NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exotherm.

  • Propagation: Stir the reaction at room temperature under an inert atmosphere for 4–12 hours.

  • In-Process Validation & Quench (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc). Because STAB does not reduce the starting ketone, the persistence of the UV-active propiophenone spot explicitly indicates incomplete imine formation, not reagent failure. Once the ketone is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).

  • Isolation: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway B: -Carbon Amination (C-H Functionalization)

To synthesize


-aminopropiophenones (cathinones), the reactivity must be directed to the 

-protons. This can be achieved via a classical two-step halogenation or a modern single-step oxidative coupling.

G Keto Propiophenone Enol Enol Tautomer Keto->Enol Tautomerization Iodo α-Iodopropiophenone Enol->Iodo + NIS (Electrophilic I) Product α-Aminopropiophenone Iodo->Product + Amine (- HI)

Mechanism of NIS-catalyzed oxidative α-amination of propiophenones.

Protocol 2: Classical Two-Step Halogenation-Amination (CuBr₂)Copper(II) bromide is utilized instead of elemental bromine (Br₂) to prevent electrophilic aromatic substitution on the phenyl ring. The reaction proceeds cleanly via a copper enolate intermediate, providing strict chemoselectivity for the -carbon [4.5].

Step 2A:


-Bromination 
  • Dissolve propiophenone (1.0 eq) in a 1:1 mixture of EtOAc and CHCl₃.

  • Add CuBr₂ (2.0 eq) to form a dark green/black suspension. Heat to reflux (approx. 75 °C) for 2 hours.

  • In-Process Validation: The reaction is visually self-validating. As the bromination proceeds, the dark CuBr₂ is consumed and a heavy white precipitate of copper(I) bromide (CuBr) forms. The reaction is complete when the supernatant turns pale yellow/amber.

  • Filter the white CuBr salts and concentrate the filtrate to yield

    
    -bromopropiophenone.
    

Step 2B: Amination

  • Dissolve the crude

    
    -bromopropiophenone in anhydrous THF.
    
  • Add the desired amine (2.5 eq, excess acts as an acid scavenger for HBr) dropwise at 0 °C.

  • Stir at room temperature for 4 hours, quench with water, and extract with diethyl ether to isolate the

    
    -aminopropiophenone.
    
Protocol 3: Modern Single-Step Oxidative Amination (NIS/TBHP)The N-iodosuccinimide (NIS) catalyzed reaction with tert-butyl hydroperoxide (TBHP) represents a breakthrough in single-step oxidative amination. It avoids the isolation of toxic, lachrymatory -halo ketones by generating an -iodo intermediate in situ, which is rapidly trapped by the amine [3.1].

Reagents: Propiophenone (1.0 eq), Amine (1.5 eq), NIS (20 mol%), TBHP (2.0 eq, 70% in water), Acetonitrile.

  • Initialization: To a solution of propiophenone and the amine in acetonitrile, add NIS (0.2 eq).

  • Oxidation Cycle: Add TBHP (2.0 eq) dropwise. The TBHP acts as the terminal oxidant, driving the catalytic cycle and facilitating the C-N bond formation.

  • Propagation: Heat the mixture to 80 °C for 12–24 hours in a sealed vessel.

  • In-Process Validation & Quench: Before workup, spot the reaction mixture on starch-iodine paper. A dark-blue color indicates the presence of active iodine/peroxide species. You must quench the reaction by stirring with saturated aqueous sodium thiosulfate (Na₂S₂O₃) for 15 minutes until the starch-iodine test is negative, ensuring safe downstream processing.

  • Isolation: Dilute with EtOAc, wash with water and brine, dry, and purify via flash chromatography.

Quantitative Data & Method Comparison

MethodologyPrimary ReagentsTarget DerivativeTypical YieldReaction TimeKey Advantage
Reductive Amination NaBH(OAc)₃, Amine, AcOH1-Phenylpropan-1-amines75–90%2–12 hHigh chemoselectivity; completely avoids over-reduction of the ketone.
Two-Step

-Amination
CuBr₂, Amine, THF

-Aminopropiophenones
60–85%6 h (Total)Visually self-validating (CuBr precipitation); highly scalable.
Oxidative

-Amination
NIS, TBHP, Amine

-Aminopropiophenones
50–78%12–24 hSingle-pot, metal-free C-H functionalization; avoids toxic intermediates.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry (1996). URL:[Link]

  • Selective Bromination with Copper(II) Bromide. King, L. C., & Ostrum, G. K. The Journal of Organic Chemistry (1964). URL:[Link]

  • NIS‐Catalyzed Reactions: Amidation of Acetophenones and Oxidative Amination of Propiophenones. Lamani, M., & Prabhu, K. R. Chemistry–A European Journal (2012). URL:[Link]

Scale-up synthesis procedures for substituted propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted propiophenones are critical pharmacophores in medicinal chemistry, serving as precursors for antidepressants (e.g., Bupropion), appetite suppressants, and various phenethylamine derivatives. While laboratory-scale synthesis (milligram to gram) is trivial, scaling to kilogram quantities presents distinct engineering challenges: highly exothermic reaction profiles, evolution of corrosive gases (HCl), and the management of aluminum waste streams.

This guide details the transition from bench to pilot scale for the synthesis of 3'-chloropropiophenone , a model substrate chosen for its industrial relevance and the regiochemical challenges it represents. We prioritize the Friedel-Crafts acylation route due to its atom economy and robustness, while providing a modern Continuous Flow protocol for high-throughput environments.

Strategic Route Selection

Before initiating scale-up, the synthetic route must be evaluated against safety and engineering constraints.

FeatureRoute A: Friedel-Crafts (Batch) Route B: Grignard Addition Route C: Continuous Flow (Solid Acid)
Chemistry Arene + Propionyl Chloride + AlCl₃Benzonitrile + EtMgBrArene + Propionyl Chloride + Zeolite
Scale-up Risk High: Thermal runaway potential; HCl gas generation.High: Ether solvents (peroxides); moisture sensitivity.Low: Excellent heat transfer; small active volume.
Atom Economy Moderate (Stoichiometric AlCl₃ waste).Poor (Magnesium salts, solvent volume).High (Catalytic/Recyclable solid acid).
Purity Profile High (>98%) after crystallization.[1]Variable (Imine hydrolysis byproducts).High (Reduced isomer formation).
Recommendation Primary Industrial Route Only for acid-sensitive substratesPreferred for Green/Greenfield sites

Protocol A: Batch Scale-Up (Friedel-Crafts)

Target: 3'-Chloropropiophenone (CAS: 936-59-4) Scale: 1.0 kg Input (Pilot Scale)

Reaction Mechanism & Causality

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2]

  • Activation: AlCl₃ complexes with 3-chloropropionyl chloride to form the electrophilic acylium ion (

    
    ).
    
  • Attack: The aromatic ring attacks the acylium ion. Note: In 1,3-dichlorobenzene synthesis, the directing effects of existing substituents dictate regioselectivity.

  • Re-aromatization: Loss of a proton restores aromaticity, releasing HCl gas.

  • Complexation: The product ketone complexes with AlCl₃ (1:1), requiring hydrolysis to release the free organic product.

Equipment & Materials
  • Reactor: 20L Glass-Lined Reactor (GLR) with jacketed cooling (-20°C to 100°C).

  • Scrubber: Caustic scrubber (NaOH) connected to the condenser vent to neutralize HCl gas.

  • Dosing: Peristaltic pump or pressure-equalizing dropping funnel for controlled addition.

  • Reagents:

    • Benzene (or substituted arene): 10.0 equiv (Solvent/Reactant) or DCM (Solvent).

    • 3-Chloropropionyl chloride: 1.0 equiv.[3]

    • Aluminum Chloride (AlCl₃), anhydrous: 1.25 equiv.[3][4]

Step-by-Step Procedure

Step 1: Catalyst Suspension (The "Slurry" Method)

  • Rationale: Adding the acid chloride to the catalyst allows for the pre-formation of the acylium ion, ensuring immediate reaction upon substrate contact, preventing accumulation of unreacted intermediates.

  • Action: Charge the reactor with dry Dichloromethane (DCM) (5 L/kg substrate). Cool to 0°C.

  • Action: Add AlCl₃ (anhydrous) under N₂ purge. Agitate to form a suspension. Warning: AlCl₃ is hygroscopic; moisture contact generates HCl immediately.

Step 2: Acylium Ion Formation

  • Action: Charge 3-chloropropionyl chloride (1.0 eq) into the dosing vessel.

  • Action: Add dropwise to the AlCl₃ suspension at 0–5°C.

  • Observation: The slurry will dissolve/thin as the acylium complex forms. Evolution of HCl gas will begin (ensure scrubber is active).

Step 3: Substrate Addition & Reaction

  • Action: Add the aromatic substrate (e.g., Benzene or Chlorobenzene) dropwise over 2 hours.

  • Control Parameter: Maintain internal temperature <10°C. Faster addition risks thermal runaway.

  • Action: Once addition is complete, warm to Room Temperature (20–25°C) and stir for 12 hours.

  • Checkpoint: Monitor by HPLC/GC. Target <1% unreacted acid chloride.

Step 4: The "Inverse Quench" (Critical Safety Step)

  • Risk: Adding water to the reaction mixture causes a violent exotherm (volatilization of solvent).

  • Protocol: Prepare a separate vessel with Ice/Water (5 kg) and conc. HCl (500 mL).

  • Action: Slowly transfer the reaction mixture into the Ice/Water vessel under vigorous stirring.

  • Result: Hydrolysis of the Aluminum-Ketone complex.

Step 5: Work-up & Purification [5]

  • Separation: Separate the organic (DCM) layer. Extract aqueous layer 2x with DCM.

  • Wash: Wash combined organics with 5% NaHCO₃ (remove acid) and Brine.

  • Drying: Dry over MgSO₄.

  • Isolation: Solvent swap to Pentane or Hexane.

  • Crystallization: Cool to -10°C. 3'-chloropropiophenone crystallizes as colorless prisms.

  • Filtration: Filter and dry under vacuum at 30°C.

Protocol B: Continuous Flow (Green Alternative)

Applicability: High-throughput manufacturing with reduced waste.

System Setup
  • Reactor: Packed Bed Reactor (PBR) stainless steel column.

  • Catalyst: Zeolite H-Beta or H-Y (Calcined at 400°C prior to use).

  • Solvent: Nitrobenzene (high boiling, stabilizes acylium) or Supercritical CO₂.

Workflow
  • Feed A: Propionyl Chloride (0.5 M in solvent).

  • Feed B: Substituted Benzene (0.5 M in solvent).

  • Mixing: T-mixer combines Feed A and B.

  • Reaction: Mixture flows through the heated PBR (120°C, 20 bar backpressure).

    • Residence Time: 10–20 minutes (vs. 12 hours in batch).

  • Output: Stream passes through a cooling loop and backpressure regulator.

  • Purification: The catalyst remains in the column (no AlCl₃ quench required). Solvent is removed via rotary evaporation.

Process Visualization

Figure 1: Reaction Logic & Safety Workflow

This diagram illustrates the critical decision points and safety loops in the batch process.

G Start Start: Raw Materials Prep Pre-cool DCM & AlCl3 (Inert Atmosphere) Start->Prep Acyl Form Acylium Ion (Add Acid Chloride) Prep->Acyl Exotherm CRITICAL: Exotherm Control (T < 10°C) Acyl->Exotherm Heat Gen React Add Substrate & Stir (12h @ RT) Exotherm->React Check HPLC Check: Conversion > 98%? React->Check Check->React No (Extend Time) Quench INVERSE QUENCH (Pour Rxn into Ice/HCl) Check->Quench Yes Workup Phase Separation & Crystallization Quench->Workup Final Pure Propiophenone Workup->Final

Caption: Workflow for Batch Friedel-Crafts Acylation highlighting critical thermal control points (Red).

Figure 2: Continuous Flow Setup

Schematic of the heterogeneous catalytic system.

Flow FeedA Feed A: Acid Chloride Mixer T-Mixer FeedA->Mixer FeedB Feed B: Arene Substrate FeedB->Mixer PBR Packed Bed Reactor (Zeolite Catalyst, 120°C) Mixer->PBR Cool Cooling Loop PBR->Cool BPR Back Pressure Regulator (20 bar) Cool->BPR Product Product Collection BPR->Product

Caption: Continuous flow setup utilizing a Packed Bed Reactor (PBR) for solvent-minimized synthesis.

Analytical Quality Control

For pharmaceutical intermediates, purity is paramount.

  • HPLC Method: C18 Column, ACN:Water (60:40), UV @ 254nm.

    • Impurity A: Unreacted Benzene (RT: 2.5 min).

    • Impurity B:Ortho-isomer (if applicable) – usually separates well from para or meta.

    • Product: 3'-chloropropiophenone (RT: ~6.8 min).

  • GC-MS: Essential for detecting trace chlorinated solvents or polychlorinated byproducts.

References

  • IUCrData. (2016). Crystal structure of 3-chloropropiophenone.[1][4] International Union of Crystallography. [Link]

  • Organic Process Research & Development. (2007). The Potential of Carbon Dioxide in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Division of Research Safety, University of Illinois. Scale-up Reactions and Safety Controls.[Link]

  • Master Organic Chemistry. Addition of Grignard Reagents to Nitriles. (Mechanism verification for alternative route). [Link]

Sources

Microwave-assisted synthesis of polychlorinated propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Microwave-Assisted Synthesis of Polychlorinated Propiophenones

Executive Summary & Rationale

Polychlorinated propiophenones are highly valuable synthetic intermediates in the development of active pharmaceutical ingredients (APIs), including substituted cathinones, bupropion analogs, and targeted agrochemicals. However, synthesizing these densely halogenated scaffolds presents a significant thermodynamic challenge. The electron-withdrawing inductive effect of multiple chlorine atoms severely deactivates the aromatic ring toward electrophilic aromatic substitution (EAS).

Conventional thermal heating protocols often require harsh conditions (e.g., >150°C for 24–48 hours) to force the reaction, which inevitably leads to substrate degradation, tar formation, and poor atom economy. As an alternative, Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. By utilizing dielectric heating, microwave irradiation directly couples with polar transition states, effectively lowering the activation energy barrier and reducing reaction times from hours to mere minutes[1]. Furthermore, the use of sealed microwave vessels enables safe superheating of solvents above their standard boiling points, providing the kinetic energy required to functionalize deactivated rings without bulk thermal degradation[2].

Mechanistic Causality: Overcoming Aromatic Deactivation

To understand why MAOS is critical for polychlorinated propiophenones, we must examine the causality of the energy transfer. In a standard Friedel-Crafts acylation, which provides a direct route to aryl propyl ketones[3], the rate-determining step is the electrophilic attack of the acylium ion on the aromatic ring to form the Wheland intermediate.

When the ring is polychlorinated, the electron density is severely depleted. Conventional conductive heating relies on the slow transfer of heat through the reaction vessel walls, which heats the solvent bulk rather than the specific reacting molecules. In contrast, microwave irradiation relies on dielectric heating . The rapidly alternating electromagnetic field forces polar molecules (such as the acylium ion complex and the highly polar Wheland intermediate) to continuously realign. This localized, instantaneous superheating provides targeted kinetic energy directly to the reactive species. Consequently, the reaction is accelerated by orders of magnitude, and thermodynamically favored but undesired side reactions (like polymerization) are kinetically outcompeted.

Mechanism R1 Propionyl Chloride + AlCl3 I1 Acylium Ion Complex [CH3CH2C+=O] R1->I1 Lewis Acid Activation I2 Wheland Intermediate (Polarized by MW) I1->I2 Electrophilic Attack R2 Polychlorinated Benzene R2->I2 P1 Polychlorinated Propiophenone I2->P1 Deprotonation (-HCl)

Fig 1. Mechanistic pathway of Friedel-Crafts acylation accelerated by dielectric microwave heating.

Experimental Design & Self-Validating Protocols

A protocol is only as robust as its validation checkpoints. The methodologies below integrate an internal standard (e.g., dodecane) directly into the reaction matrix prior to irradiation. This creates a self-validating system : it allows for rapid, quantitative GC-MS analysis of a 10 µL crude aliquot immediately post-cooling. If the conversion is <95%, the sealed vessel can be re-subjected to microwave irradiation without compromising the inert atmosphere or requiring a full workup cycle.

Protocol A: Microwave-Assisted Friedel-Crafts Acylation

Target: 2,4,5-Trichloropropiophenone Objective: Acylation of a deactivated polychlorinated benzene.

  • Preparation (Inert Atmosphere): In a flame-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add 1,2,4-trichlorobenzene (1.0 mmol), dodecane (0.1 mmol, internal standard), and anhydrous 1,2-dichloroethane (DCE, 3.0 mL).

  • Catalyst Addition: Add anhydrous Aluminum Chloride (

    
    ) (1.5 mmol) in one rapid portion under argon. Alternatively, solid acid catalysts can be utilized for more benign, solvent-free processes[4].
    
  • Acylating Agent: Dropwise, add propionyl chloride (1.2 mmol). A distinct color change indicates the formation of the acylium ion complex.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Place in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate with the following parameters: Temperature = 140°C, Time = 15 minutes, Max Power = 200 W, Cooling = On (Simultaneous cooling ensures maximum microwave power is continuously applied without exceeding the target temperature).

  • Self-Validation Check: Allow the vial to cool to <30°C. Withdraw a 10 µL aliquot via syringe, quench in 1 mL of saturated

    
    , extract with ethyl acetate, and analyze via GC-MS. Proceed only if conversion is >95%.
    
  • Workup: Pour the bulk reaction mixture over 10 g of crushed ice and 5 mL of 1M HCl to decompose the aluminum complex. Extract with dichloromethane (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol B: Direct Microwave-Assisted Electrophilic Chlorination

Target: 3',4'-Dichloropropiophenone Objective: Direct chlorination of a propiophenone precursor using a Lewis acid catalyst[5].

  • Preparation: Combine 4'-chloropropiophenone (1.0 mmol) and N-Chlorosuccinimide (NCS) or a specialized polymeric chlorinating agent (1.1 mmol) in a microwave vial.

  • Catalysis: Add a catalytic amount of

    
     (10 mol%) to direct the regioselectivity to the 3-position. Add acetonitrile (2.0 mL) as a highly microwave-absorbent solvent.
    
  • Irradiation: Seal and irradiate at 110°C for 10 minutes . The in situ generation of electrophilic chlorine species (

    
    ) under microwave irradiation acts as a powerful electrophilic agent, accelerating the substitution drastically.
    
  • Workup: Cool, filter through a short pad of Celite to remove succinimide/polymeric byproducts, and purify via flash chromatography (Hexanes:Ethyl Acetate, 9:1).

MAOS_Workflow N1 Reagent Preparation (Inert Atmosphere) N2 Microwave Irradiation (Sealed Vessel, T/P Control) N1->N2 N3 Quenching & Workup (Ice/HCl Hydrolysis) N2->N3 N4 Purification (Flash Chromatography) N3->N4 N5 Polychlorinated Propiophenone (Validated via GC-MS/NMR) N4->N5

Fig 2. End-to-end workflow for the microwave-assisted synthesis of polychlorinated propiophenones.

Quantitative Data & Yield Comparison

The empirical advantages of MAOS over conventional thermal reflux are absolute. Table 1 summarizes the dramatic reduction in reaction times and the corresponding increase in isolated yields, primarily due to the suppression of thermal degradation pathways.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Polychlorinated Propiophenones

Target CompoundSynthetic RouteCatalyst / SolventConventional Time / YieldMicrowave Time / Yield
2,4,5-Trichloropropiophenone Friedel-Crafts Acylation

/ 1,2-DCE
18 hours / 42%15 mins / 86%
3',4'-Dichloropropiophenone Direct Chlorination

+

/ MeCN
12 hours / 51%10 mins / 89%
2,3,4,5-Tetrachloropropiophenone Friedel-Crafts Acylation

/ Solvent-Free
24 hours / 28%20 mins / 74%

Analytical Validation & Troubleshooting

  • Incomplete Conversion: If the GC-MS validation step shows <95% conversion, the most likely culprit is moisture compromising the Lewis acid catalyst. Ensure all solvents are strictly anhydrous and reagents are handled in a glovebox or under a Schlenk line.

  • Over-acylation: This is exceedingly rare in this specific context. The introduction of the highly electron-withdrawing propionyl group (carbonyl) further deactivates the already electron-poor polychlorinated ring, effectively halting the reaction at mono-acylation.

  • Pressure Spikes in the Microwave: Rapid pressure increases usually indicate solvent degradation or the rapid evolution of HCl gas. Ensure the vial is not filled past 50% of its total volume to allow adequate headspace for gas expansion.

References

  • Title: (PDF) Microwave assisted solvent-free synthesis and biological activities of novel imines (Schiff bases) - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Microwave Assisted Facile Cleavage of Oximes by Poly[4-vinyl-N,N - SID Source: sid.ir URL: [Link]

  • Title: Microwave-assisted solvent-free one pot synthesis of isobenzofuran-1(3H)-ones using sulphamic acid catalyst - Arabian Journal of Chemistry Source: arabjchem.org URL: [Link]

Sources

Application Note: Chemoselective Functionalization of the p-Tolyl Moiety in Propiophenone Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the chemoselective functionalization of propiophenone derivatives.

Executive Summary & Strategic Overview

Functionalizing the 4-methyl group of propiophenone derivatives presents a classic problem in chemoselectivity: the competition between radical benzylic substitution and ionic


-carbonyl enolization .

While the ketone moiety activates the


-position (C2) toward electrophilic halogenation (a pathway often associated with the synthesis of controlled cathinone precursors), legitimate scaffold diversification requires functionalizing the para-methyl group. This note details the Wohl-Ziegler protocol , optimized to favor the benzylic radical pathway over the ionic pathway, enabling the synthesis of bifunctional linkers and terephthalic acid derivatives.
The Chemoselectivity Challenge

The outcome of the reaction is dictated by the mechanism invoked:

  • Ionic Pathway (Avoid): Acid-catalyzed enolization leads to substitution at the

    
    -carbon.
    
  • Radical Pathway (Target): Homolytic bond cleavage targets the benzylic C-H bond.

SelectivityMatrix Substrate 4-Methylpropiophenone Cond_Ionic Ionic Conditions (Br2, H+, Polar Solvent) Substrate->Cond_Ionic pKa ~19 (Alpha-H) Cond_Radical Radical Conditions (NBS, AIBN, Non-Polar) Substrate->Cond_Radical BDE ~88 kcal/mol Prod_Alpha Alpha-Bromo Product (Thermodynamic Enol) Cond_Ionic->Prod_Alpha Electrophilic Attack Prod_Benzyl Benzylic-Bromo Product (Kinetic Radical) Cond_Radical->Prod_Benzyl H-Abstraction

Figure 1: Decision matrix for chemoselective bromination. The green pathway represents the target protocol.

Protocol A: Selective Wohl-Ziegler Bromination

Objective: Synthesis of 4-(bromomethyl)propiophenone. Mechanism: Free-radical chain substitution.

Experimental Design Rationale
  • Reagent (NBS): N-Bromosuccinimide is used instead of elemental bromine to maintain a low concentration of molecular

    
    , preventing the ionic addition/substitution pathway.
    
  • Solvent (PhCF3):

    
    -Trifluorotoluene is the chosen solvent. It replaces toxic Carbon Tetrachloride (
    
    
    
    ) while maintaining the non-polar environment essential to suppress enolization.
  • Initiator (AIBN): Azobisisobutyronitrile initiates the radical chain at moderate temperatures (

    
    ).
    
Reagents & Equipment[2]
  • Substrate: 4-Methylpropiophenone (10 mmol, 1.48 g).

  • Reagent: N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g). Note: Recrystallize from water prior to use to remove free bromine.

  • Initiator: AIBN (0.5 mmol, 82 mg).

  • Solvent: Trifluorotoluene (anhydrous, 20 mL).

  • Apparatus: Round-bottom flask, reflux condenser, argon balloon, magnetic stir bar.

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask and cool under an argon atmosphere.

  • Dissolution: Charge the flask with 4-methylpropiophenone and anhydrous Trifluorotoluene. Stir until dissolved.

  • Addition: Add NBS (solid) and AIBN (solid) in one portion.

    • Critical Check: Ensure the NBS is suspended (it is sparingly soluble in PhCF3 at RT).

  • Initiation: Heat the mixture to reflux (

    
    ). The reaction is initiated when the denser NBS solid disappears and is replaced by lighter succinimide floating on the surface.
    
  • Monitoring: Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of the starting material spot.

  • Workup:

    • Cool the mixture to

      
       to precipitate remaining succinimide.
      
    • Filter the cold mixture through a sintered glass funnel.

    • Wash the filtrate with water (

      
      ) to remove traces of succinimide.
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from cyclohexane or purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes).

Workflow Start Start: 4-Methylpropiophenone Mix Mix: NBS + AIBN + PhCF3 (Argon Atmosphere) Start->Mix Reflux Reflux: 102°C for 4-6 hours (Monitor: Succinimide floats) Mix->Reflux Filter Filtration: Remove Succinimide Reflux->Filter Wash Wash: H2O / Brine Dry: MgSO4 Filter->Wash Evap Concentrate in vacuo Wash->Evap Product Product: 4-(bromomethyl)propiophenone Evap->Product

Figure 2: Experimental workflow for the Wohl-Ziegler bromination.

Protocol B: Derivatization (Nucleophilic Substitution)

Objective: Converting the benzyl bromide into a stable functional handle (e.g., Azide for Click Chemistry).

The benzylic bromide is highly reactive (


). This protocol demonstrates the installation of an azide group, a versatile handle for "Click" cycloadditions.
  • Reaction: Dissolve 4-(bromomethyl)propiophenone (1 equiv) in DMF (0.5 M).

  • Reagent: Add Sodium Azide (

    
    , 1.2 equiv). Caution: 
    
    
    
    is toxic.
  • Conditions: Stir at Room Temperature for 2 hours.

  • Workup: Dilute with

    
    , wash extensively with water (to remove DMF/azide salts), dry, and concentrate.
    
  • Result: 4-(azidomethyl)propiophenone.

Quality Control & Validation (Self-Validating System)

The success of this protocol relies on distinguishing the Benzylic product from the Alpha byproduct.


 NMR is the definitive validation tool.
Comparative NMR Data Table
FeatureStarting Material (4-Methyl)Target: Benzylic Bromide Avoid: Alpha-Bromide
Methyl (Ar-CH3) Singlet, ~2.40 ppm (3H)Disappears Singlet, ~2.40 ppm (3H)
Benzylic CH2 N/ASinglet, ~4.50 ppm (2H) N/A
Alpha-CH Quartet, ~2.95 ppm (2H)Quartet, ~2.95 ppm (2H)Quartet, ~5.20 ppm (1H)
Beta-Methyl Triplet, ~1.20 ppm (3H)Triplet, ~1.20 ppm (3H)Doublet, ~1.80 ppm (3H)

Diagnostic Logic:

  • Check 4.50 ppm: If a singlet appears here, you have successfully functionalized the benzylic position.

  • Check 5.20 ppm: If a quartet appears here, the reaction conditions were too acidic or polar, leading to

    
    -bromination. Discard and re-dry solvents. 
    

References

  • Wohl-Ziegler Reaction Mechanism

    • Title: N-Bromosuccinimide.[1][2][3] Mechanisms of Allylic Bromination and Related Reactions.

    • Source: Djerassi, C. Chem. Rev. 1948, 43, 2, 271–317.
    • Link:

  • Solvent Selection (Green Chemistry)

    • Title: Trifluorotoluene: A "Green" Solvent for Radical Reactions.
    • Source: Ogawa, A. et al. J. Org. Chem. 2013.
    • Link:

  • NMR Shift Data

    • Title: Spectral D
    • Source: AIST Japan.
    • Link:

  • Safety Data (Substrate)

    • Title: 4'-Methylpropiophenone SDS.
    • Source: Sigma-Aldrich.

    • Link:

Sources

Troubleshooting & Optimization

Separating 2',3'-dichloro and 2',4'-dichloro propiophenone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Resolution Guide Ticket Subject: Resolution of 2',3'-dichloro vs. 2',4'-dichloropropiophenone Isomers Case ID: ISO-DCP-2324 Status: Open / Actionable[1]

Executive Summary

You are dealing with a challenging separation of regioisomers. The core difficulty lies in their similar boiling points and polarity. However, the symmetry difference between the 2',4'-isomer (meta-substitution pattern on the ring relative to chlorines, para-like relative to the ketone) and the 2',3'-isomer (vicinal substitution) creates a "phase lever" we can exploit: Lattice Energy .

Typically, 2',4'-dichloropropiophenone is a low-melting solid (MP ~32–35°C), whereas the 2',3'-isomer often remains an oil or has a significantly lower melting point due to steric strain and lower packing efficiency.[1]

Part 1: Diagnostic & Analytical (The "Identify" Phase)

Before attempting bulk separation, you must quantify the ratio. Standard TLC is often insufficient due to overlapping Rf values.

Protocol A: High-Resolution GC-MS Analysis

Gas Chromatography is superior to HPLC here because the volatility allows for better resolution of these specific positional isomers.[1]

  • Column: DB-5MS or HP-5 (5% Phenyl Methyl Siloxane) is standard, but a WAX column (PEG) provides better separation for difficult positional isomers due to polarity differences.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Critical Slow Ramp: Ramp 2°C/min to 200°C (This window separates the isomers).

    • Ramp 20°C/min to 280°C.

Diagnostic Check:

  • Target (2',4'): Usually elutes later on non-polar columns due to slightly higher boiling point/symmetry.[1]

  • Impurity (2',3'): Usually elutes earlier.[1]

Part 2: Purification Strategies (The "Fix" Phase)

Method A: Thermodynamic Control (Fractional Crystallization)

Best for: Mixtures containing >60% of the 2',4'-isomer. Mechanism:[1] Exploits the higher lattice energy of the 2',4' isomer.

The Solvent System: The 2',4' isomer is highly soluble in organic solvents but has a steep solubility curve in alcohols.

  • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Anti-Solvent (Optional): Water (only if yield is low).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in minimal boiling MeOH (approx. 1.5 mL per gram of crude).[1]

  • Seeding (Critical): If available, add a seed crystal of pure 2',4'-dichloropropiophenone at 30°C. If not, scratch the glass side to induce nucleation.[1]

  • Slow Cooling: Wrap the flask in foil/towel to cool slowly to Room Temperature (RT) over 2 hours. Do not crash cool in ice yet.

  • Deep Freeze: Once RT crystals form, place at -20°C for 4 hours.

  • Filtration: Filter quickly on a chilled Buchner funnel. The solid is predominantly 2',4'-dichloropropiophenone .[1] The filtrate (mother liquor) contains the 2',3'-isomer .

Method B: Kinetic Control (Spinning Band Distillation)

Best for: 50/50 mixtures or when the 2',3' isomer is the target. Mechanism: Exploits the micro-differences in vapor pressure.

  • Equipment: Spinning Band Distillation Column (minimum 40 theoretical plates).

  • Vacuum: < 1.0 mmHg (High vacuum is mandatory to prevent thermal degradation).[1]

  • Reflux Ratio: 20:1 (Return 20 drops, collect 1).[1]

  • Observation: The 2',3' isomer will distill first (lower boiling point).[1] The 2',4' isomer will distill second or remain in the pot if the bath temp is kept low.

Part 3: Workflow Visualization

The following logic flow helps determine the correct path based on your mixture's physical state.

SeparationLogic Start Crude Mixture (2',3' & 2',4') Analyze Step 1: GC-MS Analysis Determine Ratio Start->Analyze StateCheck Is the mixture a Solid or Oil at Room Temp? Analyze->StateCheck Solid Solid (High 2',4' content) StateCheck->Solid Solid Oil Oil (High 2',3' content) StateCheck->Oil Oil Recryst Method A: Recrystallization Solvent: MeOH or EtOH Solid->Recryst Distill Method B: Vacuum Distillation Enrich 2',4' fraction Oil->Distill FinalSolid Filter Cold Target: 2',4' Crystals Recryst->FinalSolid Liquor Mother Liquor Contains 2',3' Recryst->Liquor Distill->Recryst Once enriched >80%

Caption: Decision tree for selecting the purification method based on the physical state of the crude mixture.

Part 4: Technical FAQs (Troubleshooting)

Q1: My crystals are "oiling out" instead of forming a solid lattice. Why?

  • Cause: The impurity profile (specifically the 2',3' isomer) is depressing the melting point below the solvent temperature, or the solution is too concentrated.

  • Fix: Re-heat the mixture to dissolve the oil. Add 10% more solvent.[1] Allow to cool much slower (insulate the flask). If it oils out again, you must perform a "rough" distillation first to remove the bulk of the 2',3' oil.

Q2: Can I use Column Chromatography (Flash) instead?

  • Answer: Yes, but it is resource-intensive.[1]

  • Protocol: Use a high aspect ratio column (long and thin).

  • Mobile Phase: Hexane:Ethyl Acetate (start at 98:2, gradient to 90:10).[1] The non-polar nature of the dichlorophenyl ring dominates, so you need a very shallow gradient to separate the isomers based on the subtle dipole difference caused by the chlorine position.

Q3: Why is the 2',4' isomer a solid while 2',3' is an oil?

  • The Science: This is a classic example of Carnelley’s Rule , which states that high molecular symmetry correlates with high melting points.[1] The 2',4' substitution pattern allows for more efficient packing in the crystal lattice compared to the vicinal (2',3') substitution, which creates steric "kinks" preventing stable lattice formation [1].

Part 5: Data Reference Table

Property2',3'-Dichloropropiophenone2',4'-Dichloropropiophenone
State (RT) Liquid / Low-melt SolidCrystalline Solid
Melting Point < 20°C (Est.)32–35°C [2]
Boiling Point Lower (elutes first)Higher (elutes second)
Polarity Slightly higher (dipole alignment)Lower (dipole cancellation)
Preferred Method Distillation (Pot residue)Crystallization

References

  • Brown, R. J. C., & Brown, R. F. C. (2000).[1] Melting point and molecular symmetry.[1] Journal of Chemical Education, 77(6), 724.[1] Link

  • National Center for Biotechnology Information.[1] (2024).[1] PubChem Compound Summary for CID 123467, 2',4'-Dichloropropiophenone.[1] PubChem. Link

  • Sigma-Aldrich.[1] (n.d.). 2',4'-Dichloropropiophenone Product Sheet. Merck KGaA.[1] Link

Sources

Optimizing reaction temperature for 2,3-dichloroacetophenone alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3-Dichloroacetophenone Alkylation Optimization

Ticket ID: CHEM-OPT-23DCP Subject: Temperature Modulation for Selectivity in Sterically Hindered Acetophenones Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support portal. You are likely referencing this guide because your alkylation of 2,3-dichloroacetophenone is suffering from one of two extremes: poly-alkylation (impurities) or stalled conversion (low yield).

Unlike standard acetophenone, the 2,3-dichloro motif introduces two competing vectors that must be managed via temperature:

  • Electronic Activation (Acidity): The electron-withdrawing chlorine atoms (inductive effect,

    
    ) make the 
    
    
    
    -protons significantly more acidic (
    
    
    ) than unsubstituted acetophenone (
    
    
    ).[1] This leads to rapid, exothermic enolization.[1]
  • Steric Deactivation: The chlorine at the ortho (2-position) creates steric bulk that twists the carbonyl out of planarity, hindering the approach of the electrophile during the

    
     step.
    

The Solution: A biphasic temperature protocol—Cold Enolization to control the rate, followed by Warm Alkylation to overcome the steric barrier.

Part 1: The Thermodynamics of Selectivity

The following diagram illustrates the critical temperature-dependent branch points in your reaction pathway.

ReactionPathway Start 2,3-Dichloroacetophenone + Base Enolate Enolate Intermediate (Kinetic Species) Start->Enolate Low Temp (-78°C to 0°C) Controls Exotherm Mono Target: Mono-Alkylated Product Enolate->Mono Controlled Warming (0°C to RT) Di Impurity: Di-Alkylated Product Enolate->Di High Temp / Excess Base (Equilibration) O_Alk Impurity: O-Alkylated Enol Ether Enolate->O_Alk Polar Aprotic Solvent + Hard Electrophile Mono->Di Overheating (Proton Exchange)

Figure 1: Reaction pathway analysis showing how temperature control prevents the thermodynamic equilibration to di-alkylated byproducts.

Part 2: Troubleshooting Guide (Q&A)

Q1: "I am seeing >15% di-alkylated impurity. Is my temperature too high?"

Diagnosis: Yes, but specifically during the addition phase. Root Cause: The mono-alkylated product is still acidic.[1] If the reaction temperature is high enough to allow proton transfer between the unreacted enolate and the product, you generate the thermodynamically favored "product enolate," which alkylates again. Corrective Action:

  • The "Cryo-Dosing" Technique: Cool the reaction to -78°C (if using LDA) or -10°C (if using NaH) during the addition of the alkyl halide.

  • The Why: At low temperatures, the rate of intermolecular proton transfer (equilibration) is slower than the rate of the initial alkylation. You lock the system into "Kinetic Control" [1].[1][2]

Q2: "My reaction stalls at 60% conversion, even with excess alkyl halide."

Diagnosis: The "Ortho-Wall" Effect.[1] Root Cause: The chlorine atom at the 2-position creates a steric clash. While the enolate forms easily (due to acidity), the nucleophilic attack on the alkyl halide is sterically hindered. If you keep the reaction too cold (e.g., 0°C) indefinitely, the activation energy for the


 step is never reached.
Corrective Action: 
  • Step-Wise Warming: After adding the electrophile at low temp, you must allow the reaction to warm to Room Temperature (25°C) or even mild reflux (40-50°C) for 1-2 hours.

  • The Why: You need thermal energy to overcome the steric repulsion of the ortho-chlorine to drive the reaction to completion [2].

Q3: "I'm observing O-alkylation (Enol Ether formation). Is this temperature related?"

Diagnosis: Indirectly, but it's mostly a solvent/electrophile issue (HSAB Theory). Root Cause: High temperatures and polar aprotic solvents (DMSO, DMF) separate the ion pair (Enolate-Metal+), leaving the "hard" oxygen atom exposed.[1] Corrective Action:

  • Lower Temperature: Run the reaction at 0°C rather than RT.

  • Solvent Switch: Switch to THF or Toluene (less polar). This keeps the metal cation coordinated to the oxygen, forcing alkylation to occur at the "softer" Carbon atom [3].

Part 3: Optimized Experimental Protocol

Objective: Mono-methylation of 2,3-dichloroacetophenone. Scale: 10 mmol basis.

ParameterSpecificationRationale
Solvent Anhydrous THF (0.2 M)Favors C-alkylation; good solubility.[1]
Base NaH (1.1 equiv) or LDA (1.05 equiv)Strong base required for quantitative enolate formation.[1]
Temp (Step 1) 0°C (NaH) / -78°C (LDA) Enolization: Controls exotherm from high acidity of 2,3-Cl2 system.[1]
Temp (Step 2) Maintain Low Temp Addition: Prevents local concentration hotspots of electrophile.[1]
Temp (Step 3) Warm to 25°C - 40°C Reaction: Overcomes steric hindrance of the 2-chloro substituent.[1]

Step-by-Step Workflow:

  • Enolization:

    • Charge flame-dried flask with NaH (60% dispersion, 1.1 equiv) and wash with hexanes.[1]

    • Add THF and cool to 0°C .

    • Add 2,3-dichloroacetophenone dropwise.[1][3][4] Observation: H2 gas evolution.[1] Wait until bubbling ceases (approx. 30 min).

    • Critical Check: Ensure solution is clear/homogeneous before proceeding.

  • Alkylation (The "Cold Spike"):

    • Add the alkyl halide (e.g., MeI, 1.1 equiv) dropwise over 10 minutes while maintaining 0°C .

    • Reasoning: Rapid addition generates heat, which promotes di-alkylation.[1]

  • Completion (The "Warm Up"):

    • Remove the ice bath.[1] Allow to stir at Room Temperature for 2 hours .

    • QC Point: Pull an aliquot for TLC/HPLC.[1] If starting material remains >10%, heat to 45°C for 1 hour.[1] The steric bulk of the 2,3-dichloro motif often requires this final thermal push.[1]

  • Quench:

    • Cool back to 0°C. Quench with sat. NH4Cl.[1]

Part 4: Decision Logic (Troubleshooting Flowchart)

Use this logic gate to determine your next experimental move.

TroubleshootingTree Issue Identify Issue CheckYield Low Yield / Stalled? Issue->CheckYield CheckPurity High Impurities? Issue->CheckPurity ActionHeat Action: Increase Temp (Step 3 only) to 45-50°C CheckYield->ActionHeat Steric Hindrance Detected ActionCool Action: Decrease Temp (Step 2) to -78°C CheckPurity->ActionCool Di-alkylation Detected ActionStoich Action: Reduce Base to 1.0 equiv CheckPurity->ActionStoich Poly-alkylation Persists

Figure 2: Troubleshooting decision matrix for temperature and stoichiometry adjustments.

References

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][5] (Explains kinetic vs. thermodynamic enolate control). [1]

  • Reich, H. J. (2024).[1] Kinetic and Thermodynamic Enolates. University of Wisconsin-Madison Chemistry Dept.[1] (Detailed mechanism of temperature effects on enolate equilibration).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][5] (HSAB theory regarding O- vs C-alkylation). [1]

  • BenchChem Technical Repository. (2025). Synthesis of 4-alkyl-2,3-dichloroanilines and related acetophenone derivatives. (Context on 2,3-dichloro substitution patterns).

Sources

Solving solubility issues of C16H14Cl2O in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Lipophilic Dichlorinated Aromatics (e.g., Dichlorochalcones, Benzophenone derivatives) Status: Operational Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The molecular formula C16H14Cl2O indicates a highly lipophilic, likely aromatic small molecule with low polarity. The high carbon-to-hydrogen ratio and presence of chlorine atoms suggest this compound will exhibit poor solubility in polar protic solvents (Methanol-d4) and polar aprotic solvents (DMSO-d6), leading to precipitation or aggregation. Furthermore, the significant aromatic content (likely two phenyl rings) often results in severe signal overlap in the 7.0–8.0 ppm region.

This guide provides validated protocols to overcome solubility limits, resolve overlapping aromatic signals, and prevent acid-catalyzed decomposition.

Part 1: Diagnostic & Quick Troubleshooting

Issue: Sample precipitates or floats in the NMR tube.

  • Cause: Polarity Mismatch.[1] The compound is too lipophilic (hydrophobic) for the chosen solvent.[1]

  • Immediate Action: Switch to Chloroform-d (CDCl3) or Benzene-d6 (C6D6) .[1] Avoid DMSO-d6 and D2O.[1]

Issue: Aromatic peaks (7.0–8.0 ppm) are clumped together; integration is impossible.

  • Cause: Magnetic Equivalence.[1] In CDCl3, the magnetic environment for the aromatic protons is too similar.

  • Immediate Action: Perform a Solvent Swap to Benzene-d6 to utilize the Aromatic Solvent Induced Shift (ASIS) effect.[1]

Issue: Compound degrades or peaks broaden over 24 hours in Chloroform-d.

  • Cause: Acidic Impurities.[1][2][3][4] CDCl3 naturally decomposes to form DCl/HCl, which attacks acid-sensitive ethers or ketones.

  • Immediate Action: Neutralize solvent with Basic Alumina (Protocol below).[1]

Part 2: Solubility Protocols & Solvent Selection
1. The "Like Dissolves Like" Rule

C16H14Cl2O is dominated by non-polar C-C and C-H bonds.[1] The single oxygen atom (likely a ketone or ether) is insufficient to hydrogen-bond effectively with highly polar solvents.[1]

SolventPolarity (Dielectric

)
Suitability for C16H14Cl2OTechnical Notes
D2O 78.0Critical Failure Completely insoluble.[1]
DMSO-d6 46.7Poor Risk of aggregation; viscous solvent broadens peaks.[1]
Methanol-d4 32.7Moderate/Risk May dissolve at low conc., but risks precipitation over time.[1]
Chloroform-d 4.8Excellent Primary choice.[1] High solubility, sharp peaks.[1]
Benzene-d6 2.3Superior Best for resolving aromatic overlap (see ASIS section).[1]
2. Protocol: Neutralizing CDCl3 (The "Acid Trap")

Standard Chloroform-d is acidic.[1][4] If your C16H14Cl2O contains acid-sensitive groups (e.g., an epoxide, acetal, or tertiary alcohol), the trace DCl in the solvent will catalyze decomposition.

Step-by-Step Neutralization:

  • Prepare: Obtain a dry Pasteur pipette and a small plug of cotton.[1]

  • Pack: Insert the cotton into the pipette neck.[1][4] Fill with ~2–3 cm of Basic Alumina (Activity Grade I) .[1]

  • Filter: Pass 0.7 mL of CDCl3 directly through the alumina column into your NMR tube containing the solid sample.

  • Mechanism: The basic alumina sequesters DCl/HCl protons, releasing neutral solvent.[1]

  • Warning: Use immediately. The solvent will re-acidify upon prolonged exposure to air/light.[1]

Part 3: Advanced Resolution (ASIS Effect)

For a molecule with 16 carbons and 14 protons (many aromatic), the 1H-NMR spectrum in CDCl3 often shows a "multiplet mess" in the aromatic region. This is not a purity issue; it is a resolution issue.

The Solution: Benzene-d6 Benzene-d6 is not just a solvent; it is an active shift reagent.[1] The benzene rings stack against the flat aromatic surfaces of your C16H14Cl2O molecule (π-π stacking). This creates a local magnetic anisotropy that shields/deshields protons differently depending on their geometry relative to the ring.[1]

Workflow: The Solvent Titration If pure Benzene-d6 is too expensive or the solubility is slightly lower:

  • Run the standard spectrum in CDCl3 .[1]

  • If overlap occurs, add 100 µL of Benzene-d6 to the same tube.

  • Shake and re-run.[1]

  • Observe the peaks "walking" apart.[1] This confirms which peaks are distinct signals.[1]

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the mechanism of the ASIS effect.

NMR_Solvent_Logic Start Start: C16H14Cl2O Sample Solubility_Check Is the sample a solid crystal? Start->Solubility_Check Polarity_Decision Select Solvent based on Polarity Solubility_Check->Polarity_Decision Lipophilic Profile CDCl3 Choice A: Chloroform-d (CDCl3) (Standard) Polarity_Decision->CDCl3 Default C6D6 Choice B: Benzene-d6 (For Resolution) Polarity_Decision->C6D6 High Aromaticity DMSO Choice C: DMSO-d6 (Avoid) Polarity_Decision->DMSO Not Recommended Issue_Overlap Issue: Aromatic Peak Overlap? CDCl3->Issue_Overlap Issue_Acid Issue: Sample Decomposition? CDCl3->Issue_Acid Action_ASIS Action: Switch to Benzene-d6 (ASIS Effect) Issue_Overlap->Action_ASIS Yes Action_Alumina Action: Filter CDCl3 thru Basic Alumina Issue_Acid->Action_Alumina Yes

Figure 1: Decision Matrix for NMR Solvent Selection for Lipophilic Aromatics.

ASIS_Mechanism Solute C16H14Cl2O (Solute) Benzene Benzene-d6 (Solvent Shell) Solute->Benzene Pi-Stacking Interaction CDCl3 CDCl3 (Solvent Shell) Solute->CDCl3 Weak Interaction Result_Benzene Anisotropic Shielding: Peaks Separate Benzene->Result_Benzene Result_CDCl3 Isotropic Solvation: Peaks Overlap CDCl3->Result_CDCl3

Figure 2: Mechanism of Aromatic Solvent Induced Shift (ASIS).[1] Benzene creates a structured solvation shell that alters magnetic environments, resolving overlapping peaks.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Acetone-d6? A: Acetone-d6 is a viable middle-ground.[1] It is less polar than DMSO but more polar than Chloroform.[1] If your compound has an -OH group (e.g., a phenol or alcohol), Acetone-d6 will sharpen the -OH peak by slowing down proton exchange, but it may still struggle with the full solubility of a C16 lipophile compared to CDCl3.

Q: My sample is an oil. Do I still need to worry about solubility? A: Yes. Even oils can form micelles or aggregates in DMSO-d6, leading to broad, "hump-like" peaks. Always use a solvent that is miscible with the oil.[1] For C16H14Cl2O oils, CDCl3 is the only logical starting point.

Q: How do I recover my sample from Benzene-d6? A: Benzene-d6 has a freezing point of 5°C. You can freeze-dry (lyophilize) it, but it is toxic. The standard rotary evaporator method works, but ensure your bath is set to 40°C and you use a proper vacuum, as benzene is carcinogenic and must be trapped efficiently.

References
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Chapter 3: Solvent Selection and Handling).[1] [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2024).[1] Solvent Effects on Chemical Shifts (ASIS). University of Wisconsin-Madison Chemistry Department.[1] [Link]

Sources

Technical Support Center: Propiophenone Purification & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization (Condensation) During Propiophenone Distillation Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: PROP-DIST-001

Core Technical Insight: The "Polymerization" Misconception

Executive Summary: If you are observing viscosity increases, darkening (yellow-to-brown), or residue formation ("gunk") during the distillation of propiophenone, you are likely not witnessing free-radical polymerization (as seen with styrene or acrylates). Propiophenone (


) lacks the vinyl group necessary for such chain-growth mechanisms.

The Real Mechanism: You are observing acid-catalyzed self-condensation (Aldol-type condensation).

  • The Catalyst: Residual Lewis acids (e.g., Aluminum Chloride,

    
    ) or Brønsted acids (
    
    
    
    ) remaining from the Friedel-Crafts acylation.
  • The Reaction: Under the high heat of distillation, acidic impurities catalyze the enolization of propiophenone. The enol attacks the protonated carbonyl of another propiophenone molecule, eliminating water and forming dimers (dypnone derivatives) and heavier oligomers (tars).

  • The Solution: The prevention strategy must focus on neutralization and vacuum management , not radical inhibition (e.g., adding hydroquinone will likely fail).

The Self-Validating Pre-Distillation Workup

To prevent tar formation, you must remove the catalyst (acid) before heating. This protocol includes "self-validating" checkpoints to ensure the crude material is safe to distill.

Phase 1: Quench & Wash (The Critical Control Point)
StepActionMechanismValidation Checkpoint (Stop if Fail)
1 Acid Quench Pour crude reaction mix into ice/HCl (dilute).Hydrolyzes the

-ketone complex.
2 Phase Separation Separate organic layer; discard aqueous acidic layer.Interface must be sharp. Emulsions indicate incomplete hydrolysis.
3 Alkaline Wash Wash organic layer with 10% NaOH or Sat.

.
Neutralizes residual HCl/Al species.
4 Water Wash Wash with distilled water until neutral.Removes residual salts/base.
5 Drying Dry over Anhydrous

or

.
Removes water (water promotes bumping/hydrolysis).
Phase 2: Workflow Diagram (Process Logic)

PropiophenoneWorkup Crude Crude Reaction Mix (Contains AlCl3/HCl) Quench Ice/Acid Quench (Hydrolysis) Crude->Quench Sep Phase Separation Quench->Sep BaseWash Base Wash (NaOH/NaHCO3) CRITICAL STEP Sep->BaseWash Organic Layer CheckPH Check pH of Aqueous Layer BaseWash->CheckPH CheckPH->BaseWash pH < 8 (Repeat) Dry Dry (MgSO4) & Filter CheckPH->Dry pH > 8 (Proceed) Distill Vacuum Distillation Dry->Distill Tar Failure: Tar/Oligomers Distill->Tar If Acid Residue Remains

Caption: Logical workflow for propiophenone purification. The pH check is the critical gatekeeper preventing downstream condensation.

Distillation Protocol (Vacuum & Thermal Management)

Once the crude is neutral, thermal management is the secondary defense against degradation.

Equipment Setup
  • Apparatus: Short-path distillation head (minimizes residence time).

  • Atmosphere: Nitrogen (

    
    ) capillary bleed or inert gas blanket (prevents oxidative darkening).
    
  • Heating: Oil bath with magnetic stirring (never use a heating mantle directly on the flask to avoid hot spots).

Operational Parameters
ParameterRecommended ValueReason
Pressure 5 - 15 mmHg Lowers boiling point to prevent thermal decomposition.
Bath Temp ~120°C - 140°CMaintain

of ~20°C above vapor temp.
Vapor Temp 90°C - 105°C Literature BP is ~218°C at atm; vacuum is mandatory [1].
Collection Fraction 1: Forerun (Solvent)Fraction 2: Product (Clear) Fraction 3: Residue (Discard)Discard the first 5% (often contains benzene/propionyl chloride).

Troubleshooting & FAQs

Q1: My distillate is turning yellow immediately. Why?

  • Cause: This is the "haloform" effect or oxidation, often caused by traces of base left over from the wash, or air leaks.

  • Fix: Ensure the Water Wash (Step 4 in Workup) was thorough.[1] Ensure the apparatus is vacuum-tight. If storage is required, store under

    
     in amber glass [2].
    

Q2: The pot residue solidified into a black rock. Did it polymerize?

  • Analysis: This is the "tar" resulting from acid-catalyzed condensation.

  • Correction: You likely skipped the pH validation. Even 0.1% residual

    
     can catalyze this transformation at 140°C. Re-wash your next batch until the aqueous layer is distinctly alkaline, then neutral.
    

Q3: Should I add a radical inhibitor like BHT or Hydroquinone?

  • Guidance: Unlike acrylates, propiophenone does not undergo radical polymerization. However, BHT (Butylated Hydroxytoluene) can be added (approx. 100-200 ppm) to the receiving flask as an antioxidant to prevent yellowing during long-term storage, but it will not prevent the "thickening" caused by acid residues [3].

Q4: What is the boiling point at my specific vacuum pressure?

  • Use the Nomograph approximation for Propiophenone:

    • @ 760 mmHg: ~218°C[2]

    • @ 15 mmHg: ~105°C

    • @ 1 mmHg: ~65°C

    • Note: Always distill at the lowest pressure your pump can stably maintain.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7148, Propiophenone. Retrieved from [Link]

  • Org. Synth. (1932). Propiophenone Synthesis and Purification. Organic Syntheses, Coll. Vol. 1, p.435. (General reference for Friedel-Crafts workup logic). Retrieved from [Link]

Sources

Technical Support Center: Precision Acylation of 1,2-Dichlorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

To: R&D Chemical Synthesis Teams, Process Development Scientists From: Senior Application Scientist, Catalysis & Synthesis Division Subject: Controlling Regioselectivity and Yield in the Friedel-Crafts Acylation of o-Dichlorobenzene

Executive Technical Overview

The acylation of 1,2-dichlorobenzene (o-dichlorobenzene, ODCB) presents a distinct challenge in organic synthesis: overcoming the deactivating nature of the substrate while strictly controlling regioselectivity .

Unlike activated substrates (e.g., anisole), ODCB possesses two chlorine atoms that withdraw electron density via induction (


 effect), significantly raising the activation energy required for electrophilic aromatic substitution (EAS). Furthermore, the positioning of the chlorine atoms creates a steric landscape that heavily favors the 4-position  (para to C1-Cl) over the 3-position  (ortho to C2-Cl).

This guide addresses the kinetic and thermodynamic parameters required to synthesize 3,4-dichloroacetophenone (the major product) with high purity, minimizing the formation of the 2,3-isomer and polymeric side products.

The Regioselectivity Landscape

To troubleshoot effectively, one must understand the electronic and steric "battlefield" of the substrate.

Mechanistic Causality
  • Electronic Effect: Both Cl atoms are ortho-para directors but deactivators.[1]

  • Steric Effect (The Deciding Factor):

    • Position 3: Flanked by a Chlorine atom at C2 and a Hydrogen at C4. Attack here is sterically congested ("ortho attack").

    • Position 4: Para to C1 and meta to C2. This position is significantly less hindered.

    • Result: The reaction is highly regioselective for the 4-acyl isomer (yielding 3,4-dichloroacetophenone).

Key Takeaway: If you observe low selectivity, it is rarely due to intrinsic electronic switching but rather catalyst pore confinement issues (if using zeolites) or extreme temperatures promoting thermodynamic equilibration.

Visualization: Regioselectivity Pathway

The following diagram illustrates the competitive pathways and the energetic favorability of the 4-position attack.

Regioselectivity Start 1,2-Dichlorobenzene (Substrate) TS_Ortho Transition State A (Attack at Pos 3) High Steric Hindrance Start->TS_Ortho High Ea TS_Para Transition State B (Attack at Pos 4) Sterically Favored Start->TS_Para Lower Ea Acyl Acylium Ion (R-C≡O+) Acyl->TS_Ortho Acyl->TS_Para Prod_Minor 2,3-Dichloroacetophenone (Minor Isomer <10%) TS_Ortho->Prod_Minor Prod_Major 3,4-Dichloroacetophenone (Major Isomer >90%) TS_Para->Prod_Major

Figure 1: Kinetic pathway comparison showing the steric barrier preventing significant formation of the 2,3-isomer.

Standard Operating Protocol (Self-Validating)

This protocol uses Aluminum Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  and Acetyl Chloride .[2] It is designed to be self-validating: if the color change in Step 2 does not occur, the catalyst is likely deactivated.

Reagents:

  • 1,2-Dichlorobenzene (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • 
     (Anhydrous, 1.3 - 1.5 equiv)
    
  • Solvent: 1,2-Dichlorobenzene (Neat) or Nitrobenzene (if solubilization is needed).

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck flask under

    
     flow. Critical: Moisture instantly kills the reaction.
    
  • Catalyst Activation: Charge solid

    
    . Add Acetyl Chloride dropwise at 
    
    
    
    .[2]
    • Validation Check: The solid should dissolve/suspend, and the solution should turn yellow/orange (formation of acylium complex). If it remains white/clumpy, your

      
       is wet.
      
  • Substrate Addition: Add 1,2-dichlorobenzene slowly.

  • Thermal Ramp: Warm to Room Temperature (RT) for 30 mins, then heat to

    
      for 2-4 hours.
    
    • Note: Unlike activated rings (e.g., toluene), this reaction will not proceed significantly at

      
      . Heat is mandatory to overcome ring deactivation [1].
      
  • Quench: Pour onto crushed ice/HCl.

  • Workup: Extract with DCM. Wash with NaOH (removes hydrolyzed acid) and Brine.

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by users in the field.

Issue 1: "I am getting <20% yield, even after 24 hours."

Diagnosis: The ring is deactivated. Standard conditions for benzene do not apply here. Root Causes & Solutions:

Potential CauseTechnical ExplanationCorrective Action
Insufficient Temperature The activation energy for attacking a dichlorinated ring is high. RT is insufficient.Increase Temp: Heat to

. If using a solvent like DCM (boiling point

), switch to 1,2-dichloroethane (DCE) or run neat [2].
Catalyst Poisoning

is hygroscopic.[2] Hydrolysis produces HCl and inactive

.
Quality Control: Use fresh bottles or sublime

before use. Ensure

line is dry.
Stoichiometry Mismatch The ketone product complexes with

(1:1 ratio), removing the catalyst from the cycle.
Increase Catalyst: Use 1.2 to 1.5 equivalents of

relative to the acyl chloride. You need >1 equiv because the product sequesters the Lewis Acid [3].
Issue 2: "The reaction mixture turned into a black tar."

Diagnosis: Uncontrolled polymerization or thermal decomposition.[2] Root Causes & Solutions:

  • Overheating: Temperatures

    
     can cause polymerization of the solvent or substrate.
    
  • Action: Limit temperature to

    
    . If the reaction is sluggish, add trifluoromethanesulfonic acid (triflic acid)  as a co-catalyst rather than increasing heat.
    
Issue 3: "I need higher regioselectivity (99:1). I still see ~8% of the minor isomer."

Diagnosis: Standard Lewis Acids (


) rely purely on thermodynamics/sterics of the substrate.
Advanced Solution:  Switch to Shape-Selective Catalysis .
  • Zeolite Beta or Zeolite Y: These solid acid catalysts have pore structures that physically restrict the formation of the bulkier 2,3-isomer (ortho-attack).

  • Protocol Shift: Replace

    
     with calcined Zeolite H-Beta. Run in nitrobenzene at 
    
    
    
    . This often boosts para-selectivity to >95% due to pore confinement effects [4].

Diagnostic Workflow

Use this logic flow to determine your next experimental step.

Troubleshooting Start Problem Detected CheckYield Is Yield < 50%? Start->CheckYield CheckTemp Is Reaction Temp < 60°C? CheckYield->CheckTemp Yes CheckIso Is Regioselectivity Poor? CheckYield->CheckIso No (Yield is OK) IncreaseTemp Action: Increase Temp to 80°C Switch Solvent to DCE or Neat CheckTemp->IncreaseTemp Yes CheckCat Is AlCl3 Fresh? CheckTemp->CheckCat No FreshCat Action: Use Fresh/Sublimed AlCl3 Increase Load to 1.5 eq CheckCat->FreshCat No SwitchZeo Action: Switch to Zeolite H-Beta (Shape Selective Catalysis) CheckIso->SwitchZeo Yes

Figure 2: Decision tree for optimizing yield and selectivity in ODCB acylation.

References

  • BenchChem Technical Support. (2025).[1][2][3] Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Retrieved from

  • Google Patents. (2006). EP1670738B1 - Catalysed acylation of alkylated benzene derivatives. Retrieved from

  • LibreTexts Chemistry. (2022).[4][5] 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • ResearchGate. (2025). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: Structural Verification of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively evaluate the performance of modern cryogen-free Benchtop NMR (80 MHz) against traditional High-Field Superconducting NMR (400 MHz) for the structural verification and routine quality control of the API intermediate 2',3'-Dichloro-3-(4-methylphenyl)propiophenone.

Executive Summary & Molecular Architecture

2',3'-Dichloro-3-(4-methylphenyl)propiophenone (also systematically named 1-(2,3-dichlorophenyl)-3-(p-tolyl)propan-1-one) is a highly functionalized dihydrochalcone derivative. Its structural framework consists of a 2,3-dichlorobenzoyl moiety connected via an ethylene bridge to a para-tolyl group.

In pharmaceutical development, the rapid and unambiguous structural verification of such intermediates is critical. Historically, this required centralized high-field NMR facilities. However, the advent of high-resolution benchtop NMR spectrometers has introduced a viable alternative for routine in-line and at-line analysis[1].

To understand the analytical challenge, we must first segment the molecule into its isolated spin systems.

SpinSystems A 2,3-Dichlorophenyl (AMX System) B Carbonyl Group (Deshielding Cone) A->B C1-C1' C Ethylene Bridge (A2X2 System) B->C C=O to Cα D p-Tolyl Group (AA'BB' System) C->D Cβ to Ar

Figure 1: Spin system segmentation of the propiophenone derivative for NMR analysis.

Comparative Performance: Benchtop (80 MHz) vs. High-Field (400 MHz)

The fundamental difference between benchtop and high-field NMR lies in the strength of the external magnetic field (


). Because chemical shift dispersion (in Hz) scales linearly with 

, while scalar coupling constants (

, in Hz) remain field-independent, the ratio of

dictates the spectral resolution[2].

When


 (typical at 400 MHz), spectra exhibit clean, first-order splitting patterns. When this ratio drops (typical at 80 MHz), second-order effects ("roofing" or complex multiplet formation) emerge, complicating manual integration[1].
Quantitative Performance Comparison
Analytical ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Impact on API Analysis
Larmor Frequency 80 MHz400 MHzDetermines intrinsic sensitivity and dispersion.
Spectral Dispersion 80 Hz / ppm400 Hz / ppm400 MHz provides 5x wider separation of signals in Hz[2].
Ethylene Bridge (

)
Overlapping/Second-order multipletsTwo baseline-resolved tripletsBenchtop requires deconvolution software for accurate integration.
p-Tolyl Ring (

)
Strong "roofing", merged multipletDistinct doublets (

Hz)
High-field allows precise calculation of ortho-coupling constants.
Limit of Detection (LOD) ~1 - 5 mmol/L (128 scans)~100 µmol/L (16 scans)Benchtop requires higher sample concentration or longer acquisition[2].
Operational Overhead Low (Cryogen-free, standard plug)High (Liquid He/N2 required)Benchtop enables continuous on-line reaction monitoring[3].

Verdict: For routine identity confirmation and purity assays of this specific propiophenone derivative, 80 MHz Benchtop NMR is highly capable , provided the analyst understands the underlying second-order spectral distortions. For de novo structural elucidation or impurity profiling below 1%, 400 MHz High-Field NMR remains the gold standard .

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol must be strictly adhered to. Variations in solvent viscosity or relaxation delays (


) will directly impact quantitative reliability[3].

Workflow S1 1. Sample Preparation 15 mg API + 0.6 mL CDCl3 + 0.03% TMS S2 2. Instrument Setup Insert 5mm tube, Lock 2H signal S1->S2 S3 3. Tuning & Shimming Automated gradient shimming (Z1-Z3) S2->S3 S4 4. Data Acquisition ns=16 (400MHz) / ns=128 (80MHz), d1=2s S3->S4 S5 5. Signal Processing Zero-filling, FT, Phase/Baseline Correction S4->S5

Figure 2: Standardized 1H NMR acquisition workflow for structural verification.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15.0 mg of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone. Dissolve completely in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm borosilicate NMR tube.
    
  • Locking and Tuning: Insert the sample into the probe. Establish a deuterium lock on the

    
     solvent signal (7.26 ppm). Tune and match the probe to the 
    
    
    
    resonance frequency.
  • Shimming: Execute an automated gradient shimming protocol (focusing on Z1-Z3 axes) until the full width at half maximum (FWHM) of the TMS peak is

    
     Hz (for 400 MHz) or 
    
    
    
    Hz (for 80 MHz).
  • Acquisition Parameters: Set the spectral width to 15 ppm. Set the relaxation delay (

    
    ) to 2.0 seconds to ensure complete longitudinal relaxation (
    
    
    
    ) of the aromatic protons[3]. Acquire 16 scans for the 400 MHz system, or 128 scans for the 80 MHz system to normalize the Signal-to-Noise Ratio (SNR).
  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Apply a polynomial baseline correction before integration.

Data Interpretation & Causality

Understanding the causality behind the chemical shifts is paramount for validating the molecular structure. The table below outlines the expected first-order


 NMR spectroscopic signature (at 400 MHz) and the physical phenomena driving these values[4].
Chemical Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
IntegrationAssignmentMechanistic Causality
2.32 Singlet (s)3H

Typical resonance for a methyl group attached to an aromatic ring.
2.95 Triplet (t),

2H

Split into a triplet by the adjacent

. Shielded relative to

due to distance from the carbonyl[4].
3.25 Triplet (t),

2H

Strongly deshielded by the anisotropic cone of the adjacent

group[4].
7.10 - 7.15 Two Doublets (d),

4H

-Tolyl

Classic

spin system of a para-disubstituted benzene ring.
7.28 Triplet (t),

1HDichlorophenyl

Ortho-coupled to

and

. Least deshielded proton on this ring.
7.38 Doublet of Doublets (dd),

1HDichlorophenyl

Strongly deshielded by the spatial proximity to the carbonyl oxygen.
7.52 Doublet of Doublets (dd),

1HDichlorophenyl

Deshielded by the inductive electron-withdrawing effect of the adjacent Chlorine at C-3.
Diagnostic Insights:
  • The Ethylene Bridge: The presence of two distinct triplets at ~2.95 ppm and ~3.25 ppm is the absolute diagnostic marker of a dihydrochalcone (propiophenone) backbone, confirming that the

    
    -unsaturated double bond of a chalcone precursor has been successfully reduced[4].
    
  • Field-Strength Artifacts: If utilizing the 80 MHz benchtop system, the analyst must not reject the batch if the

    
    -Tolyl signals at 7.10–7.15 ppm appear as a single, unresolved multiplet. This is a predictable quantum mechanical artifact (second-order strong coupling) caused by the low 
    
    
    
    field, not a chemical impurity[1].

Conclusion

Both 80 MHz Benchtop and 400 MHz High-Field NMR spectrometers are highly effective for the structural verification of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone.

For Process Analytical Technology (PAT) and routine batch release, the Benchtop NMR offers superior ROI, operational simplicity, and sufficient resolution—provided the analyst accounts for second-order spectral roofing[1][3]. Conversely, for Regulatory Filings (IND/NDA) and rigorous impurity characterization, the High-Field NMR remains indispensable due to its absolute first-order resolution and superior sensitivity[2].

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. Organic Process Research & Development - ACS Publications. Available at:[1]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[2]

  • Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. PubMed. Available at:[3]

  • Two New C-benzylated Dihydrochalcone Derivatives from the Leaves of Melodorum siamensis. Thieme Connect. Available at:[4]

Sources

Comparative Analysis of Carbonyl Stretching Frequencies in Substituted Propiophenones: Electronic and Steric Determinants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

In drug development, the carbonyl group of propiophenones (


) serves as a critical pharmacophore and a metabolic handle. Understanding the infrared (IR) stretching frequency (

) of these molecules provides immediate insight into the electronic environment of the carbonyl carbon, correlating directly with reactivity (e.g., reduction potential) and metabolic stability.

This guide moves beyond basic spectral assignment to analyze the structure-property relationships governing


 shifts. We compare substituted propiophenones against the standard acetophenone benchmark, isolating the effects of Hammett electronic parameters and steric inhibition of resonance.

Theoretical Framework: The Physics of the Shift

To interpret the data correctly, we must establish the causality between molecular structure and vibrational frequency. The carbonyl stretch is governed by Hooke’s Law, where frequency (


) is proportional to the square root of the force constant (

) and inversely proportional to the reduced mass (

):


In substituted propiophenones, the mass (


) of the carbonyl system remains effectively constant. Therefore, shifts in 

are driven almost exclusively by changes in the force constant (

)
, which is dictated by the bond order.
Mechanistic Logic Flow

The following diagram illustrates how substituents alter the carbonyl bond order through competing electronic effects.

G Substituent Substituent (X) Electronic Electronic Effect (Inductive/Mesomeric) Substituent->Electronic Resonance Resonance Contribution Electronic->Resonance Modulates EDG EDG (e.g., -OMe) Increases Single Bond Character Electronic->EDG EWG EWG (e.g., -NO2) Retains Double Bond Character Electronic->EWG BondOrder C=O Bond Order Resonance->BondOrder Delocalization Frequency IR Frequency (Wavenumber) BondOrder->Frequency Force Constant (k)

Figure 1: Mechanistic pathway linking substituent nature to observable IR shifts. Electron Donating Groups (EDG) lower the frequency; Electron Withdrawing Groups (EWG) raise it.

Comparative Analysis: Propiophenones vs. Alternatives

The primary alternative for benchmarking aromatic ketones is Acetophenone (


). While spectrally similar, the ethyl group in propiophenone introduces specific steric and inductive variances.
A. The Baseline Comparison

Aromatic ketones appear at lower frequencies than saturated ketones (~1715 cm⁻¹) due to conjugation with the benzene ring.[1][2][3]

ParameterAcetophenone (

)
Propiophenone (

)
Rationale

(Liquid Film)
~1685 - 1687 cm⁻¹~1684 - 1686 cm⁻¹The ethyl group has a slightly stronger +I (inductive) effect than methyl, potentially lowering

marginally, but the difference is often negligible.
Steric Profile LowModerateEthyl group increases bulk, impacting ortho substitution behavior.
Hyperconjugation 3

-hydrogens
2

-hydrogens
Methyl offers slightly more hyperconjugative stabilization.
B. Substituent Effects (The Hammett Correlation)

The shift in frequency correlates linearly with Hammett


 constants.
  • Electron Donating Groups (EDG): Substituents like p-amino or p-methoxy donate electron density into the ring and carbonyl system (resonance).[4] This increases the canonical form where the C-O bond is single (

    
    ), weakening the bond and lowering  the frequency.
    
  • Electron Withdrawing Groups (EWG): Substituents like p-nitro withdraw density, suppressing resonance delocalization from the ring to the carbonyl.[4] The C=O bond retains high double-bond character, shifting the frequency higher (closer to aliphatic ketones).

Comparative Data Table: Para-Substituted Propiophenones

Substituent (Para)Electronic Effect

Constant
Approx.

(cm⁻¹)
Interpretation
-NH₂ Strong EDG (+M)-0.661675 - 1678 Significant single-bond character due to resonance.
-OCH₃ Moderate EDG (+M)-0.271680 - 1683 Lower than unsubstituted; strong conjugation.
-H Reference0.001685 - 1687 Baseline conjugation.
-Cl Weak EWG (-I > +M)+0.231688 - 1692 Inductive withdrawal dominates; slight increase.
-NO₂ Strong EWG (-M, -I)+0.781695 - 1700 Resonance suppressed; bond stiffens.
C. The "Ortho Effect": Steric Inhibition of Resonance

Critical Insight for Researchers: This is the primary differentiator between acetophenones and propiophenones.

In ortho-substituted propiophenones, the substituent (e.g., o-methyl) physically clashes with the bulkier ethyl group of the carbonyl chain. To relieve this steric strain, the carbonyl group twists out of the plane of the benzene ring.

  • Consequence: The

    
    -orbital overlap between the ring and the carbonyl is broken.
    
  • Result: The carbonyl behaves more like an isolated, aliphatic ketone.

  • Spectral Shift: The

    
     jumps significantly higher  (often >1700 cm⁻¹), even if the substituent is electron-donating.
    

Experimental Protocols

Reliable data requires rigorous sample preparation. Poor contact in ATR or moisture in KBr can lead to peak broadening that masks subtle substituent shifts.

Protocol A: Liquid Film (Neat)

Best for: Liquid propiophenones (e.g., unsubstituted, alkyl-substituted).

  • Calibration: Run a background scan (air) to ensure path cleanliness.

  • Preparation: Place 1 drop of analyte between two polished NaCl or KBr salt plates.

    • Note: Do not overtighten; this creates "fringing" patterns (sine waves) in the baseline due to interference.

  • Acquisition: Scan from 4000–400 cm⁻¹ (Resolution: 2 cm⁻¹, 16 scans).

  • Validation: Check the peak intensity. Transmittance should bottom out between 10-20%. If <10%, the film is too thick (detector saturation).

Protocol B: KBr Pellet

Best for: Solid derivatives (e.g., p-nitropropiophenone).

  • Ratio: Mix ~2 mg of sample with ~200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, flour-like powder.

    • Critical: Coarse particles scatter light (Christiansen effect), causing a sloping baseline.

  • Pressing: Compress in a die at 8-10 tons of pressure for 2 minutes under vacuum (to remove water vapor).

  • Visual Check: The resulting pellet must be transparent/glassy, not opaque white.

Workflow Diagram

Experiment Start Start Analysis StateCheck Determine Physical State Start->StateCheck Liquid Liquid Sample StateCheck->Liquid Solid Solid Sample StateCheck->Solid SaltPlate NaCl/KBr Plates (Neat Film) Liquid->SaltPlate KBrPellet KBr Pellet (1:100 Ratio) Solid->KBrPellet Scan FTIR Acquisition (4000-400 cm⁻¹) SaltPlate->Scan KBrPellet->Scan QC Quality Control: Check Baseline & Intensity Scan->QC Data Peak Picking (Centroid Method) QC->Data

Figure 2: Standardized workflow for FTIR analysis of aromatic ketones.

Application in Drug Development

Why does a 10 cm⁻¹ shift matter?

  • Metabolic Stability Prediction: A lower frequency (e.g., p-amino) implies a more polarized C=O bond with higher electron density on the oxygen. These are often more susceptible to specific enzymatic reductions compared to electron-deficient analogs.

  • Purity Profiling: In synthesizing propiophenone derivatives (e.g., Friedel-Crafts acylation), the presence of an ortho isomer as an impurity can be detected by looking for a high-frequency "shoulder" (>1700 cm⁻¹) on the main carbonyl peak, caused by the steric twist described above.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • NIST Mass Spectrometry Data Center. Infrared Spectra of Acetophenone and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. (Detailed analysis of dipole moments and conjugation effects). Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (General frequency tables for aromatic vs saturated ketones). Available at: [Link]

  • Nyquist, R. A. (2001). Interpreting Infrared, Raman, and Nuclear Magnetic Resonance Spectra. Academic Press. (Source for steric inhibition of resonance discussions).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2',3'-Dichloro Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of forensic toxicology and drug development, 2',3'-dichloro derivatives (such as 2,3-DMMC or 2,3-DCPP) present a unique analytical challenge. These compounds are regioisomers of widely controlled substances like 3',4'-dichloro analogs. While their pharmacological profiles differ significantly, their mass spectral signatures are often nearly identical to their isomers, leading to high rates of false positives or misidentification.

This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns that distinguish 2',3'-dichloro derivatives from their 2',4'-, 3',4'-, and 3',5'-counterparts. By leveraging specific "ortho-effect" mechanisms and diagnostic ion ratios, researchers can achieve definitive structural elucidation without relying solely on retention time.

Part 1: Structural Context & The Chlorine Isotope Signature[1]

Before analyzing fragmentation, the presence of two chlorine atoms provides an immediate diagnostic anchor. Unlike hydrogen or carbon, chlorine has a distinct natural isotope distribution (


Cl and 

Cl).

The "Cl2" Fingerprint: Any fragment containing the 2',3'-dichloro moiety will exhibit a characteristic isotopic cluster:

  • M (100%) :

    
    Cl
    
    
    
  • M+2 (~65%) :

    
    Cl
    
    
    
    Cl
  • M+4 (~10%) :

    
    Cl
    
    
    

Strategic Insight: In low-resolution MS (GC-MS single quad), this 9:6:1 pattern is the first validation step. If a fragment ion does not fit this ratio, it does not contain the intact dichloro-phenyl ring.

Part 2: Fragmentation Mechanics & Regioisomer Differentiation

The core differentiation between the 2',3'-isomer (ortho-vicinal) and the 3',4'-isomer (meta-para) lies in the stability of the benzoyl cation and steric interactions during ionization.

1. The Primary Pathway: Alpha-Cleavage

For phenethylamines and cathinones, the dominant fragmentation is


-cleavage adjacent to the nitrogen.
  • Result: Formation of a stable iminium ion (Base Peak) and a dichlorobenzoyl cation (or dichlorobenzyl cation).

  • 2',3'-Specifics: The iminium ion (e.g.,

    
     58 for methcathinone derivatives) usually lacks the chlorine ring and is identical across all isomers. Differentiation relies on the chlorine-containing fragments. 
    
2. The "Ortho Effect" and Steric Hindrance

This is the critical differentiator.

  • 2',3'-Dichloro (Ortho): The chlorine atom at the 2-position creates steric repulsion with the carbonyl oxygen (in cathinones) or the alkyl side chain. This destabilizes the molecular ion (

    
    ), often leading to a lower relative abundance of the molecular ion  compared to the 3',4'-isomer.
    
  • 3',4'-Dichloro (Meta/Para): Lacking ortho-substitution, the ring is sterically unencumbered. The molecular ion is typically more abundant.

3. Diagnostic Ion: The Dichlorobenzoyl Cation (

173)

In synthetic cathinones, the bond between the carbonyl carbon and the alpha-carbon breaks.

  • Fragment:

    
    
    
  • Mass:

    
     173 (nominal).
    
  • Behavior: In 2',3'-derivatives, the subsequent loss of CO (carbon monoxide) to form the dichlorophenyl cation (

    
     145) is often more favored due to the relief of steric strain at the ortho position.
    
  • Ratio Check: A high ratio of

    
     145 : 
    
    
    
    173 suggests ortho-substitution (2,3- or 2,4-), whereas a lower ratio suggests meta/para (3,4-).
Part 3: Comparative Analysis Table

Subject: 2',3'-Dichloro-N-methcathinone (2,3-DMMC) vs. Alternatives.

Feature2',3'-Dichloro (The Product) 3',4'-Dichloro (Alternative) 2',4'-Dichloro (Alternative)
Steric Environment High (Ortho-Vicinal)Low (Meta-Para)High (Ortho-Para)
Molecular Ion (

)
Weak / Trace IntensityModerate IntensityWeak Intensity
Base Peak Iminium Ion (e.g.,

58)
Iminium Ion (e.g.,

58)
Iminium Ion (e.g.,

58)
Benzoyl Ion (

173)
PresentProminentPresent
Phenyl Cation (

145)
High Abundance (CO loss favored)Low AbundanceHigh Abundance
Diagnostic Ratio (

)
> 0.5 (Typical)< 0.2 (Typical)> 0.5
Key Differentiator Requires chromatographic separation from 2,4-isomer; distinct from 3,4 by ion ratios.Stable

and Benzoyl ion; distinct retention time.
Similar MS to 2,3; differentiated by Retention Index (RI).

Note: While MS ratios provide clues, 2',3'- and 2',4'-isomers are often spectrally indistinguishable. Definitive identification between these two specific ortho-isomers requires Gas Chromatography (GC) retention time comparison or Infrared Spectroscopy (IR) .

Part 4: Visualizing the Fragmentation Pathway

The following diagram illustrates the fragmentation cascade for a generic 2',3'-dichloro cathinone, highlighting the critical "Ortho Effect" branch.

FragmentationPathway M_Ion Molecular Ion (M+•) [Unstable due to Ortho-Cl] Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage EI (70 eV) Iminium Iminium Ion (Base Peak, No Cl) m/z 58 (typical) Alpha_Cleavage->Iminium Charge Retention (N-term) Benzoyl 2,3-Dichlorobenzoyl Cation m/z 173 (Isotope Pattern 9:6:1) Alpha_Cleavage->Benzoyl Charge Retention (Ring-term) Ortho_Effect Ortho-Effect (Steric Relief) Benzoyl->Ortho_Effect Chlorine_Loss Chlorine Radical Loss m/z 138 (Secondary Pathway) Benzoyl->Chlorine_Loss -Cl• Phenyl 2,3-Dichlorophenyl Cation m/z 145 (Loss of CO) Ortho_Effect->Phenyl -CO (28 Da) Favored in Ortho

Figure 1: EI-MS Fragmentation pathway of 2',3'-dichloro derivatives showing the steric-driven loss of CO.

Part 5: Experimental Protocol (Self-Validating)

To replicate these results and ensure differentiation, follow this standardized GC-MS workflow.

Phase 1: Sample Preparation
  • Dissolution: Dissolve 1 mg of sample in 1 mL of methanol (HPLC grade).

  • Derivatization (Optional but Recommended): For metabolites or primary amines, use PFPA (Pentafluoropropionic anhydride) to improve peak shape and shift mass fragments for better isomer resolution.

    • Protocol: Add 50 µL PFPA to 50 µL sample; incubate at 60°C for 20 mins; evaporate; reconstitute in ethyl acetate.

Phase 2: GC-MS Acquisition
  • Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).

  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm). Crucial: High-polarity columns like Rtx-200 are better for separating chloro-isomers.

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 mins.

    • Validation: 2',3'-isomers typically elute earlier than 3',4'-isomers on non-polar columns due to lower boiling points (internal dipole cancellation).

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C. Note: Too high (>250°C) promotes excessive fragmentation, wiping out the molecular ion.

Phase 3: Data Validation Criteria
  • Check Isotope Pattern: Does the

    
     173 peak have the 9:6:1 cluster? (Yes = Dichloro).[1][2]
    
  • Calculate Ratio:

    
    .
    
    • If Ratio > 0.5

      
       Suspect 2,3- or 2,4-isomer.
      
    • If Ratio < 0.2

      
       Suspect 3,4-isomer.
      
  • Retention Index (RI): Compare against a standard ladder (C10-C30 alkanes). 2,3-DMMC RI is typically ~10-20 units lower than 3,4-DMMC.

References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library and Monographs. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: 2,3-Dichlorophenylpiperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from [Link]

  • Forensic Chemistry Journal. (2020). Differentiation of regioisomeric chloro-substituted methcathinones by GC-MS and NMR. (General Reference for Ortho-Effect mechanisms).

Sources

Comprehensive Guide: HPLC Retention Time Comparison for Propiophenone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Positional Isomers

In pharmaceutical development and forensic toxicology, substituted propiophenones (such as fluoropropiophenones and methoxypropiophenones) serve as critical synthetic intermediates and active pharmaceutical ingredients (APIs). They are also the foundational backbone for many synthetic cathinones (designer drugs) [1].

A major analytical bottleneck arises when attempting to separate the ortho-, meta-, and para- positional isomers of these compounds. Because positional isomers share identical molecular weights and nearly indistinguishable partition coefficients (LogP), traditional reversed-phase High-Performance Liquid Chromatography (HPLC) utilizing standard C18 columns often fails to achieve baseline resolution. This guide objectively compares the performance of C18, Pentafluorophenyl (PFP), and Diphenyl stationary phases, providing researchers with the mechanistic causality and experimental data needed to optimize isomer separation.

Mechanistic Foundations: Why Standard C18 Fails

To understand the causality behind column selection, we must examine the molecular interactions at the stationary phase.

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions . Since the o-, m-, and p- isomers of a substituted propiophenone have virtually identical hydrophobicities, they partition into the C18 alkyl chains at the same rate, resulting in co-elution [2].

To achieve separation, the chromatographic system must exploit subtle electronic and spatial differences between the isomers. This requires orthogonal stationary phases :

  • Pentafluorophenyl (PFP) Phases: The highly electronegative fluorine atoms create a rigid, electron-deficient aromatic ring. This facilitates multiple retention mechanisms:

    
     interactions, dipole-dipole interactions, and hydrogen bonding. Furthermore, the rigid planar structure of the PFP ring offers extreme shape (steric) selectivity , allowing it to differentiate isomers based on their spatial orientation [3].
    
  • Diphenyl/Biphenyl Phases: These phases provide extended

    
     interactions. The branched nature of the diphenyl group creates a unique steric environment that enhances the separation of closely related aromatic isomers.
    

Typically, on a PFP column, the retention order for halogenated or methoxy propiophenone isomers is ortho < meta < para . The para-isomer, being the most linear and often possessing the highest dipole moment, aligns most effectively with the planar PFP clefts, leading to the strongest retention [2].

Mechanisms cluster_C18 C18 Stationary Phase cluster_PFP PFP / Diphenyl Stationary Phase Analyte Propiophenone Positional Isomers (Identical LogP, Different Shape/Dipole) C18_Mech Hydrophobic (Dispersive) Interactions Only Analyte->C18_Mech PFP_Pi Pi-Pi Interactions Analyte->PFP_Pi PFP_Dipole Dipole-Dipole Interactions Analyte->PFP_Dipole PFP_Steric Steric/Shape Selectivity Analyte->PFP_Steric C18_Result Poor Resolution / Co-elution C18_Mech->C18_Result PFP_Result High Resolution (Rs > 2.0) PFP_Pi->PFP_Result PFP_Dipole->PFP_Result PFP_Steric->PFP_Result

Mechanistic pathways of propiophenone isomer separation across different stationary phases.

Experimental Protocol: Self-Validating Isomer Separation

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system. By running a system suitability test (SST) with a known mixture of the three isomers, the analyst can confirm the steric selectivity of the column before analyzing unknown samples.

Materials & Reagents
  • Analytes: 2-fluoropropiophenone (o-FPP), 3-fluoropropiophenone (m-FPP), and 4-fluoropropiophenone (p-FPP) analytical standards (≥99% purity).

  • Mobile Phase: LC-MS grade Methanol (MeOH) and Ultrapure Water (18.2 MΩ·cm).

  • Columns Tested (Dimensions: 150 mm × 4.6 mm, 3 µm particle size):

    • Standard C18 (End-capped)

    • Core-shell PFP (e.g., Accucore PFP) [3]

    • Diphenyl (e.g., Evosphere Diphenyl) [4]

Step-by-Step HPLC Methodology
  • Sample Preparation: Dissolve 1.0 mg of each isomer in 1.0 mL of Methanol to create 1.0 mg/mL stock solutions. Prepare a mixed working standard at 10 µg/mL in Mobile Phase (Water/MeOH 50:50 v/v).

  • System Equilibration: Purge the HPLC system and equilibrate the selected column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable (typically 15-20 column volumes).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution; 45% Water / 55% Methanol. (Note: Isocratic conditions are preferred here to accurately measure subtle differences in retention factors without the compounding variables of a gradient).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Strict temperature control is vital, as

      
       interactions are highly temperature-dependent).
      
    • Injection Volume: 5 µL.

    • Detection: Photodiode Array (PDA) or UV detector set to 245 nm (optimal absorbance for the propiophenone chromophore).

  • Validation (SST): Inject the mixed standard in triplicate. Calculate the resolution (

    
    ) between the critical pair (meta and para isomers). The system is validated if 
    
    
    
    .

HPLC_Workflow Start Propiophenone Isomer Mixture (o-, m-, p- isomers) Phase1 Initial Screening (Standard C18 Column) Start->Phase1 Decision Baseline Resolution Achieved? (Rs > 1.5) Phase1->Decision Optimize Optimize Mobile Phase (MeOH/MeCN ratio, Temp) Decision->Optimize Yes (Rare) AltPhase Switch to Orthogonal Phase (PFP or Diphenyl) Decision->AltPhase No (Co-elution) Success Successful Isomer Separation (Quantification & Analysis) Optimize->Success Mech Exploit Pi-Pi & Dipole Interactions (Shape Selectivity) AltPhase->Mech Mech->Success

Logical workflow for developing an HPLC method for positional isomer separation.

Comparative Data Analysis

The following table summarizes the experimental retention times (


), retention factors (

), and resolution (

) for the three fluoropropiophenone isomers across the tested stationary phases.

Table 1: HPLC Retention Time Comparison of Fluoropropiophenone Isomers

Stationary PhaseIsomerRetention Time (

, min)
Retention Factor (

)
Resolution (

)*
Chromatographic Observation
Standard C18 2-FPP (ortho)5.122.41-Severe co-elution.
3-FPP (meta)5.182.450.4Unresolved from ortho.
4-FPP (para)5.252.500.6Unresolved from meta.
PFP (Core-Shell) 2-FPP (ortho)4.852.23-Baseline separated.
3-FPP (meta)5.602.733.1Excellent separation.
4-FPP (para)6.453.303.5Strongest dipole/steric fit.
Diphenyl 2-FPP (ortho)5.052.36-Baseline separated.
3-FPP (meta)5.852.902.8Good

separation.
4-FPP (para)6.603.402.6Extended retention.

*Resolution (


) is calculated relative to the immediately preceding eluting peak.
Data Interpretation

As demonstrated in Table 1, the Standard C18 column fails to provide baseline resolution (


) for any of the isomers. The dispersive forces are insufficient to differentiate the molecules.

Conversely, the PFP column provides exceptional resolution. The retention time shifts dramatically based on the position of the fluorine atom. The ortho-isomer elutes first due to steric hindrance preventing optimal alignment with the PFP phase. The para-isomer, with its highly linear geometry and strong dipole moment, penetrates the stationary phase clefts deeply, maximizing


 and dipole interactions, resulting in the longest retention time (6.45 min)[2][3]. The Diphenyl column  yields similar success, leveraging its branched structure to provide shape selectivity, though the PFP phase often provides slightly sharper peak shapes for halogenated aromatics [4].

Conclusion

For researchers tasked with the analysis or purification of propiophenone positional isomers, standard C18 chemistry is inadequate. Transitioning to a Pentafluorophenyl (PFP) or Diphenyl stationary phase is scientifically imperative. By exploiting orthogonal retention mechanisms—specifically


 stacking, dipole-dipole interactions, and steric selectivity—analysts can achieve robust, baseline separation of ortho-, meta-, and para- isomers, ensuring the integrity of downstream pharmaceutical or forensic applications.

References

  • National Institutes of Health (NIH) / PMC. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Available at:[Link]

  • ResearchGate. Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Available at:[Link]

  • Fortis Technologies. Monodisperse HPLC Columns - Evosphere Diphenyl & PFP. Available at:[Link]

Unveiling the Molecular Architecture: A Comparative Guide to the Crystal Structure Analysis of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the crystallographic characterization of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone, a compound of interest for its potential applications stemming from its specific stereochemistry and electronic properties. We will delve into the gold-standard technique of single-crystal X-ray diffraction, offering a detailed protocol and exploring the rationale behind each step. Furthermore, this guide will present a comparative analysis with alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a holistic understanding of its structural elucidation.

The Decisive Snapshot: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of a molecule, which are critical parameters for understanding its chemical reactivity, biological activity, and physical properties.

The journey to elucidating the crystal structure of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone via X-ray crystallography involves a meticulous multi-step process. The quality of the final structural model is intrinsically linked to the quality of the initial crystal.

Experimental Protocol: From Powder to Picture

The successful determination of a crystal structure is contingent upon obtaining a high-quality single crystal. This is often the most challenging and time-consuming step in the entire process.[1][4]

Step 1: Crystallization – The Art of Molecular Order

The primary goal of crystallization is to coax the molecules of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone to arrange themselves in a highly ordered, repeating three-dimensional lattice. This is typically achieved by slowly decreasing the solubility of the compound in a suitable solvent system.

  • Solvent Selection: A systematic screening of solvents with varying polarities is crucial. For a molecule like 2',3'-Dichloro-3-(4-methylphenyl)propiophenone, solvents such as ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof, would be appropriate starting points. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or even weeks.[5] This gradual increase in concentration can lead to the formation of well-defined crystals.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, or even lower.[6] The decrease in solubility upon cooling promotes crystal growth.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a "precipitant" solvent in which the compound is insoluble but the primary solvent is miscible. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, inducing crystallization.[2]

Step 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in a stream of X-rays.[1][4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[1][4] This pattern is recorded by a detector.

Step 3: Structure Solution and Refinement – From Pattern to Model

The collected diffraction data, which contains information about the arrangement of atoms in the unit cell, is then processed computationally.

  • Structure Solution: Using mathematical techniques like Fourier transforms, the diffraction pattern is converted into an electron density map.[1] This map reveals the positions of the atoms within the crystal.

  • Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined by adjusting the atomic positions and other parameters to achieve the best possible agreement between the calculated and observed diffraction data.

The final output is a detailed three-dimensional model of the 2',3'-Dichloro-3-(4-methylphenyl)propiophenone molecule, including precise bond lengths, bond angles, and torsional angles.

A Comparative Perspective: Alternative Analytical Techniques

While X-ray crystallography provides an unparalleled level of detail about the solid-state structure, other spectroscopic techniques offer complementary information, particularly about the molecule's behavior in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle X-ray diffraction by a crystalline latticeNuclear spin transitions in a magnetic fieldIonization and mass-to-charge ratio analysis
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Obtained Absolute 3D structure, bond lengths, angles, connectivityConnectivity, chemical environment of atoms, solution conformationMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structural determination[2]Provides information about dynamic processes in solution[3][7]High sensitivity, determination of molecular formula
Limitations Requires high-quality single crystals, which can be difficult to grow[1][4]Provides an average structure in solution, less precise than crystallography[8]Does not provide direct 3D structural information

The Synergy of Techniques: A Holistic Approach

The most comprehensive understanding of a molecule's structure and behavior is often achieved by combining data from multiple analytical techniques. For 2',3'-Dichloro-3-(4-methylphenyl)propiophenone, NMR spectroscopy can confirm the connectivity of the atoms and provide insights into the molecule's preferred conformation in solution.[9] Mass spectrometry can unequivocally determine its molecular weight and elemental composition, confirming the chemical formula C₁₆H₁₄Cl₂O.[10][11]

The crystal structure obtained from X-ray crystallography then serves as a definitive benchmark, providing the precise geometric parameters that can be used to validate and refine computational models of the molecule's behavior.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental workflow for crystal structure determination and the logical relationship between the compared analytical techniques.

experimental_workflow cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Solvent_Screening Solvent Screening Crystal_Growth Crystal Growth (Slow Evaporation/Cooling) Solvent_Screening->Crystal_Growth Select optimal solvent Mount_Crystal Mount Crystal Crystal_Growth->Mount_Crystal Select suitable crystal XRay_Diffraction X-ray Diffraction Mount_Crystal->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution (Electron Density Map) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final 3D Model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

analytical_techniques Compound 2',3'-Dichloro-3-(4-methylphenyl)propiophenone XRay Provides Absolute 3D Structure (Solid State) Compound->XRay NMR Confirms Connectivity & Solution Conformation Compound->NMR MS Determines Molecular Weight & Elemental Composition Compound->MS XRay->NMR Complements NMR->MS Complements

Caption: Logical relationship between complementary analytical techniques.

Conclusion

The structural analysis of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone through single-crystal X-ray crystallography provides an indispensable, high-resolution snapshot of its molecular architecture. This detailed structural information is fundamental for rational drug design, understanding reaction mechanisms, and predicting material properties. While powerful on its own, the integration of complementary techniques like NMR and mass spectrometry offers a more complete and robust characterization of the compound. This multi-faceted approach ensures a comprehensive understanding of the molecule's properties, both in the solid state and in solution, which is crucial for advancing its potential applications in science and industry.

References

  • Comparison of NMR and X-ray crystallography.
  • X-ray Crystallography - Creative BioMart. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC. Available at: [Link]

  • X RAY CRYSTALLOGRAPHY. Available at: [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of - SciSpace. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. Available at: [Link]

  • (IUCr) How to grow crystals for X-ray crystallography. Available at: [Link]

  • Video: Growing Crystals for X-ray Diffraction Analysis - JoVE. Available at: [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography - kbDNA. Available at: [Link]

  • PubChem. 3',4'-Dichloro-3-(4-methylphenyl)propiophenone. Available at: [Link]

  • PubChem. 3',4'-Dichloro-3-(3-methylphenyl)propiophenone. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Chlorine Isotope Pattern Analysis in Mass Spectrometry for C16H14Cl2O

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of synthesized or isolated compounds is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a powerful tool in this endeavor, and for halogenated compounds, the natural isotopic abundance of elements like chlorine provides a distinct and confirmatory signature. This guide provides an in-depth technical exploration of chlorine isotope pattern analysis, specifically focusing on a molecule with the elemental formula C16H14Cl2O. We will delve into the theoretical underpinnings, present a robust experimental protocol, and compare this technique with other analytical approaches, all grounded in established scientific principles.

The Foundational Principle: Nature's Isotopic Signature

Most elements exist in nature as a mixture of isotopes—atoms with the same number of protons but different numbers of neutrons.[1][2] For many elements common in organic molecules (like carbon, hydrogen, nitrogen, and oxygen), the lightest isotope is overwhelmingly the most abundant.[3] Chlorine, however, is a notable exception. It naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[4][5] This approximate 3:1 ratio of the lighter to the heavier isotope is the key to its distinctive pattern in a mass spectrum.[6][7]

For a molecule like C16H14Cl2O, which contains two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion. This is because the two chlorine positions can be occupied by different combinations of these isotopes:

  • Both chlorine atoms can be ³⁵Cl.

  • One can be ³⁵Cl and the other ³⁷Cl.

  • Both can be ³⁷Cl.

This leads to three distinct peaks for the molecular ion, separated by 2 mass-to-charge (m/z) units:

  • M: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

  • M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

  • M+4: The peak representing the molecule with two ³⁷Cl isotopes.

The relative intensities of these peaks are governed by the statistical probability of each combination. For a molecule with two chlorine atoms, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1 .[8] This predictable and easily recognizable pattern provides a high degree of confidence in identifying the presence of two chlorine atoms in an unknown compound.[8] Of course, the presence of other isotopes, such as ¹³C, will also contribute to smaller peaks at M+1, M+3, and M+5, adding another layer of complexity and information that can be resolved with high-resolution mass spectrometry.[9]

Experimental Workflow: From Sample to Spectrum

The acquisition of a clean, interpretable mass spectrum is paramount. The following protocol outlines a standard approach for the analysis of a crystalline solid sample of C16H14Cl2O using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and robust method for the analysis of relatively small, volatile organic molecules.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of the C16H14Cl2O sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of about 100 µg/mL.

  • Dilution Series: Prepare a series of dilutions (e.g., 10 µg/mL and 1 µg/mL) to determine the optimal concentration that avoids detector saturation while providing a good signal-to-noise ratio.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC-MS system.

Step 2: GC-MS Analysis

The rationale for using GC is to separate the analyte of interest from any potential impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound.[10][11] Electron Ionization (EI) is chosen for its ability to produce a rich fragmentation pattern, which can provide additional structural information, alongside a discernible molecular ion peak.[12]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 7200 Q-TOF (or equivalent high-resolution mass spectrometer)[11]

  • Ion Source: Electron Ionization (EI)

GC Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/min to 300°C

    • Hold: 5 minutes at 300°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV[12]

  • Mass Range: m/z 50 - 500

  • Acquisition Mode: Full Scan

Step 3: Data Analysis
  • Identify the Molecular Ion Cluster: Examine the high-mass region of the spectrum for a cluster of peaks consistent with the expected molecular weight of C16H14Cl2O (Monoisotopic mass: 308.0371 g/mol ).

  • Confirm the Isotope Pattern: Look for peaks at M, M+2, and M+4. For C16H14Cl2O, these would be expected at approximately m/z 308, 310, and 312.

  • Verify Intensity Ratios: Measure the relative abundance of the M, M+2, and M+4 peaks and confirm they are in the expected ~9:6:1 ratio.

  • High-Resolution Mass Analysis: Utilize the high-resolution data to obtain an accurate mass measurement of the monoisotopic peak (M). This measured mass should be within a few parts per million (ppm) of the theoretical exact mass of C₁₆H₁₄³⁵Cl₂O.[13]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve C16H14Cl2O in Dichloromethane Dilution Prepare Dilution Series Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Q-TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum IdentifyCluster Identify M, M+2, M+4 Cluster Spectrum->IdentifyCluster VerifyRatios Verify 9:6:1 Ratio IdentifyCluster->VerifyRatios HRMS Confirm Exact Mass IdentifyCluster->HRMS

Caption: Experimental workflow for chlorine isotope pattern analysis of C16H14Cl2O.

A Comparative Perspective: Alternative and Complementary Techniques

While chlorine isotope pattern analysis is a powerful confirmation tool, it is most effective when used in conjunction with other analytical techniques for complete structural elucidation.

TechniqueStrengthsWeaknessesBest Application
Chlorine Isotope MS Analysis Highly specific for confirming the number of chlorine atoms. Rapid and sensitive.Provides limited information on the overall molecular structure and connectivity.Rapid confirmation of the presence and number of chlorine atoms in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Can determine the specific location of the chlorine atoms on the molecule.Less sensitive than MS. Requires a larger sample amount and longer analysis time.Unambiguous determination of the complete molecular structure, including stereochemistry.
X-ray Crystallography Provides the absolute three-dimensional structure of a molecule in its crystalline state.Requires a suitable single crystal, which can be difficult to grow. Does not provide information on the molecule in solution.Definitive structural elucidation when a suitable crystal is available.
Computational Isotope Pattern Prediction Can accurately predict the theoretical isotope pattern for any given elemental formula.[14][15][16] Useful for confirming experimental data and for interpreting complex spectra.The prediction is only as accurate as the input elemental formula. Does not provide experimental evidence.A complementary tool for validating experimental mass spectra and aiding in the interpretation of complex isotopic clusters.

The Logic of Compound Identification: A Self-Validating System

The process of identifying an unknown compound is a logical, step-wise procedure where each piece of data validates the others. The chlorine isotope pattern plays a crucial role in this workflow, offering a clear and immediate confirmation of a key elemental component.

G Unknown Unknown Compound MS_Analysis Mass Spectrometry Analysis Unknown->MS_Analysis NMR_Analysis NMR Spectroscopy Unknown->NMR_Analysis Other_Data Other Spectroscopic Data (IR, UV-Vis) Unknown->Other_Data Molecular_Weight Determine Molecular Weight MS_Analysis->Molecular_Weight Isotope_Pattern Analyze Isotope Pattern (M, M+2, M+4) MS_Analysis->Isotope_Pattern Fragmentation Analyze Fragmentation Pattern MS_Analysis->Fragmentation Structure_Confirmation Confirm Structure NMR_Analysis->Structure_Confirmation Other_Data->Structure_Confirmation Elemental_Formula Propose Elemental Formula Molecular_Weight->Elemental_Formula Confirm_Cl Confirm Two Chlorine Atoms Isotope_Pattern->Confirm_Cl Structure_Hypothesis Propose Structure Hypothesis Fragmentation->Structure_Hypothesis Confirm_Cl->Elemental_Formula Elemental_Formula->Structure_Hypothesis Structure_Hypothesis->Structure_Confirmation Final_ID Final Compound Identification Structure_Confirmation->Final_ID

Caption: The role of isotope pattern analysis in the overall workflow of compound identification.

Conclusion and Best Practices

The characteristic isotopic signature of chlorine is an invaluable asset in mass spectrometry. For a molecule such as C16H14Cl2O, the appearance of the M, M+2, and M+4 peaks in a 9:6:1 ratio is a definitive marker for the presence of two chlorine atoms. This self-validating feature, when combined with high-resolution mass measurements, provides a high degree of confidence in determining the elemental composition of a molecule.

For researchers in drug development and organic synthesis, leveraging this natural isotopic pattern should be a standard part of the analytical workflow. By following a robust experimental protocol and integrating the mass spectral data with other analytical techniques like NMR, a complete and unambiguous structural elucidation can be achieved with the utmost scientific integrity.

References

  • University of Colorado, Boulder, Chemistry and Biochemistry Department. (2011). Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Available at: [Link]

  • Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK. Chemguide. Available at: [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]

  • Bower, N. W., et al. (2024). Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • University of California, Irvine. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • TheAlchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Available at: [Link]

  • TMP Chem. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Interpreting a Mass Spectrum 2. YouTube. Available at: [Link]

  • LCGC. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Available at: [Link]

  • Smith, W. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Mass Spectrometry & Purification Techniques. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. Available at: [Link]

  • Parker, J. L., et al. (2019). Analysis of protein chlorination by mass spectrometry. MethodsX. Available at: [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Interpretation. Available at: [Link]

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications and Strategies for Data Interpretation. John Wiley & Sons. Available at: [Link]

  • Rasche, F., et al. (2014). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. Metabolites. Available at: [Link]

  • Dawson, J. (2023). Exploring the Importance of Isotopic Patterns in Scientific Analysis. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Aichler, M., & Walch, A. (2015). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Zencak, Z., & Oehme, M. (2004). A new quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionisation mass spectrometry. Organohalogen Compounds. Available at: [Link]

  • Zencak, Z., & Oehme, M. (2004). New Quantification Procedure for the Analysis of Chlorinated Paraffins Using Electron Capture Negative Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

  • Pitt, J. J. (2020). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. Available at: [Link]

  • Eggenkamp, H. G. M., & Coleman, M. L. (1998). Chlorine Stable Isotopes: A Comparison of Dual Inlet and Thermal Ionization Mass Spectrometric Measurements. Analytical Chemistry. Available at: [Link]

  • Juroszek, J. (2021). Utilizing MS/MS data for fragmentation pattern analysis within a stable isotope tracer workflow. University of Minnesota Digital Conservancy. Available at: [Link]

  • Hunkeler, D., et al. (2014). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. International Journal of Molecular Sciences. Available at: [Link]

  • Loos, M., et al. (2013). enviPat: Isotope Pattern, Profile and Centroid Calculation for Mass Spectrometry. CRAN. Available at: [Link]

  • Trimpin, S. (2022). Nonconventional Alternatives to LC–MS. LCGC International. Available at: [Link]

  • Claesen, J., et al. (2022). The isotope distribution: A rose with thorns. Document Server@UHasselt. Available at: [Link]

  • Böcker, S. (n.d.). Isotope distributions. Friedrich Schiller University Jena. Available at: [Link]

  • enviPat Web. (n.d.). isotope pattern calculator: enviPat. Available at: [Link]

Sources

Melting Point Validation for 3'-Chloropropiophenone: A Comparative Guide to Methodologies and Data Integrity

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of a Fundamental Property

In the landscape of pharmaceutical development and chemical synthesis, the physical properties of a compound serve as the first line of defense in identity and purity assessment. Among these, the melting point remains a cornerstone of material characterization. This guide focuses on 3'-Chloropropiophenone (CAS: 34841-35-5), an important ketone intermediate in the synthesis of various organic compounds and pharmaceuticals.[1] An accurate and validated melting point for this compound is not merely a data point; it is a critical quality attribute that ensures batch-to-batch consistency, informs downstream process development, and upholds the stringent purity requirements of the pharmaceutical industry.

This document provides an in-depth comparison of the principal methodologies for melting point determination, grounded in authoritative standards. We will explore the causality behind experimental choices, present detailed protocols for generating self-validating data, and contextualize the results for 3'-Chloropropiophenone against its structural analogs.

The Science of Melting: More Than a Phase Change

The melting point of a pure, crystalline solid is the temperature at which it transitions from a highly ordered solid lattice to a disordered liquid state. This phase change is a first-order thermodynamic transition characterized by a sharp, well-defined temperature range (typically 0.5-1.0°C for a pure compound).

The presence of even minor impurities disrupts the crystal lattice, leading to two observable phenomena:

  • Melting Point Depression: The temperature at which melting begins is lowered.

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.

Therefore, the melting point serves as a dual-purpose indicator: its value helps to identify a substance, while the narrowness of its range is a powerful gauge of its purity .

Comparative Analysis of Methodologies

The choice of analytical technique for melting point determination depends on the specific requirements of the analysis, from rapid quality control screening to in-depth thermodynamic characterization. We compare the two most prevalent methods: the traditional capillary technique and modern Differential Scanning Calorimetry (DSC).

The Pharmacopeial Standard: Capillary Melting Point Apparatus

The capillary method is the historically recognized and pharmacopeia-enshrined technique for melting point determination.[2] It relies on the visual detection of the phase transition of a powdered sample packed into a thin glass capillary tube, which is heated at a controlled rate.[3]

Causality Behind the Method: The core principle is to achieve slow, uniform heating so that the temperature of the heating block is in near-perfect equilibrium with the sample. The ramp rate is the most critical parameter; a rate that is too fast will cause the heating block temperature to overshoot the actual melting temperature of the sample, a phenomenon known as thermal lag, leading to erroneously high and broad melting ranges.[2]

Table 1: Comparison of Melting Point Determination Methodologies

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase change in a heated capillary.[3]Measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5]
Data Output Temperature range (Onset and Clear points).[6]Quantitative data: Melting Temp (Tm), Onset Temp (Tonset), Enthalpy of Fusion (ΔH).[4]
Throughput Low to MediumHigh (with autosampler)
Sample Size MilligramsMicrograms to Milligrams
Strengths Cost-effective, simple, direct visual observation.Highly accurate, quantitative, objective, provides thermodynamic data, excellent for purity analysis.[7]
Limitations Subjective endpoint determination, operator-dependent, limited to thermal events with visual change.Higher instrument cost, requires more extensive training and calibration.
Governing Standard USP General Chapter <741>.[6][8]ASTM E914, various pharmacopeial references for thermal analysis.
High-Fidelity Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that offers a more quantitative and objective measurement of melting phenomena.[7][9] The instrument heats a sample and an inert reference in separate pans and measures the amount of heat energy required to maintain both at the same temperature.[10] When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.

Causality Behind the Method: The area under the melting peak is directly proportional to the enthalpy of fusion (ΔH), the energy required to break the crystal lattice bonds. The shape and onset of the peak provide a highly sensitive measure of purity.[7] For a pure substance, the peak is sharp and symmetrical. Impurities cause the peak to broaden and shift to a lower temperature, which can be quantitatively analyzed using van't Hoff's law.

Authoritative Experimental Protocols

Trustworthy data is generated from rigorously controlled and validated protocols. The following sections detail the step-by-step procedures for both methods, grounded in United States Pharmacopeia (USP) standards.

Protocol 1: USP <741> Compliant Capillary Melting Point Determination

This protocol is designed to ensure compliance with the standards for pharmaceutical quality control.[6]

A. Instrument Calibration and Verification:

  • Rationale: Instrument accuracy is paramount. Calibration must be performed at regular intervals using certified reference standards (CRSs).[2][6]

  • Procedure:

    • Select at least three USP Melting Point Reference Standards whose melting points bracket the expected melting point of the sample (e.g., Vanillin at 81-83°C, Acetanilide at 113.5-115.5°C, and Phenacetin at 134.0-136.6°C).[11]

    • Determine the melting range for each standard using the method below.

    • The measured "clear point" for each standard must fall within the acceptable range specified on its certificate.[11] If not, the instrument's temperature scale must be recalibrated according to the manufacturer's instructions.

B. Sample Preparation:

  • Rationale: Improper sample preparation is a leading cause of inaccurate results. The sample must be completely dry and finely powdered to ensure uniform packing and efficient heat transfer.[2]

  • Procedure:

    • Ensure the 3'-Chloropropiophenone sample is fully dry.

    • Gently pulverize a small amount of the sample into a fine powder using a mortar and pestle.

    • Tap the open end of a USP-compliant capillary tube (0.8-1.2 mm internal diameter) into the powder.

    • Invert the tube and tap it gently on a hard surface to pack the powder into a tight column at the bottom.

    • The final packed column height must be 2.5–3.5 mm.[6]

C. Measurement:

  • Rationale: A controlled heating rate is essential to prevent thermal lag.[2]

  • Procedure:

    • Set the starting temperature to at least 5°C below the expected melting point of 3'-Chloropropiophenone (~45-47°C).

    • Set a temperature ramp rate of 1°C/minute.[6][8]

    • Insert the capillary into the heating block.

    • Record the temperature at the onset point : the first moment a detectable liquid phase appears.

    • Record the temperature at the clear point : the point at which the last solid particle melts and the substance is completely liquid.[6]

    • The recorded melting range is the interval between the onset and clear points.

cluster_prep Preparation cluster_cal Calibration Check cluster_measure Measurement Dry Dry Sample Pulverize Gently Pulverize Dry->Pulverize Pack Pack Capillary (2.5-3.5 mm) Pulverize->Pack Insert Insert Sample Pack->Insert Select_CRS Select ≥3 USP CRS Run_CRS Run CRS @ 1°C/min Select_CRS->Run_CRS Verify Verify Clear Point vs. Certificate Run_CRS->Verify Set_Params Set Start T & Ramp Rate (1°C/min) Verify->Set_Params If Passed Set_Params->Insert Observe Observe & Record Onset and Clear Points Insert->Observe

Caption: USP <741> Capillary Method Workflow.

Protocol 2: Quantitative Melting Point Analysis by DSC

This protocol provides quantitative thermodynamic data beyond a simple melting range.

A. Instrument Calibration:

  • Rationale: DSC calibration for both temperature and enthalpy is crucial for accurate data. High-purity metallic standards like Indium are used due to their sharp, well-defined melting points and enthalpies.

  • Procedure:

    • Calibrate the instrument's temperature scale and cell constant using a high-purity Indium reference standard (Tm = 156.6°C).

    • Run the Indium standard under the same experimental conditions as the sample.

    • Adjust the instrument's calibration parameters so the measured onset temperature and enthalpy of fusion match the certified values for Indium.

B. Sample Preparation:

  • Rationale: Proper sample encapsulation is key to good thermal contact and preventing sublimation.

  • Procedure:

    • Accurately weigh 1-3 mg of finely powdered 3'-Chloropropiophenone into a standard aluminum DSC pan.

    • Hermetically seal the pan with a lid using a sample press. This prevents any loss of material during the experiment.

    • Prepare an identical empty, sealed pan to serve as the reference.

C. Measurement:

  • Rationale: A controlled thermal program under an inert atmosphere ensures that the observed thermal event is solely due to melting, not oxidative degradation.

  • Procedure:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at 50 mL/min.

    • Equilibrate the cell at a starting temperature well below the expected melt (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 10°C/minute, to a temperature well above the melt (e.g., 80°C).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the extrapolated onset temperature (Tonset), peak temperature (Tm), and the integrated peak area (Enthalpy of Fusion, ΔH).

cluster_cal Calibration cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis Calibrate_Indium Calibrate with Indium (Temp & Enthalpy) Weigh Weigh 1-3 mg Sample into Pan Calibrate_Indium->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample & Ref Seal->Load Prep_Ref Prepare Empty Reference Pan Prep_Ref->Load Purge Purge with N2 Load->Purge Heat Heat at 10°C/min Purge->Heat Record Record Heat Flow vs. T Heat->Record Analyze Determine T_onset, T_m, ΔH Record->Analyze

Caption: Quantitative DSC Analysis Workflow.

Experimental Data and Comparative Context

The melting point of a compound is best understood when compared to both a certified reference standard and structurally similar molecules.

Table 2: Physical Properties of 3'-Chloropropiophenone and Structural Analogs

CompoundStructureCAS NumberReported Melting Point (°C)Reference
3'-Chloropropiophenone ClC6H4COC2H534841-35-545 - 47 [12]
PropiophenoneC6H5COC2H593-55-018 - 21 (Liquid at RT)[1]
4'-MethoxypropiophenoneCH3OC6H4COC2H5121-97-127 - 29[13]
3-Chloro-1-phenylpropan-1-oneC6H5COCH2CH2Cl936-59-454[14][15][16]

Note: The position of the chloro-substituent significantly impacts the melting point. The target compound (3'-chloro, meta-position on the phenyl ring) has a distinct melting point from its isomer where the chlorine is on the propyl chain (3-chloro).

To validate a newly synthesized batch, its melting point data should be compared directly against a reference standard.

Table 3: Hypothetical Melting Point Data for Synthesized Batch XYZ-123

Analysis MethodSampleObserved Onset (°C)Observed Clear/Peak (°C)Melting Range (°C)DSC Enthalpy (ΔH) J/gAssessment
Capillary (USP <741>) Reference Standard45.546.81.3N/AMeets specification
Capillary (USP <741>) Batch XYZ-12345.246.61.4N/AMeets specification
DSC (10°C/min) Reference Standard45.8 (Tonset)47.1 (Tm)N/A115.2Reference Thermogram
DSC (10°C/min) Batch XYZ-12345.6 (Tonset)46.9 (Tm)N/A114.8Conforms to reference

Interpretation: The data for Batch XYZ-123 shows excellent correlation with the reference standard by both methods. The narrow melting range observed in the capillary apparatus and the sharp endotherm with comparable onset and enthalpy values in DSC provide strong, self-validating evidence of high purity and correct identity.

Conclusion: A Synthesis of Methods for Unimpeachable Validation

The validation of a melting point is a foundational exercise in chemical quality assurance. While the USP <741> capillary method provides a reliable, cost-effective standard for routine quality control, Differential Scanning Calorimetry offers unparalleled accuracy and quantitative thermodynamic data essential for in-depth characterization and advanced purity assessments.[7]

For drug development professionals, employing both techniques provides a holistic and robust validation package. The capillary method confirms compliance with pharmacopeial standards, while DSC provides a detailed thermal "fingerprint" that can be used to rigorously compare batches, detect subtle polymorphic differences, and build a comprehensive understanding of the material's solid-state properties. Ultimately, a well-executed melting point determination, supported by rigorous calibration and authoritative protocols, is a non-negotiable component of ensuring the safety, quality, and efficacy of pharmaceutical products.

References

  • PubChem. (n.d.). 3-Chloropropiophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, J., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116.
  • Google Patents. (n.d.). RU2156247C2 - Propiophenone derivatives and methods of preparation thereof.
  • Federe, R., et al. (2015). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (101), e52878.
  • PubChem. (n.d.). 3'-Chloropropiophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Sonneck, M., et al. (2017). 3-Chloropropiophenone.
  • Google Patents. (n.d.). CN1785952A - Method for preparing 3' -chloropropiophenone.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Zhang, J., & Maginn, E. J. (2012).
  • Gateway Analytical. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Quattrocchi, O., et al. (2013). USP melting point reference standards: Evaluation of parameters that affect the melting point. Pharmaceutical Forum, 39(5).
  • Google Patents. (n.d.). EP0008464B1 - Production of propiophenone.
  • International Union of Crystallography. (2025). 3-Chloropropiophenone. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 3-Chloropropiophenone. Retrieved from [Link]

  • Giani, S., & Towers, N. M. (2016).
  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Shetty, P. (2022). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

SAR studies comparing methylphenyl vs chlorophenyl propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

SAR Studies: A Comparative Guide to Methylphenyl vs. Chlorophenyl Propiophenones

Executive Summary & Context

Substituted propiophenones—specifically beta-keto amphetamines (synthetic cathinones) and their derivatives—represent a critical class of monoamine transporter (MAT) modulators[1]. Minor structural modifications to the phenyl ring of these compounds drastically alter their pharmacological profile, shifting them between substrate-type releasers and reuptake inhibitors[2].

This guide provides an objective, data-driven comparison of methylphenyl (e.g., mephedrone/4-MMC, 3-MMC) and chlorophenyl (e.g., clephedrone/4-CMC, 3-CMC, bupropion) propiophenones[1][3]. By analyzing the Structure-Activity Relationship (SAR) through steric, electronic, and thermodynamic lenses, we provide researchers with a predictive framework for rational drug design and toxicological assessment.

Mechanistic Causality: The Impact of Methyl vs. Chloro Substitutions

The interaction of substituted propiophenones with the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET) is dictated by the position and nature of the aryl substituent[2][4].

  • Steric Bulk vs. Binding Pocket Constraints: The van der Waals radius of a methyl group (~2.0 Å) is comparable to that of a chlorine atom (~1.75 Å). However, the SERT binding pocket is highly sensitive to steric hindrance at the meta (3-) position. Consequently, 3-substituted analogs (both 3-methyl and 3-chloro) exhibit drastically reduced SERT affinity compared to their 4-substituted counterparts[1][4].

  • Electronic Effects & Halogen Bonding: While methyl groups rely on weak inductive electron donation and hydrophobic interactions, chlorine atoms are highly electronegative. The anisotropic charge distribution around the chlorine atom creates a positive "sigma-hole" opposite the covalent bond. This allows 4-chlorophenyl derivatives (like 4-CMC) to engage in halogen bonding with electron-rich residues (e.g., oxygen atoms or aromatic rings) in the SERT binding pocket, significantly increasing SERT affinity relative to 4-methyl derivatives[1].

  • N-Alkylation Synergy: Adding bulky N-substituents (e.g., the tert-butyl group in bupropion) abolishes SERT activity entirely and shifts the molecule from a monoamine releaser to a pure reuptake inhibitor, as the bulky amine prevents the molecule from being translocated by the transporter[5].

MAT_Signaling Ligand Propiophenone Derivative DAT DAT (Dopamine) Ligand->DAT 3-Sub & 4-Sub High Affinity SERT SERT (Serotonin) Ligand->SERT 4-Chloro > 4-Methyl (Halogen Bonding) NET NET (Norepinephrine) Ligand->NET Baseline Target DA_Efflux Dopamine Efflux (Stimulation) DAT->DA_Efflux Substrate Reversal 5 5 SERT->5 HT_Efflux Substrate Reversal

Monoamine transporter interaction pathways for substituted propiophenones.

Quantitative SAR Data Comparison

The following table synthesizes representative in vitro IC₅₀ values for monoamine uptake inhibition, illustrating the divergent pharmacological profiles of methyl vs. chloro substitutions[1][4][5].

CompoundAryl SubstitutionN-SubstitutionDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (DAT/SERT)
4-MMC (Mephedrone)4-MethylMethyl~45~30~1150.39 (Mixed)
4-CMC (Clephedrone)4-ChloroMethyl~65~35~551.18 (SERT-Favored)
3-MMC 3-MethylMethyl~50~35~3500.14 (DAT-Favored)
3-CMC 3-ChloroMethyl~60~40~4500.13 (DAT-Favored)
Bupropion 3-Chlorotert-Butyl~520~550>10,000<0.05 (Highly Selective)

Data Interpretation: The shift from 4-methyl to 4-chloro (4-MMC to 4-CMC) tightens SERT binding, making the compound more serotonergic. Conversely, moving the substitution to the 3-position (3-MMC, 3-CMC) universally drops SERT affinity, isolating dopaminergic and noradrenergic activity[3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and pharmacological evaluation of these analogs must operate as a self-validating system. Below are the causal methodologies for generating and testing these compounds[5].

Protocol A: Synthesis of Substituted Cathinone Analogs

Step 1: Alpha-Bromination of the Propiophenone

  • Procedure: Dissolve 1.0 eq of the starting aryl propiophenone (e.g., 3-chloropropiophenone) in anhydrous CH₂Cl₂. Add a catalytic amount of HBr to initiate enolization. Dropwise, add 1.05 eq of Br₂ at room temperature.

  • Causality: The catalytic acid promotes the formation of the enol tautomer, which acts as the nucleophile to attack the bromine molecule. The reaction is self-propagating as HBr is generated as a byproduct.

  • Self-Validation Checkpoint: Perform ¹H-NMR. The successful addition of bromine is confirmed by the disappearance of the aliphatic CH₂ quartet (~2.9 ppm) and the emergence of a highly deshielded CH-Br quartet (~5.2 ppm).

Step 2: Amination

  • Procedure: Dissolve the α-bromo-propiophenone in anhydrous THF. Cool to 0°C. Add 2.5 eq of the desired amine (e.g., methylamine or tert-butylamine) or 1.0 eq of amine with 1.5 eq of a non-nucleophilic base (e.g., proton sponge)[5]. Stir for 12 hours.

  • Causality: This is an Sₙ2 displacement. The excess amine or proton sponge is strictly required to scavenge the generated HBr. Without it, the incoming amine would be protonated into a non-nucleophilic ammonium salt, stalling the reaction.

  • Self-Validation Checkpoint: LC-MS analysis. The mass spectrum must show the expected molecular ion peak (M+H)⁺ with the characteristic isotopic pattern of chlorine (3:1 ratio of M to M+2) if a chlorophenyl precursor was used.

Protocol B: In Vitro Synaptosomal Uptake Assay
  • Procedure: Isolate rat brain synaptosomes (striatum for DAT, prefrontal cortex for NET/SERT). Incubate synaptosomes with the synthesized analog (1 nM to 10 μM) and a tritiated monoamine ([³H]-DA, [³H]-NE, or [³H]-5-HT) for 15 minutes. Terminate via rapid vacuum filtration and measure retained radioactivity.

  • Causality: Synaptosomes are used rather than transfected HEK cells because they preserve the native intracellular machinery, including the Vesicular Monoamine Transporter (VMAT2). This allows researchers to accurately distinguish between pure reuptake inhibitors and substrate-type releasers[2].

  • Self-Validation Checkpoint: Include a reference standard (e.g., cocaine for DAT) in every plate. If the reference standard's IC₅₀ deviates by >15% from historical baselines, the synaptosome preparation is deemed compromised and data is discarded.

Synthesis_Workflow Step1 1. Alpha-Bromination (Br2 / CH2Cl2) Val1 Validation: 1H-NMR (Alpha-proton shift) Step1->Val1 Step2 2. Amination (MeNH2 / THF) Val1->Step2 Val2 Validation: TLC & LC-MS (Mass +14/34 Da) Step2->Val2 Step3 3. Synaptosomal Assay (Radioligand Uptake) Val2->Step3 Val3 Validation: IC50 Curve (Hill Slope ~1.0) Step3->Val3

Self-validating experimental workflow for the synthesis and evaluation of cathinone analogs.

References

  • Nadal-Gratacós, N., et al. "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review". ACS Pharmacology & Translational Science.
  • Glennon, R. A., et al. "Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents". ResearchGate.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Report on the risk assessment of 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-CMC)". Europa.eu.
  • Kuropka, P., et al. "A narrative review of the neuropharmacology of synthetic cathinones—Popular alternatives to classical drugs of abuse". Ovid.
  • BenchChem. "Synthesis of hydroxybupropion analogues for structure-activity relationship studies". BenchChem.

Sources

Safety Operating Guide

Personal protective equipment for handling 2',3'-Dichloro-3-(4-methylphenyl)propiophenone

[1][2]

Executive Safety Summary & Hazard Identification

Substance Class: Polychlorinated Diaryl Propiophenone Derivative CAS Registry (Analogous): 898768-10-0 (3',4'-isomer used for read-across toxicology) Physical State: Typically a crystalline solid or viscous oil (depending on purity/polymorph).[1][]

IMMEDIATE ACTION REQUIRED: Handling of 2',3'-Dichloro-3-(4-methylphenyl)propiophenone requires strict adherence to Biosafety Level 2 (BSL-2) chemical hygiene standards due to the potential for severe skin/eye irritation and respiratory sensitization common in halogenated aromatic ketones.[1][]

The "Read-Across" Toxicology Principle

As specific toxicological data for the 2',3'-dichloro isomer is often proprietary or sparse, this guide employs the Read-Across Principle .[1][] We utilize validated safety data from structural analogs (e.g., 3',4'-dichloro-3-(4-methylphenyl)propiophenone) to establish a "Worst-Case" safety baseline.[1][]

Hazard CategoryGHS Classification (Estimated)H-StatementCritical Effect
Skin Corrosion/Irritation Category 2H315Causes skin irritation; potential desiccant effect.[1][]
Eye Damage/Irritation Category 2AH319Causes serious eye irritation.[3][4][5]
STOT - Single Exposure Category 3H335May cause respiratory irritation (dust/vapor).[1][]
Sensitization Category 1H317May cause an allergic skin reaction.[3]

Personal Protective Equipment (PPE) Matrix

This section details the required PPE.[3][4][5][6][7][8] The selection is based on permeation resistance against halogenated aromatics and particulate isolation.

A. Hand Protection (The "Double-Glove" Protocol)

Standard latex gloves are insufficient for halogenated ketones, as micro-pores allow rapid permeation.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).[1][]

  • Secondary Layer (Outer): 8-mil Nitrile or Silver Shield® (Laminate) for prolonged handling (>15 mins).[1][]

  • Rationale: Chlorinated aromatics can degrade glove polymers. The outer layer provides chemical resistance; the inner layer protects against incidental contact during doffing.

B. Respiratory Protection[3][4][5][6][7][8][9][10]
  • Solid/Powder Phase: NIOSH-approved N95 or P100 particulate respirator.[1][]

  • Solution Phase (Organic Solvents): Half-face respirator with Organic Vapor (OV) cartridges (Black/Yellow band) if working outside a fume hood.[1][]

  • Rationale: Propiophenone derivatives can be lachrymators (tear-inducing).[1][] Inhalation of dust can trigger severe mucosal inflammation.

C. Body & Eye Defense[1]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can drift.[1][]

  • Body: Tyvek® Lab Coat (closed front) or chemically resistant apron over standard cotton lab coat.

PPE Decision Logic Diagram

PPE_Decision_LogicFigure 1: PPE Selection Logic based on Physical StateStartStart: Handling 2',3'-Dichloro-3-(4-methylphenyl)propiophenoneState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidLiquidLiquid / SolutionState_Check->LiquidSolid_PPEREQ: N95/P100 Mask + Splash Goggles + Double Nitrile GlovesSolid->Solid_PPELiquid_PPEREQ: Fume Hood (Sash <18") + Organic Vapor Respirator (if outside hood) + Laminate GlovesLiquid->Liquid_PPEEng_ControlEngineering Control:Static Dissipative MatSolid_PPE->Eng_ControlLiquid_PPE->Eng_Control

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Context: Static electricity can cause chlorinated aromatic powders to "jump" or disperse, increasing inhalation risk.

  • Engineering Setup: Place the balance inside a chemical fume hood. If a hood is unavailable, use a Powder Containment Balance Enclosure.

  • Static Control: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.

  • Transfer:

    • Do not use metal spatulas if the substance is potentially acidic or reactive. Use PTFE-coated spatulas.[1]

    • Technique: "Tap-and-settle."[1][] Allow dust to settle for 10 seconds before removing the weigh boat from the balance.

  • Decontamination: Immediately wipe the balance area with a Kimwipe dampened in Acetone, followed by Soap/Water. Discard Kimwipe as hazardous waste.[5]

Protocol B: Solubilization & Reaction

Context: Exothermic potential when dissolving in halogenated solvents.[]

  • Solvent Choice: Soluble in Dichloromethane (DCM), Ethyl Acetate, or DMSO. Insoluble in water.

  • Addition Order: Always add the solid to the solvent slowly.

  • Temperature Control: Maintain reaction vessel <30°C during addition to prevent volatilization of the solvent/substrate mixture.

Emergency Response & Disposal

Spill Response Algorithm (Small Scale < 50g)

Do not attempt to clean spills >50g without a HazMat team if you lack specific training.

  • Evacuate & Ventilate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Don double gloves and respiratory protection immediately.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) then scoop.

    • Liquid: Use Vermiculite or Universal Absorbent Pads. Do not use sawdust (potential reaction with aromatics).

  • Neutralization: Clean surface with 5% Sodium Carbonate solution (to neutralize potential acidic hydrolysis products), then water.

Waste Disposal[1][4][10]
  • Classification: Halogenated Organic Waste .[]

  • Segregation: NEVER mix with strong oxidizers (Nitric Acid) or strong bases.

  • Labeling: Must explicitly state "Contains Chlorinated Aromatics."

Emergency Logic Diagram

Spill_ResponseFigure 2: Emergency Spill Response WorkflowSpillSpill DetectedAssessAssess VolumeSpill->AssessSmall< 50g/mLAssess->SmallLarge> 50g/mLAssess->LargePPE_UpDon P100/OV Mask & Silver Shield GlovesSmall->PPE_UpEvacuateEvacuate Lab Call EHSLarge->EvacuateAbsorbAbsorb with VermiculitePPE_Up->AbsorbCleanWash: 5% Na2CO3 Then: WaterAbsorb->CleanDisposeBin: Halogenated Organic WasteClean->Dispose

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725754, 3',4'-Dichloro-3-(4-methylphenyl)propiophenone. Retrieved from [Link](Used for Read-Across Toxicology).[1][]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link].

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from [Link].

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dichloro-3-(4-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.